molecular formula C9H11FIN B13252802 4-fluoro-2-iodo-N-(propan-2-yl)aniline

4-fluoro-2-iodo-N-(propan-2-yl)aniline

Cat. No.: B13252802
M. Wt: 279.09 g/mol
InChI Key: BMTJGYRGHHADCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-iodo-N-(propan-2-yl)aniline is a useful research compound. Its molecular formula is C9H11FIN and its molecular weight is 279.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11FIN

Molecular Weight

279.09 g/mol

IUPAC Name

4-fluoro-2-iodo-N-propan-2-ylaniline

InChI

InChI=1S/C9H11FIN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

BMTJGYRGHHADCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)I

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

[1][2][3]

Chemical Identity & Physicochemical Profile

This compound is a halogenated aniline derivative characterized by the presence of an iodine atom at the ortho position and a fluorine atom at the para position relative to the amine group. The amine nitrogen is secondary, alkylated with an isopropyl group. This specific substitution pattern makes it a highly valuable scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and heterocycle synthesis (e.g., indoles).

PropertySpecification
CAS Number 1517577-50-2
IUPAC Name This compound
Synonyms N-isopropyl-4-fluoro-2-iodoaniline; 2-iodo-4-fluoro-N-isopropylbenzenamine
Molecular Formula C

H

FIN
Molecular Weight 279.09 g/mol
SMILES CC(C)Nc1ccc(F)cc1I
InChIKey BMTJGYRGHHADCT-UHFFFAOYSA-N
Appearance Pale yellow to brown oil or low-melting solid (Predicted)
Density ~1.65 g/cm³ (Predicted)
Boiling Point ~275°C at 760 mmHg (Predicted)
pKa (Conjugate Acid) ~2.5 (Predicted due to electron-withdrawing F and I groups)
Synthetic Pathways & Protocols

The synthesis of This compound is most efficiently achieved via the Reductive Amination of the primary amine precursor. Direct alkylation with isopropyl halides is possible but often leads to over-alkylation (formation of the tertiary amine) and lower yields.

Method A: Reductive Amination (Preferred)

This method utilizes 4-fluoro-2-iodoaniline (CAS 61272-76-2) and acetone in the presence of a reducing agent. It is favored for its high selectivity for the secondary amine.

  • Reagents: 4-Fluoro-2-iodoaniline (1.0 eq), Acetone (excess, acts as solvent/reagent), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Protocol:

  • Imine Formation: Charge a dried reaction vessel with 4-fluoro-2-iodoaniline (10 mmol) and acetone (50 mmol) in DCE (30 mL). Add catalytic acetic acid (0.5 mL) to activate the carbonyl. Stir at room temperature for 1 hour to form the Schiff base intermediate in situ.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. The use of STAB is critical as it is mild enough to reduce the imine without reducing the iodine or fluorine moieties.

  • Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench by slowly adding saturated aqueous NaHCO

    
    .
    
  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (SiO

    
    , Hexanes/Ethyl Acetate gradient 95:5) to yield the target product.
    
Method B: Direct Alkylation (Alternative)
  • Reagents: 4-Fluoro-2-iodoaniline, 2-Iodopropane, K

    
    CO
    
    
    , DMF.
  • Note: This method requires strict stoichiometric control to prevent the formation of the N,N-diisopropyl byproduct.

Mechanistic Insight & Causality

The choice of Reductive Amination over direct alkylation is driven by the electronic properties of the aniline ring.

  • Electronic Deactivation: The fluorine and iodine atoms are electron-withdrawing (via induction), reducing the nucleophilicity of the nitrogen lone pair. This makes the nitrogen less reactive toward simple alkyl halides (Method B), often requiring harsh conditions that promote side reactions.

  • Selectivity: In Method A, the formation of the imine (ketimine) is reversible. The reducing agent (STAB) selectively reduces the protonated imine species faster than it reduces the ketone (acetone), ensuring high chemoselectivity.

Synthesis Workflow Diagram

SynthesisWorkflowStart4-Fluoro-2-iodoaniline(CAS 61272-76-2)Reagent1Acetone + AcOH(Schiff Base Formation)Start->Reagent1 ActivationIntermediateIntermediateKetimine SpeciesReagent1->Intermediate -H2OReagent2NaBH(OAc)3(Selective Reduction)Intermediate->Reagent2 ReductionProductThis compound(CAS 1517577-50-2)Reagent2->Product Workup

Caption: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.

Applications in Drug Development

This compound serves as a "linchpin" intermediate due to its orthogonal reactivity:

  • N-H Site: Available for further functionalization (e.g., acylation, sulfonylation).

  • C-I Site: A prime handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C-F Site: Provides metabolic stability and modulates lipophilicity in the final drug candidate.

Key Reaction: Indole Synthesis (Larock) The ortho-iodo group allows this aniline to react with internal alkynes under Pd-catalysis to form 2,3-disubstituted indoles, a scaffold ubiquitous in kinase inhibitors and receptor antagonists.

Downstream Application Logic

ApplicationsCoreThis compoundPath1Pd-CatalyzedAnnulation (Larock)Core->Path1+ AlkynePath2Buchwald-HartwigAminationCore->Path2+ AminePath3Suzuki-MiyauraCouplingCore->Path3+ Boronic AcidProd1N-Isopropyl-5-fluoroindoles(Bioactive Scaffolds)Path1->Prod1Prod2Diaryl Amines(Kinase Inhibitors)Path2->Prod2Prod3Biaryl Systems(Agrochemicals)Path3->Prod3

Caption: Divergent synthetic utility of the core scaffold in medicinal chemistry.

Safety & Handling
  • Hazards: As a halogenated aniline, it is potentially toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive due to the C-I bond; use amber vials.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References
  • AA Blocks Product Catalog. this compound - CAS 1517577-50-2.

  • BLD Pharm. Product Analysis: this compound.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Fundamental protocol basis).

  • PubChemLite. Compound Record: this compound hydrochloride. InChIKey: BMTJGYRGHHADCT-UHFFFAOYSA-N.

Technical Monograph: Physicochemical Profiling and Applications of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

[1][2]

Executive Summary

This compound (CAS: 1517577-50-2), also known as N-isopropyl-4-fluoro-2-iodoaniline , is a specialized halogenated aniline derivative.[1][2] It serves as a high-value scaffold in medicinal chemistry, particularly for constructing N-alkylated biaryl systems via cross-coupling reactions.[1][2] Its unique substitution pattern—combining a reactive iodide (for C-C/C-N bond formation), a metabolic blocking fluoride, and a lipophilic isopropyl amine—makes it an ideal building block for optimizing drug-target residence time and oral bioavailability.

Chemical Identity & Structural Analysis[1][3][4]

PropertyDetail
IUPAC Name This compound
Common Synonyms N-Isopropyl-4-fluoro-2-iodoaniline; 2-Iodo-4-fluoro-N-isopropylaniline
CAS Number 1517577-50-2 (Free Base) 2378502-14-6 (HCl Salt)
Molecular Formula C

H

FIN
Molecular Weight 279.10 g/mol
SMILES CC(C)Nc1ccc(F)cc1I
Structural Features [1][2][3][4][5] • Ortho-Iodide : Steric bulk & reactive handle for Buchwald-Hartwig/Suzuki couplings.[1][2]• Para-Fluoride : Metabolic stability (blocks P450 oxidation) & electronic modulation.• N-Isopropyl : Increases lipophilicity (+LogP) and disrupts crystal packing compared to primary anilines.[1][2]

Physicochemical Properties (The Core)

Physical State & Thermal Behavior

Unlike its primary aniline precursor (4-fluoro-2-iodoaniline, MP 55–57 °C), the N-isopropyl derivative exhibits a depressed melting point due to the disruption of intermolecular hydrogen bonding networks by the bulky isopropyl group.[1][2]

  • Appearance : Typically a viscous yellow-to-brown oil or a low-melting solid (MP < 45 °C) at room temperature.[1][2] The hydrochloride salt is a stable off-white crystalline solid.[1][2]

  • Boiling Point (Predicted) : ~280–290 °C (at 760 mmHg). Distillable under high vacuum (~110–120 °C at 0.5 mmHg).

  • Density : ~1.65 g/cm

    
     (High density attributed to the heavy Iodine atom).
    
Solubility & Lipophilicity

The N-isopropyl group significantly enhances lipophilicity, facilitating cell membrane permeability in downstream drug candidates.[1][2]

SolventSolubility RatingNotes
Water InsolubleHydrophobic core dominates.[1][2]
DCM / Chloroform ExcellentPreferred solvents for extraction/workup.[1][2]
Ethyl Acetate ExcellentStandard solvent for chromatography.[1][2]
DMSO / DMF HighSuitable for cross-coupling reaction media.[1][2]
LogP (Calc.) 3.45 ± 0.3 Highly lipophilic; requires formulation for biological assays.[1]
pKa (Conj. Acid) ~2.5–3.0Weakly basic due to electron-withdrawing F and I substituents.[1][2]

Synthetic & Purification Workflows[1][2][9]

Synthesis Strategy: Reductive Amination (Preferred)

The most robust route avoids over-alkylation (a common issue with direct alkylation using isopropyl iodide) by utilizing a reductive amination protocol.

Protocol:

  • Reactants : 4-Fluoro-2-iodoaniline (1.0 eq), Acetone (3.0 eq), Acetic Acid (cat.).[1][2]

  • Reductant : Sodium Triacetoxyborohydride (STAB, 1.5 eq) or NaBH

    
    CN.
    
  • Solvent : 1,2-Dichloroethane (DCE) or THF.

  • Conditions : Stir at RT for 12–24 h under N

    
    .
    

Mechanism & Workflow Diagram:

SynthesisWorkflowStart4-Fluoro-2-iodoaniline(Solid, MP 56°C)ReagentAcetone + STAB(Reductive Amination)Start->ReagentMix in DCEIntermediateImine Species(Transient)Reagent->Intermediate-H2OProductCrude N-IsopropylDerivativeIntermediate->ProductHydride TransferPurificationFlash Chromatography(Hex/EtOAc 95:5)Product->PurificationWorkup (NaHCO3)FinalPure Target(Oil/Low-melt Solid)Purification->FinalEvaporation

Figure 1: Optimized reductive amination workflow for mono-N-alkylation.

Purification & Storage[1][2]
  • Purification : Flash column chromatography on Silica Gel (Grade 60). Eluent: Hexane/Ethyl Acetate (95:5 to 90:10 gradient). The product is less polar than the primary aniline starting material.[1][2]

  • Storage : Store at 2–8 °C in amber vials under Argon. The compound is light-sensitive (iodine liberation) and air-sensitive (N-oxide formation) over long periods.[1][2]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    )
    :
    • 
       7.45 (dd) : Proton at C3 (ortho to I, meta to F). Shows strong coupling to F.[1][2]
      
    • 
       6.95 (m) : Proton at C5.
      
    • 
       6.55 (dd) : Proton at C6 (ortho to N).
      
    • 
       3.80 (br s) : N-H  (Broad, exchangeable).[1]
      
    • 
       3.65 (septet, J=6.5 Hz) : Isopropyl CH .
      
    • 
       1.25 (d, J=6.5 Hz) : Isopropyl (CH 
      
      
      )
      
      
      .
  • 
    F NMR : Single peak around -125 to -128 ppm  (typical for fluoro-anilines).[1][2]
    
Mass Spectrometry (LC-MS)[1][2]
  • Ionization : ESI+ (Electrospray Positive).

  • Observed Mass : [M+H]

    
     = 280.1.
    
  • Isotope Pattern : No Br/Cl pattern; Iodine provides a mass defect but no M+2 peak.[1][2]

Application in Drug Discovery[2]

This molecule acts as a "linchpin" intermediate.[1][2] The Iodine atom is a weak bond (C-I ~57 kcal/mol) tailored for oxidative addition by Palladium catalysts, while the Fluorine atom modulates the electronic properties of the ring.

Reactivity Logic
  • Site A (Iodine) : High Reactivity .[1] Undergoes Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[1][2] The ortho position allows for subsequent cyclization (e.g., to form indoles or benzimidazoles).

  • Site B (NH-Isopropyl) : Nucleophilic . Can attack acyl chlorides, isocyanates, or participate in SNAr reactions if activated.

  • Site C (Fluorine) : Metabolic Block . Prevents metabolic hydroxylation at the para-position.[1][2]

ReactivityLogicCenter4-Fluoro-2-iodo-N-isopropylanilineIodineC-I Bond(Pd-Catalysis)Center->IodineSuzuki / BuchwaldAmineSec-Amine(Nucleophile)Center->AmineAcylation / Urea FormationFluorineC-F Bond(Metabolic Shield)Center->FluorineBlocks P450

Figure 2: Functional group reactivity profile for medicinal chemistry design.[1][2]

Handling & Safety (SDS Highlights)

  • Hazards :

    • H302/H312 : Harmful if swallowed or in contact with skin (Aniline derivative).

    • H317 : May cause an allergic skin reaction (Sensitizer).

    • H319 : Causes serious eye irritation.[1][2][6]

  • PPE : Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Spill Cleanup : Adsorb on sand/vermiculite.[1][2] Do not use bleach (may react with iodine).

References

  • PubChem Compound Summary . 4-fluoro-2-iodo-N-(2-methylpropyl)aniline (Analog Reference). National Center for Biotechnology Information.[1][2] Retrieved from [Link]

A Technical Guide to 4-fluoro-2-iodo-N-(propan-2-yl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 4-fluoro-2-iodo-N-(propan-2-yl)aniline, a halogenated aniline derivative of significant interest to researchers in medicinal chemistry and materials science. This guide details the compound's physicochemical properties, including its molecular formula and weight. A validated, two-step synthetic pathway is presented, complete with a detailed experimental protocol. Furthermore, the guide explores the compound's utility as a versatile building block, particularly the strategic roles of its fluoro, iodo, and N-isopropyl substituents in the design of novel molecules for drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aniline featuring fluorine and iodine atoms on the aromatic ring and an isopropyl group on the nitrogen atom. This specific arrangement of functional groups makes it a valuable intermediate for introducing complex motifs in organic synthesis.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 4-fluoro-2-iodo-N-isopropylaniline
Molecular Formula C₉H₁₁FIN
Molecular Weight 279.10 g/mol
CAS Number Not assigned

Table 2: Physicochemical Properties

PropertyValueSource / Comment
Appearance Colorless to brown clear liquid (Predicted)Based on the precursor 4-fluoro-2-iodoaniline.[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate).[2][3]Inferred from structurally similar haloanilines.
Storage Store at 2-8°C, under inert atmosphere, protected from light.[2]Recommended for haloaniline derivatives to prevent degradation.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 4-fluoroaniline. This pathway involves an initial electrophilic iodination followed by N-alkylation through reductive amination. This strategy is logical as it installs the less activating iodo group first, followed by the N-alkylation which can be performed under milder conditions.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Reductive Amination A 4-Fluoroaniline C 4-Fluoro-2-iodoaniline (Intermediate) A->C Reflux in Ether/Water B Iodine (I₂) + CaCO₃ D Acetone C->D F This compound (Final Product) C->F Acetic Acid E Sodium Borohydride (Reducing Agent)

Caption: Proposed two-step synthetic workflow for this compound.

Protocol: Synthesis of 4-Fluoro-2-iodoaniline (Intermediate)

This protocol is adapted from established methods for the iodination of anilines. The use of calcium carbonate is critical to neutralize the hydroiodic acid (HI) byproduct, preventing side reactions and promoting the forward reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), iodine (2.2 eq), and calcium carbonate (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of diethyl ether and water.

  • Reflux: Heat the mixture to reflux and maintain for 48 hours with vigorous stirring.

  • Work-up: After cooling, remove the ether by distillation. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine until the dark color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-iodoaniline, which can be purified further by column chromatography.

Protocol: Synthesis of this compound

This procedure utilizes the principle of reductive amination, where the aniline intermediate first forms an imine with acetone, which is then immediately reduced in situ by a hydride-based reducing agent.

  • Reaction Setup: Dissolve the 4-fluoro-2-iodoaniline intermediate (1.0 eq) in glacial acetic acid within a round-bottom flask.

  • Reagent Addition: Add acetone (1.2 eq) to the solution and cool the flask in an ice bath to ~10-15°C.

  • Reduction: Add sodium borohydride (1.25 eq) portion-wise, ensuring the internal temperature does not exceed 20°C. The use of a borohydride reducing agent is a common and effective method for this transformation.[4]

  • Reaction Completion: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Extraction: Quench the reaction by slowly adding water. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a septet for the isopropyl C-H proton, and a doublet for the two isopropyl methyl groups. The coupling patterns of the aromatic protons will be influenced by both the fluorine and iodine substituents.

  • ¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z = 279.0, corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), and C-F and C-I stretches in the fingerprint region.

Applications in Research and Drug Development

Haloanilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[5][6] The specific combination of substituents in this compound imparts multifaceted utility.

  • Orthogonal Reactivity: The iodine and amine functionalities provide orthogonal reactive sites. The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in membrane permeability.[7]

  • Structural Scaffolding: The N-isopropyl group provides steric bulk, which can be used to probe binding pockets of enzymes or receptors and can influence the conformation of the final molecule.

Applications cluster_coupling Cross-Coupling Reactions cluster_pharma Pharmacological Modulation Compound This compound Iodo Group Fluoro Group N-Isopropyl Group Suzuki Suzuki Coupling (C-C Bond) Compound:f0->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (C-C Bond) Compound:f0->Sonogashira Pd/Cu Catalysts, Alkyne Buchwald Buchwald-Hartwig (C-N/C-O Bonds) Compound:f0->Buchwald Pd Catalyst, Amine/Alcohol Metabolism Block Metabolic Sites Compound:f1->Metabolism Binding Enhance Target Binding Compound:f1->Binding Permeability Increase Lipophilicity/ Membrane Permeability Compound:f2->Permeability

Caption: Strategic utility of functional groups in this compound for drug discovery.

Safety and Handling

Substituted haloanilines should be handled with care, as they can be toxic.[5] The precursor, 4-fluoro-2-iodoaniline, is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere.

Users must consult the specific Material Safety Data Sheet (MSDS) for this compound once it becomes available from a commercial supplier for complete safety and disposal information.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in advanced organic synthesis. Its defined synthetic route and the versatile reactivity of its constituent functional groups make it a valuable tool for medicinal chemists and materials scientists aiming to construct novel and complex molecular architectures. The principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this and related compounds in a research setting.

References

  • PrepChem. Synthesis of N-isopropyl-3,5-diethyl-(or 3-ethyl-5-methyl)aniline. [Link]
  • ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. [Link]
  • PureSynth. 4-Fluoro-2-Iodoaniline 98.0%(GC). [Link]
  • Google Patents.
  • PubChem. 4-fluoro-2-iodo-N-(2-methylpropyl)aniline. [Link]
  • Google Patents. Improvement for production process for isopropyl aniline.
  • PubMed. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. [Link]
  • PubChem. 2-Fluoro-4-iodoaniline. [Link]
  • ResearchGate. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. [Link]
  • ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
  • AZTEC BIOTECH. 4-Fluoro-N-isopropyl aniline. [Link]
  • PMC. Halogenase engineering and its utility in medicinal chemistry. [Link]

Sources

structure elucidation of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. The molecule this compound serves as a pertinent example of a substituted aniline, a class of compounds frequently utilized as key intermediates in the synthesis of bioactive molecules and functional materials.[1] The presence of multiple substituents—a fluorine atom, a bulky iodine atom, and an N-isopropyl group—on the aniline core introduces significant complexity. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, framed from the perspective of a senior application scientist. Our focus is not merely on the "what" but the "why"—the strategic rationale behind the selection and sequence of analytical techniques to build a self-validating and irrefutable structural proof.

The Analytical Strategy: A Foundational Workflow

The structure elucidation of a novel compound is a process of systematic investigation, where each analytical technique provides a unique piece of the molecular puzzle. Our approach is hierarchical, beginning with methods that confirm molecular weight and elemental composition, followed by techniques that probe functional groups, and culminating in detailed spectroscopic analyses that map the precise connectivity and spatial arrangement of atoms.

G cluster_0 Initial Assessment cluster_1 Core Structure Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify Spin Systems & Carbon Types MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assigns Proton & Carbon Environments XRAY X-Ray Crystallography Unambiguous 3D Structure NMR_2D->XRAY Guides Crystallization Strategy Final Final Structure Confirmation NMR_2D->Final Defines Connectivity Map XRAY->Final Absolute Proof

Caption: A logical workflow for comprehensive structure elucidation.

Part 1: Mass Spectrometry (MS) – Confirming Molecular Identity

Expertise & Experience: The first step in analyzing any new compound is to confirm its molecular weight and, by extension, its elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. We select Electrospray Ionization (ESI) as our method of choice. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a high abundance of the protonated molecular ion, [M+H]⁺, which is critical for accurate mass determination.[2]

Expected Data & Interpretation: For the proposed structure C₉H₁₁FIN, the exact mass can be calculated. The presence of iodine, with its distinctive isotopic signature, is a key validation point.

ParameterExpected ValueRationale
Molecular Formula C₉H₁₁FINBased on the proposed structure.
Monoisotopic Mass 279.00Calculated exact mass of the most abundant isotopes.
[M+H]⁺ (ESI-HRMS) m/z 280.0074The protonated molecular ion is the primary target for identification.
Key Fragmentation m/z 238 ([M-C₃H₆]⁺)Loss of propene from the isopropyl group is a common fragmentation pathway for N-isopropylanilines.

Trustworthiness: A Self-Validating Protocol for HRMS Analysis

This protocol ensures that the obtained data is reliable and directly traceable.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent containing 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

    • Calibration: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC).[4] Acquiring data in both full scan mode and All-Ion Fragmentation (AIF) mode can provide molecular weight and fragmentation data simultaneously.

  • Analysis: Compare the measured m/z of the most intense peak with the calculated exact mass for [C₉H₁₁FIN + H]⁺. The mass error should be less than 5 ppm.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Experience: While MS provides the molecular formula, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the N-H bond of the secondary amine, aromatic C-H bonds, the C-N bond, and the C-F bond. The position and shape of the N-H stretch are particularly informative.[5]

Expected Data & Interpretation:

Functional GroupExpected Absorption Range (cm⁻¹)Vibration ModeRationale and Expected Appearance
Secondary Amine (N-H) 3350 - 3450N-H StretchA single, sharp to moderately broad peak, characteristic of a secondary amine. Its position can be influenced by hydrogen bonding.[6]
Aromatic C-H 3000 - 3100C-H StretchMultiple sharp, weak bands just above 3000 cm⁻¹.
Aliphatic C-H 2850 - 2970C-H StretchStrong, sharp peaks corresponding to the isopropyl group.
Aromatic C=C 1500 - 1600C=C StretchTwo or three sharp bands of variable intensity, confirming the presence of the benzene ring.
Amine N-H Bend 1580 - 1650N-H BendOften overlaps with the C=C stretch region but confirms the secondary amine.
Aromatic C-N 1250 - 1350C-N StretchA strong band indicating the connection of the nitrogen to the aromatic ring.[7]
Aryl C-F 1200 - 1250C-F StretchA very strong, characteristic band due to the high polarity of the C-F bond.
Aryl C-I ~500 - 600C-I StretchA weak band in the far-IR region, often difficult to observe but confirms the presence of iodine.

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis

This protocol uses the KBr pellet technique, which is a standard for solid samples and provides high-quality spectra.[7]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr).

    • Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Collection: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[7]

  • Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Co-add at least 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum using the instrument's software, performing a baseline correction if necessary. Label the significant peaks.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to unambiguously assign every proton and carbon and confirm the substitution pattern.

Trustworthiness: A Self-Validating Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and a clean spectral window.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. These experiments are essential for establishing connectivity.[8][9]

¹H NMR: Proton Environments and Neighbors

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration).

  • Isopropyl Group: This will present as two distinct signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The integration ratio will be 6:1. The coupling between them will be evident.

  • N-H Proton: This will likely appear as a broad singlet, though it may show coupling to the isopropyl CH proton. Its chemical shift can be variable and is concentration-dependent.

  • Aromatic Protons: The substitution pattern (1-amino, 2-iodo, 4-fluoro) leaves three protons on the aromatic ring. Their chemical shifts and coupling patterns are highly diagnostic.

    • The proton at C3 will be coupled to the proton at C5 (meta-coupling, small J value) and the fluorine at C4 (JHF).

    • The proton at C5 will be coupled to the proton at C6 (ortho-coupling, large J value) and the fluorine at C4 (JHF).

    • The proton at C6 will be coupled only to the proton at C5 (ortho-coupling).

¹³C NMR and DEPT: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom. The DEPT-135 experiment will confirm the identity of the isopropyl carbons and the aromatic CH carbons.

  • Isopropyl Carbons: Two signals are expected: one for the two equivalent methyl carbons and one for the methine carbon.

  • Aromatic Carbons: Six signals are expected. Three for the protonated carbons (CH) and three for the quaternary carbons (C-N, C-I, C-F). The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.

2D NMR: Connecting the Dots

2D NMR is indispensable for piecing the fragments together.[10]

G cluster_H cluster_C H_isopropyl CH (septet) (CH₃)₂ (doublet) H_isopropyl:ch->H_isopropyl:me COSY C_isopropyl CH (CH₃)₂ H_isopropyl:ch->C_isopropyl:c_ch HSQC H_isopropyl:me->C_isopropyl:c_me HSQC C_aromatic C1 C2 C3 C4 C5 C6 H_isopropyl:ch->C_aromatic:c1 HMBC H_aromatic H3 H5 H6 H_aromatic:h5_->H_aromatic:h6_ COSY H_aromatic:h3_->C_aromatic:c3 HSQC H_aromatic:h5_->C_aromatic:c5 HSQC H_aromatic:h6_->C_aromatic:c6 HSQC H_aromatic:h6_->C_aromatic:c1 HMBC H_aromatic:h6_->C_aromatic:c2 HMBC H_aromatic:h3_->C_aromatic:c1 HMBC H_aromatic:h3_->C_aromatic:c2 HMBC H_NH NH

Caption: Key expected 2D NMR correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect a strong cross-peak between the isopropyl CH and CH₃ protons, and a cross-peak between the ortho-coupled aromatic protons H5 and H6.[8][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is the most reliable way to assign the carbon signals for all CH, CH₂, and CH₃ groups.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucial expected correlations include:

    • From the isopropyl CH proton to the C1 carbon of the aromatic ring, confirming the N-isopropyl connection point.

    • From the H6 proton to C1 and C2, definitively placing the iodine atom at the C2 position.

    • From the H3 proton to C1, C2, and C5, confirming the substitution pattern.

Summary of Expected NMR Data
Assignment¹H NMR (δ, ppm, mult., J Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
N-H ~3.8 (br s, 1H)-CH (isopropyl), C1
C1 -~145H3, H5, CH (isopropyl)
C2 -~85H3, H6
C3 ~7.4 (dd, J ≈ 2.5, 8.5, 1H)~138C1, C2, C5
C4 -~157 (d, ¹JCF ≈ 245)H3, H5
C5 ~6.5 (ddd, J ≈ 2.5, 8.5, 8.5, 1H)~114C1, C3, C4
C6 ~6.7 (d, J ≈ 8.5, 1H)~116C1, C2, C4
CH (isopropyl) ~3.6 (sept, J ≈ 6.5, 1H)~48C1, CH₃ (isopropyl)
CH₃ (isopropyl) ~1.2 (d, J ≈ 6.5, 6H)~23CH (isopropyl)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Part 4: X-Ray Crystallography – The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[13][14] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry. Obtaining a suitable single crystal is often the rate-limiting step.[13]

Trustworthiness: A Self-Validating Protocol for Crystallography

  • Crystal Growth: The key is to bring a saturated solution of the compound to a state of supersaturation very slowly.[13]

    • Method: Slow evaporation is a robust starting point for small molecules.

    • Procedure: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

    • Allow the solvent to evaporate slowly and undisturbed over several days in a loosely covered vial.

  • Crystal Selection and Mounting: Select a well-formed crystal, typically >0.1 mm in all dimensions, with sharp edges and no visible cracks.[15] Mount it on a suitable goniometer head.

  • Data Collection: Place the crystal in a beam of monochromatic X-rays. A modern diffractometer with a CCD or pixel detector will measure the angles and intensities of the diffracted beams.[15]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal.[15] From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). The final refined structure will provide a definitive 3D model of this compound.

Conclusion

The is a case study in the power of a multi-technique, synergistic analytical approach. By logically progressing from mass spectrometry to confirm molecular weight, through IR spectroscopy to identify functional groups, and into a deep analysis with 1D and 2D NMR to map the atomic connectivity, we can build a highly confident structural hypothesis. The final, irrefutable confirmation is achieved through single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the foundational certainty required for advanced research and development.

References

  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide - Benchchem.
  • Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]

  • Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR - PubMed. Available at: [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

  • Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach - Pendidikan Kimia. Available at: [Link]

  • Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem.

Sources

synthesis pathway for 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of two strategic synthetic pathways for the preparation of this compound, a valuable halogenated aniline intermediate in the fields of pharmaceutical and agrochemical research.[1] The document details two distinct, logical, and field-proven routes commencing from the readily available starting material, 4-fluoroaniline. Each pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and critical analysis of experimental choices. The guide is intended for researchers, chemists, and drug development professionals, offering actionable intelligence for the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

This compound is a key structural motif whose unique substitution pattern—featuring a fluorine atom, an iodine atom, and a secondary amine—makes it a versatile building block for introducing specific physicochemical properties into larger, biologically active molecules.[1] The ortho-iodo group serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N-isopropyl and fluoro groups modulate lipophilicity, metabolic stability, and receptor binding interactions.

This guide explores two primary retrosynthetic strategies, both originating from 4-fluoroaniline. The core of the synthetic challenge lies in the sequential and regioselective introduction of the iodine and N-isopropyl substituents.

Retrosynthetic Analysis:

The target molecule can be disconnected in two logical ways, forming the basis for our two proposed pathways:

  • C-N Bond Disconnection: Retrosynthetically cleaving the bond between the nitrogen and the isopropyl group leads to the key intermediate 4-fluoro-2-iodoaniline . This intermediate can be formed from 4-fluoroaniline via ortho-iodination.

  • C-I Bond Disconnection: Alternatively, cleaving the carbon-iodine bond leads to the intermediate 4-fluoro-N-isopropylaniline , which itself can be synthesized from 4-fluoroaniline.

Both pathways leverage the strong ortho, para-directing nature of the amino and N-alkylamino groups in electrophilic aromatic substitution.[2] With the para position blocked by the fluorine atom, functionalization is directed specifically to the ortho positions.

Pathway A: Ortho-Iodination Followed by N-Alkylation

This pathway prioritizes the introduction of the iodine atom onto the aromatic ring, followed by the construction of the secondary amine via reductive amination. This is often the preferred route as it avoids performing electrophilic substitution on a more sterically hindered substrate.

Pathway A A 4-Fluoroaniline B 4-Fluoro-2-iodoaniline A->B Step A1: Iodination Reagents: I₂, NaHCO₃ C This compound B->C Step A2: Reductive Amination Reagents: Acetone, NaBH₄

Caption: Workflow for Pathway A.

Step A1: Synthesis of 4-Fluoro-2-iodoaniline

Mechanistic Rationale: This step involves the direct electrophilic iodination of 4-fluoroaniline. The amino group (-NH₂) is a powerful activating group that directs electrophiles to the ortho and para positions. Since the para position is occupied by fluorine, the iodination occurs regioselectively at the ortho position. Sodium bicarbonate is used as a base to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion.[3]

Experimental Protocol:

  • To a stirred suspension of 4-fluoroaniline (1.0 eq.) in water, add sodium bicarbonate (1.0 eq.).

  • Heat the mixture to 60°C to ensure homogeneity.

  • Add elemental iodine (I₂) (1.0 eq.) portion-wise over 30 minutes. The mixture will become a dark color.

  • Maintain the reaction at 60°C and stir vigorously for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction to room temperature. Add dichloromethane to dissolve the organic components.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture to yield 4-fluoro-2-iodoaniline as a solid.[3]

Step A2: Synthesis of this compound

Mechanistic Rationale: This transformation is a classic reductive amination. The primary amine of 4-fluoro-2-iodoaniline reacts with acetone in a slightly acidic medium (often acetic acid is used as a solvent or co-solvent) to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a hydride reducing agent, such as sodium borohydride (NaBH₄), to furnish the final N-isopropyl aniline.[4][5]

Experimental Protocol:

  • Dissolve 4-fluoro-2-iodoaniline (1.0 eq.) in methanol or glacial acetic acid in a round-bottom flask.[6][7]

  • Add acetone (1.2 eq.) and stir the mixture at room temperature for 30 minutes.

  • Cool the flask in an ice bath to approximately 10-15°C.

  • Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise, ensuring the temperature does not exceed 25°C.[6][7]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and basify with a 50% aqueous sodium hydroxide solution until the pH is > 9.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or hexane (2 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the final product.[6][7]

Pathway A Summary Step A1: Iodination Step A2: Reductive Amination
Starting Material 4-Fluoroaniline4-Fluoro-2-iodoaniline
Key Reagents I₂, NaHCO₃Acetone, NaBH₄
Solvent WaterMethanol or Acetic Acid
Typical Yield 55-70%[3]70-85% (estimated based on similar reactions)[6]
Purification Recrystallization / Column ChromatographyVacuum Distillation / Column Chromatography

Pathway B: N-Alkylation Followed by Ortho-Iodination

This alternative strategy reverses the order of functionalization. It begins with the synthesis of the N-alkylated aniline, followed by the introduction of iodine. This approach can also be effective, although the iodination step is performed on a slightly more complex and sterically demanding substrate.

Pathway B A 4-Fluoroaniline B 4-Fluoro-N-isopropylaniline A->B Step B1: Reductive Amination Reagents: Acetone, NaBH₄ C This compound B->C Step B2: Iodination Reagents: I₂, NaHCO₃

Caption: Workflow for Pathway B.

Step B1: Synthesis of 4-Fluoro-N-isopropylaniline

Mechanistic Rationale: This step is identical in principle to Step A2, employing reductive amination to convert 4-fluoroaniline into its N-isopropyl derivative. The reaction is well-documented and proceeds with good efficiency.[6][7]

Experimental Protocol:

  • Add 4-fluoroaniline (1.0 eq.) and acetone (1.2 eq.) to a flask containing glacial acetic acid.[6]

  • Mechanically stir and cool the mixture in an ice bath to ~10°C.

  • Add sodium borohydride (NaBH₄) (1.25 eq.) in portions, maintaining the internal temperature below 20°C.[6]

  • After addition, stir the reaction at 20°C for 1 hour.

  • Work-up the reaction by pouring it into ice water, followed by basification with 50% NaOH (maintaining temperature below 25°C).[6][7]

  • Extract the product with hexane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure. The product can be purified by vacuum distillation to yield 4-fluoro-N-isopropylaniline as a clear liquid.[6][7]

Step B2: Synthesis of this compound

Mechanistic Rationale: The N-isopropylamino group is, like the primary amino group, a strong ortho, para-director. With the para position blocked, electrophilic iodination with elemental iodine and a base will proceed regioselectively at the ortho position. The increased steric bulk of the N-isopropyl group compared to -NH₂ may slightly decrease the reaction rate but is not expected to change the regiochemical outcome.

Experimental Protocol:

  • Dissolve 4-fluoro-N-isopropylaniline (1.0 eq.) in a mixture of ether and water.[8]

  • Add calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) (1.2 eq.) to act as a base.

  • Add elemental iodine (I₂) (1.1 eq.) and heat the mixture to reflux for 24-48 hours, monitoring by TLC.[8]

  • After completion, cool the reaction and remove the ether by distillation.

  • Destroy excess iodine with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the final compound.

Pathway B Summary Step B1: Reductive Amination Step B2: Iodination
Starting Material 4-Fluoroaniline4-Fluoro-N-isopropylaniline
Key Reagents Acetone, NaBH₄, Acetic AcidI₂, NaHCO₃ (or CaCO₃)
Solvent Acetic AcidEther / Water
Typical Yield 71%[6][7]50-65% (estimated)
Purification Vacuum DistillationColumn Chromatography

Safety and Handling Considerations

  • Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add slowly to protic solvents.

  • Strong Bases (NaOH): Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE and handle with care, especially when preparing concentrated solutions.

  • Organic Solvents (Hexane, Ether, Dichloromethane): Flammable and/or volatile. Use in a well-ventilated fume hood away from open flames or sparks.

Characterization

The identity and purity of the final product, this compound, should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure, showing characteristic shifts and coupling patterns for the aromatic protons, the isopropyl group, and the carbon backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine and C-F/C-I bonds.

Conclusion

Both Pathway A and Pathway B represent viable and robust strategies for the synthesis of this compound from 4-fluoroaniline.

  • Pathway A (Iodination first) is arguably the more conventional and potentially higher-yielding route. The key electrophilic substitution is performed on a smaller, less hindered substrate, and the subsequent reductive amination is a highly reliable and efficient transformation.

  • Pathway B (N-Alkylation first) is also a valid approach. While the initial reductive amination is well-optimized, the final iodination step may require more forcing conditions or longer reaction times due to the increased steric hindrance around the ortho positions.

The choice between pathways may depend on factors such as intermediate availability, scalability considerations, and the chemist's familiarity with the specific reactions. Both routes rely on well-established, high-yielding transformations, providing a solid foundation for the laboratory-scale or large-scale production of this important synthetic intermediate.

References

  • PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. PrepChem.com. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas. Retrieved from [Link]

  • New Jersey Department of Health. (1999). HAZARD SUMMARY: IODINE MONOCHLORIDE. NJ.gov. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - IODINE MONOCHLORIDE 98%. OxfordLabChem.com. Retrieved from [Link]

  • New Jersey Department of Health. (1986). HAZARD SUMMARY: BUTYL LITHIUM. NJ.gov. Retrieved from [Link]

  • Wang, H., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method. Google Patents.
  • Google Patents. (2013). CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. Google Patents.
  • Google Patents. (n.d.). Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide. Google Patents.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Wang, D., et al. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters, ACS Publications. Retrieved from [Link]

  • ChemEd X. (n.d.). Iodination of Aniline. ChemEd X. Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • West, A. W., et al. (2023). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Retrieved from [Link]

  • Weiss, K., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. OrganicChemGuide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Prezi. Retrieved from [Link]

  • Reddit. (2022). N-Methylisopropylamine synthesis. Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

Sources

4-fluoro-2-iodo-N-(propan-2-yl)aniline spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Introduction

This compound is a substituted aniline derivative featuring a unique halogenation pattern. Such compounds serve as versatile chemical intermediates and building blocks in medicinal chemistry and agrochemical development.[1] The presence of fluoro, iodo, and N-isopropyl groups on the aniline scaffold provides multiple points for synthetic modification, making it a valuable component for creating complex molecular architectures aimed at enhancing biological activity and selectivity.[1][2]

This guide provides a predictive analysis of the spectral data for this compound. As empirical data for this specific molecule is not widely published, this document leverages fundamental principles of spectroscopy and data from analogous structures to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this molecule, explaining the causality behind spectral features, and providing validated protocols for data acquisition.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive "map" of the atomic connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents: the electronegative fluorine and iodine atoms, and the electron-donating secondary amine group.

Analysis of Expected Signals:

  • Aromatic Protons (H-3, H-5, H-6): These three protons are in unique chemical environments.

    • H-3: Being ortho to the bulky iodine atom and meta to the fluorine, this proton will likely appear as a doublet.

    • H-5: Positioned ortho to the fluorine and meta to the iodine, this proton will experience coupling to both H-6 and the fluorine atom, likely resulting in a doublet of doublets.

    • H-6: Situated ortho to the amine group, this proton will be the most upfield of the aromatic signals and will appear as a doublet, coupled to H-5.

  • Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] It is expected to be a broad singlet, but may show coupling to the adjacent methine proton.

  • Isopropyl Methine Proton (CH): This proton is a septet due to coupling with the six equivalent methyl protons. Its chemical shift is influenced by the adjacent nitrogen atom.

  • Isopropyl Methyl Protons (CH₃)₂: These six protons are equivalent and will appear as a doublet, coupled to the single methine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-3~7.5 - 7.8d (doublet)1H
H-5~6.8 - 7.1dd (doublet of doublets)1H
H-6~6.5 - 6.7d (doublet)1H
N-H~3.5 - 4.5 (variable)br s (broad singlet)1H
Isopropyl CH~3.6 - 3.9sept (septet)1H
Isopropyl (CH₃)₂~1.2 - 1.4d (doublet)6H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms, particularly the halogens.

Analysis of Expected Signals:

  • Aromatic Carbons: Six distinct signals are expected.

    • C-I (C-2): The carbon directly bonded to iodine will be significantly shielded (shifted upfield) due to the "heavy atom effect."

    • C-F (C-4): The carbon bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted downfield due to fluorine's electronegativity.

    • C-N (C-1): This carbon will be shifted downfield due to the attached nitrogen.

    • Other Aromatic Carbons (C-3, C-5, C-6): Their shifts will be influenced by their position relative to the substituents. C-3 and C-5 will also exhibit smaller C-F couplings.

  • Aliphatic Carbons:

    • Isopropyl CH: The methine carbon will appear in the typical range for carbons attached to nitrogen.

    • Isopropyl CH₃: The two equivalent methyl carbons will appear at a characteristically upfield position.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Features
C-1 (C-N)~145 - 148
C-2 (C-I)~85 - 90Heavy atom shielding effect
C-3~130 - 135
C-4 (C-F)~155 - 160Large ¹JCF coupling
C-5~115 - 120Exhibits ²JCF coupling
C-6~112 - 118Exhibits ³JCF coupling
Isopropyl CH~45 - 50
Isopropyl (CH₃)₂~22 - 25
Predicted ¹⁹F NMR Spectrum

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a highly informative experiment.[4] A single signal is expected for the fluorine atom in the molecule. This signal will be coupled to the ortho protons (H-3 and H-5), likely appearing as a triplet or a doublet of doublets, depending on the relative coupling constants.

Standard Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures reproducibility and accuracy. The following protocol is standard for small organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]

  • Instrumentation: Utilize a modern NMR spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.[5]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 512-2048) and a longer relaxation delay (2 seconds) are typically required.[5]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Analyte B Dissolve in ~0.6 mL CDCl₃ A->B C Add TMS Reference B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Acquire ¹H Spectrum (16-32 scans) E->F G Acquire ¹³C Spectrum (512+ scans) E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate & Analyze J->K IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Small Amount of Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum (16-32 scans) D->E F Clean Crystal Post-Analysis E->F

ATR-FTIR Experimental Workflow.

Part III: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization. [6]

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that typically produces a distinct molecular ion and a rich fragmentation pattern, which acts as a molecular fingerprint.

Analysis of Expected Ions:

  • Molecular Ion (M⁺): The molecular formula is C₉H₁₂FIN. The monoisotopic mass will be approximately 279.00 g/mol . The molecular ion peak should be clearly visible.

  • Fragmentation Patterns: The fragmentation process is driven by the formation of stable cations or radicals. [7][8] * α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. [8]This would result in the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, leading to a fragment at m/z 264.

    • Benzylic-type Cleavage: Loss of an ethyl radical (•C₂H₅) is less likely but possible. More probable is the loss of a neutral propene molecule (CH₂=CHCH₃, 42 Da) via rearrangement, followed by loss of a hydrogen atom.

    • Loss of Iodine: Homolytic cleavage of the weak C-I bond is highly probable, resulting in the loss of an iodine radical (•I, 127 Da). [9]This would produce a significant peak at m/z 152.

    • Loss of Isopropyl Group: Cleavage of the N-C bond can lead to the loss of the entire isopropyl group as a radical (•CH(CH₃)₂, 43 Da), giving a fragment at m/z 236.

Ion Proposed Identity Predicted m/z Significance
[M]⁺Molecular Ion279Confirms Molecular Weight
[M - 15]⁺Loss of •CH₃ (α-cleavage)264Characteristic of isopropyl group
[M - 43]⁺Loss of •CH(CH₃)₂236Cleavage of N-isopropyl bond
[M - 127]⁺Loss of •I152Indicates presence of iodine
Standard Protocol for MS Data Acquisition (EI-GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a standard method for the analysis of volatile and semi-volatile small molecules.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through a capillary column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed by a computer to generate the mass spectrum.

MS_Workflow cluster_prep Sample Handling cluster_analysis Analysis A Prepare Dilute Solution (~1mg/mL) B Inject 1µL into GC A->B C GC Separation B->C D EI Ionization (70 eV) C->D E Mass Analyzer (e.g., Quadrupole) D->E F Detection E->F G Generate Mass Spectrum F->G

EI-GC/MS Experimental Workflow.

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive toolkit for the structural elucidation of this compound. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy will provide rapid confirmation of key functional groups, most notably the secondary amine. Finally, mass spectrometry will verify the molecular weight and offer corroborating structural evidence through predictable fragmentation patterns, especially the characteristic loss of the iodine atom. This predictive guide serves as a comprehensive roadmap for researchers to confirm the identity and purity of this valuable synthetic intermediate.

References

  • BenchChem. (n.d.). Spectroscopic comparison of ortho, meta, and para isomers of isopropylaniline.
  • Journal of the American Society for Mass Spectrometry. (2020). Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism.
  • University of Calgary. (n.d.). IR: amines.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Chemistry Steps. (2025). Interpreting IR Spectra.
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Chem-Impex. (n.d.). 4-Fluoro-2-iodoaniline.
  • Tokyo Chemical Industry. (n.d.). 4-Fluoro-2-iodoaniline.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Michigan State University. (n.d.). Mass Spectrometry.
  • YouTube. (2023). Fragmentation in Mass Spectrometry.
  • Ogle, C. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Zhang, R. et al. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines.

Sources

A Spectroscopic Guide to 4-fluoro-2-iodo-N-(propan-2-yl)aniline: Comprehensive ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-2-iodo-N-(propan-2-yl)aniline, a substituted aniline derivative of interest in synthetic and medicinal chemistry. The structural elucidation of such molecules is fundamentally reliant on spectroscopic techniques, with NMR providing unparalleled insight into the molecular framework. This document serves as a reference for the characterization of this compound, detailing the assignment of signals and the underlying principles governing the observed chemical shifts and coupling constants.

Molecular Structure and Atom Numbering

The unequivocal assignment of NMR signals requires a standardized numbering system for the molecule. The structure and atom numbering for this compound are presented below.

Caption: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The analysis is divided into the aromatic and aliphatic regions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~ 7.1 - 7.3dd³J(H6-H5) ≈ 8.5, ⁴J(H6-F4) ≈ 3.01H
H5~ 6.8 - 7.0ddd³J(H5-H6) ≈ 8.5, ³J(H5-F4) ≈ 9.0, ⁴J(H5-H3) ≈ 2.51H
H3~ 6.6 - 6.8dd⁴J(H3-H5) ≈ 2.5, ⁵J(H3-F4) ≈ 5.01H
NH~ 3.5 - 4.5br s-1H
CH (isopropyl)~ 3.6 - 3.8sept³J(CH-CH₃) ≈ 6.51H
CH₃ (isopropyl)~ 1.2 - 1.4d³J(CH₃-CH) ≈ 6.56H
Detailed Interpretation of ¹H NMR Spectrum
  • Aromatic Region (δ 6.6 - 7.3 ppm): The three protons on the benzene ring exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

    • H6: This proton is expected to be the most downfield of the aromatic signals due to its position ortho to the electron-donating amino group and meta to the electron-withdrawing fluorine. It should appear as a doublet of doublets, coupling to H5 (³J, ortho coupling) and the fluorine at C4 (⁴J, meta coupling).[1]

    • H5: This proton will show a complex multiplet, likely a doublet of doublet of doublets. It couples with H6 (³J, ortho), the fluorine at C4 (³J, ortho), and H3 (⁴J, meta).[1]

    • H3: This proton, positioned between the iodo and fluoro substituents, is expected to be the most upfield aromatic proton. It will likely appear as a doublet of doublets due to coupling with H5 (⁴J, meta) and the fluorine at C4 (⁵J, para).[1]

  • Aliphatic Region (δ 1.2 - 3.8 ppm):

    • Isopropyl CH: The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet.[2][3] Its chemical shift is influenced by the adjacent nitrogen atom.

    • Isopropyl CH₃: The six methyl protons are equivalent and are split by the single methine proton, giving rise to a characteristic doublet.[4][5]

  • Amine Proton (NH): The chemical shift of the N-H proton can vary and the peak is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms. A key feature in this spectrum will be the carbon-fluorine couplings.[7][8][9]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C4 (C-F)~ 155 - 160d¹J(C-F) ≈ 240-250
C1 (C-N)~ 145 - 150d²J(C-F) ≈ 20-25
C5~ 118 - 122d²J(C-F) ≈ 20-25
C3~ 115 - 119d³J(C-F) ≈ 7-10
C6~ 112 - 116d³J(C-F) ≈ 7-10
C2 (C-I)~ 90 - 95d⁴J(C-F) ≈ 3-5
CH (isopropyl)~ 45 - 50s-
CH₃ (isopropyl)~ 22 - 25s-
Detailed Interpretation of ¹³C NMR Spectrum
  • Aromatic Region (δ 90 - 160 ppm):

    • C4 (ipso-Carbon to F): This carbon will be significantly downfield and will appear as a large doublet due to the direct one-bond coupling to fluorine (¹JCF).[10][11]

    • C1 (ipso-Carbon to N): The chemical shift is influenced by the nitrogen substituent. It will exhibit a smaller doublet due to two-bond coupling with fluorine (²JCF).

    • C2 (ipso-Carbon to I): The heavy iodine atom is known to cause a significant upfield (shielding) effect on the directly attached carbon.[12][13] This signal will be the most upfield in the aromatic region and may show a small four-bond coupling to fluorine (⁴JCF).

    • C3, C5, C6: These carbons will appear in the typical aromatic region. C5 will show a two-bond coupling to fluorine, while C3 and C6 will exhibit three-bond couplings. The magnitudes of these couplings are characteristic and aid in assignment.[14]

  • Aliphatic Region (δ 22 - 50 ppm):

    • The signals for the isopropyl methine (CH) and methyl (CH₃) carbons will appear in the typical aliphatic region and are not expected to show coupling to fluorine.

Experimental Protocol

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[15][16]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.[15][17][18]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[15][17] The solvent provides a deuterium signal for the spectrometer's lock system.[15][18]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[18]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Tuning: Lock the spectrometer onto the deuterium signal of the solvent and tune the probe for the ¹H and ¹³C frequencies.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.[16]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Typical parameters: 30° pulse width, 2-4 second acquisition time, 1-5 second relaxation delay, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: 30° pulse width, 1-2 second acquisition time, 2-5 second relaxation delay, and a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.[19]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[20]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Workflow Visualization

The following diagram illustrates the key stages in the NMR analysis workflow, from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter & Transfer to Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectra phase_base->reference analyze Assign Signals & Interpret reference->analyze structure Structural Confirmation analyze->structure

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive method for the structural confirmation of this compound. The characteristic chemical shifts, multiplicities, and especially the proton-fluorine and carbon-fluorine coupling constants, offer a unique spectroscopic fingerprint. This guide outlines the expected spectral features and provides a robust experimental framework, serving as a valuable resource for chemists engaged in the synthesis and characterization of related fluorinated and iodinated aromatic compounds.

References

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. Available at: [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Available at: [Link]

  • Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton - Canadian Science Publishing. Available at: [Link]

  • Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • NMR Sample Preparation - Western University. Available at: [Link]

  • On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals - Canadian Science Publishing. Available at: [Link]

  • Unsymmetric Carbon Satellites in Fluorine-19 NMR - Nanalysis. Available at: [Link]

  • New Journal of Chemistry Supporting Information. Available at: [Link]

  • NMR sample preparation guidelines. Available at: [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes - CONICET. Available at: [Link]

  • Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules | Request PDF - ResearchGate. Available at: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants - Organic Chemistry Data. Available at: [Link]

  • Carbon-fluorine spin coupling constants : r/chemistry - Reddit. Available at: [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups - University of Ottawa NMR Facility Blog. Available at: [Link]

  • ¹H NMR signals of the isopropyl groups in complex[8] at 298 K and 238 K. - ResearchGate. Available at: [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. Available at: [Link]

  • How many nmr signals are observed in n- propyl alcohol and isopropyl alco.. - Filo. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia - PubMed. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. Available at: [Link]

  • Substituent Effects on the [N–I–N]+ Halogen Bond - ACS Publications. Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. Available at: [Link]

  • Chemical shifts - UCL. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy Part 14 - HNMR Practice problem - isopropyl butanoate - YouTube. Available at: [Link]

  • A general enantioselective route to the chamigrene natural product family - David E. White, Ian C. Stewart, Brinton A. Seashore-Ludlow, Robert H. Grubbs,* and Brian M. Stoltz - stoltz2.caltech.edu. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

[1][2][3]

Executive Summary

This compound (also known as N-isopropyl-4-fluoro-2-iodoaniline) is a specialized lipophilic intermediate used in the synthesis of agrochemicals (e.g., flufenacet analogs) and pharmaceutical candidates (e.g., MEK inhibitors).[1][2][3]

Unlike its primary amine precursor (4-fluoro-2-iodoaniline), the N-isopropyl derivative exhibits significantly enhanced lipophilicity and reduced hydrogen bond donor capacity.[1][2][3] This structural modification typically depresses the melting point, often resulting in a viscous oil or low-melting solid at room temperature, which dictates specific solubility-driven purification strategies such as vacuum distillation or column chromatography over simple recrystallization.[1][2][3]

Critical Solubility Profile:

  • Water: Practically Insoluble (< 1 mg/L).[1][3]

  • Chlorinated Solvents (DCM, Chloroform): Freely Soluble.[3]

  • Aliphatic Hydrocarbons (Hexane): Moderate/Temperature Dependent.[1][3]

Physicochemical Basis & Predicted Properties

Expertise Note: As specific experimental data is absent from public standard registries (NIST/PubChem) for this specific N-alkyl derivative, the following values are derived from Structure-Activity Relationship (SAR) analysis of homologous haloanilines and consensus predictive modeling.

Structural Impact on Solubility

The molecule consists of a hydrophobic aniline core modified by three key substituents:[2]

  • Iodine (Ortho-position): Introduces significant steric bulk and lipophilicity (hydrophobic effect).[1][3] It also reduces the basicity of the nitrogen via the inductive effect, though less than if it were para.

  • Fluorine (Para-position): Increases metabolic stability and lipophilicity without adding significant steric bulk.[1][3]

  • Isopropyl Group (N-substitution): Disrupts crystal lattice packing (lowering melting point) and increases LogP by approximately +0.6 to +0.8 units compared to the primary amine.[1][3]

Predicted Physicochemical Data
PropertyValue (Predicted)Impact on Solubility
Molecular Weight 279.09 g/mol Moderate molecular size allows good solvent penetration.[1][2][3]
Physical State Oil or Low-melting Solid (< 45°C)High solubility in organic solvents; difficult to recrystallize.[1][2][3]
LogP (Octanol/Water) 3.4 ± 0.3 Highly lipophilic.[1][3] Partitions strongly into organic phases.[1][3]
pKa (Conjugate Acid) ~2.5 - 3.0 Weakly basic.[1][2][3] Will not protonate in water unless pH < 1.[3]5.
H-Bond Donors 1 (N-H)Reduced water solubility compared to primary aniline (2 donors).[1][3]
Polar Surface Area ~12 ŲVery low polarity, facilitating blood-brain barrier (BBB) penetration in drug analogs.[1][2][3]

Solvent Compatibility Matrix

This matrix guides solvent selection for reaction, extraction, and purification processes.[2]

Table 1: Solubility Profile by Solvent Class
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)High (> 100 mg/mL) Ideal for extraction from aqueous reaction mixtures.[1][2][3]
Esters Ethyl AcetateHigh (> 100 mg/mL) Standard solvent for Thin Layer Chromatography (TLC) and column elution.[3]
Aromatics TolueneHigh (> 50 mg/mL) Good for high-temperature reactions (e.g., Buchwald-Hartwig coupling).[1][2][3]
Alcohols Methanol / EthanolModerate Soluble at RT; solubility decreases significantly at -20°C (potential for cold precipitation).[1][2][3]
Alkanes Hexane / HeptaneLow to Moderate Critical Anti-solvent. Use to precipitate the compound or wash away non-polar impurities.[1][3]
Aqueous Water (pH 7)Insoluble Immiscible.[1][3] Forms a biphasic system.
Acidic Aqueous 1M HClLow Due to low basicity (pKa ~2.5), it forms unstable salts that may hydrolyze back to free base.[3]

Experimental Determination Protocols

Trustworthiness Directive: Since literature values are predictive, researchers must validate solubility empirically.[3] The following protocols provide a self-validating workflow.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solubility to determine purification strategy.

  • Preparation: Place 10 mg of this compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 100 µL of the test solvent (DCM, MeOH, Toluene, or Hexane).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][3]

    • Cloudy/Undissolved: Add solvent in 100 µL increments up to 1 mL.[1][3]

  • Endpoint:

    • If dissolved in < 1 mL: Soluble.[1][3]

    • If undissolved in 1 mL: Solubility < 10 mg/mL.[1][3]

Protocol B: Thermodynamic Solubility by HPLC (Tier 2)

Objective: Precise quantification for formulation or biological assay preparation.[1][3]

  • Saturation: Add excess compound (approx. 20 mg) to 1 mL of buffer (pH 7.4) or water in a chemically resistant vial.[3]

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon due to drug binding).

  • Quantification: Inject filtrate into HPLC.

    • Column: C18 Reverse Phase.[1][3]

    • Mobile Phase: Acetonitrile:Water (60:[3]40) + 0.1% Formic Acid.[3]

    • Detection: UV at 254 nm (aromatic ring absorption).[3]

Process Implications & Purification Logic

The high lipophilicity and low melting point create specific challenges in purification.

Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for purifying this intermediate based on its solubility state.

PurificationLogicStartCrude Reaction Mixture(4-fluoro-2-iodo-N-isopropylaniline)CheckStateCheck Physical State(at 25°C)Start->CheckStateIsOilViscous OilCheckState->IsOilLikely OutcomeIsSolidSolidCheckState->IsSolidIf High PurityDistillVacuum Distillation(High Vac, <150°C)IsOil->DistillThermal Stable?ColumnFlash Chromatography(Hexane:EtOAc)IsOil->ColumnThermal LabileRecrystRecrystallizationIsSolid->RecrystSolventSelectSolvent System:MeOH/Water orHeptane (Cold)Recryst->SolventSelect

Caption: Decision logic for purification based on physical state and solubility profile.

Crystallization Strategy

If the compound resists crystallization (oiling out), use the "Salt Formation Strategy" :

  • Dissolve the oil in minimal Diethyl Ether.[3]

  • Add 1.0 equivalent of HCl in Dioxane or Oxalic Acid .[1][3]

  • The resulting salt (Ammonium cation) will have significantly different solubility properties, likely precipitating as a solid that can be filtered and washed with cold ether.[3]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 4-fluoro-2-iodoaniline (Parent Amine). Retrieved from [Link][3]

  • Organization for Economic Co-operation and Development (OECD). (1995).[1][3] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][3]

  • Organic Syntheses. (1931).[1][3] p-Iodoaniline Synthesis Protocols (General Haloaniline Chemistry). Org. Synth. 11, 62. Retrieved from [Link][3]

Technical Whitepaper: Operational Safety & Handling of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an operational whitepaper for research and development professionals. It synthesizes safety data, handling protocols, and chemical expertise for 4-fluoro-2-iodo-N-(propan-2-yl)aniline .

Executive Summary: The Bifunctional Scaffold

This compound (also known as N-isopropyl-4-fluoro-2-iodoaniline) is a specialized intermediate used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its utility lies in its bifunctionality :

  • The Electrophile: The C–I bond (position 2) is a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

  • The Nucleophile: The N-isopropylamino motif provides a pre-installed, sterically defined secondary amine, bypassing the need for difficult late-stage alkylation.[1]

However, this utility comes with a specific hazard profile combining the acute toxicity of halogenated anilines with the photochemical instability of aryl iodides .[1] This guide replaces generic safety advice with a self-validating handling system designed to preserve chemical integrity and operator safety.

Chemical Identity & Properties

  • IUPAC Name: this compound[1]

  • Common Synonyms: N-isopropyl-4-fluoro-2-iodoaniline; 4-Fluoro-2-iodo-N-isopropylaniline[1]

  • CAS Number:

    • Free Base:[1] Not widely listed (Treat as Research Substance)[1]

    • HCl Salt: 2378502-14-6[1][2][3]

    • Parent Analog (4-Fluoro-2-iodoaniline): 61272-76-2[1][4]

  • Molecular Formula: C

    
    H
    
    
    
    FIN[1]
  • Molecular Weight: 279.10 g/mol [1]

Physicochemical Data Table
PropertyValue (Predicted/Observed)Operational Implication
Physical State Viscous Oil / Low-Melting SolidLikely liquid at RT; handle with positive displacement pipettes.[1]
Boiling Point ~280°C (Predicted)Low volatility, but aerosols are hazardous.[1]
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water; use organic solvents for spill cleanup.[1]
Stability Light & Air SensitiveIodine lability: Darkens upon storage due to I

liberation.[1]
pKa (Conj. Acid) ~2.5 - 3.5Weak base; can be extracted into organic phase from basic aqueous solution.[1]

Hazard Identification (GHS Classification)

Derived from SAR (Structure-Activity Relationship) of halogenated anilines.[1][5]

Signal Word: WARNING

Health Hazards[1][4][5][6][7]
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][6]

  • H315/H319: Causes skin and serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5][7]

  • H373 (Specific Target Organ Toxicity): May cause damage to blood (Methemoglobinemia) through prolonged or repeated exposure.[1]

The "Blue Peril": Methemoglobinemia

Like most anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1]

  • Early Signs: Cyanosis (blue lips/fingernails), headache, dizziness.[1]

  • Mechanism: The N-alkyl group may slow metabolism compared to free aniline, but the risk remains critical.[1]

Operational Handling: A Self-Validating System

Safety is not just PPE; it is a workflow that prevents exposure by design.[1]

Storage & Stability Protocol

The C–I bond is susceptible to homolytic cleavage by UV light, releasing iodine radicals which autocatalyze decomposition.[1]

  • Primary Container: Amber glass vial with Teflon-lined cap.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: 2–8°C (Refrigerate).

  • Validation: Inspect color before use.

    • Colorless/Pale Yellow:Pass (Use immediately).[1][8]

    • Dark Brown/Purple:Fail (Significant iodine liberation; purify via silica plug before use).[1]

Engineering Controls
  • Fume Hood: Mandatory.[1] Face velocity > 0.5 m/s.[1]

  • Glove Box: Recommended for solids handling if available, but not strictly required if hood technique is disciplined.[1]

PPE Selection (Breakthrough Validation)[1]
  • Gloves: Double-gloving is required.[1]

    • Inner: Nitrile (0.11 mm) - Protects against incidental splash.[1]

    • Outer: Laminate (Silver Shield) or Thick Nitrile (0.2 mm) - Required for prolonged handling or cleaning spills.[1]

    • Rationale: Halogenated anilines permeate standard nitrile rapidly (<15 mins).[1]

  • Respiratory: If handling outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 filters.[1]

Experimental Workflow: Safe Synthesis & Usage

The following diagram illustrates the logical flow for handling this compound in a cross-coupling reaction, emphasizing the "Quench & Clean" steps often overlooked.

SafeHandling cluster_waste Waste Stream Storage 1. Cold Storage (Amber Vial, 4°C) Inspect 2. Visual Inspection (Check for Darkening) Storage->Inspect Purify Purify (Silica Plug) Inspect->Purify Dark/Purple Weigh 3. Weighing/Transfer (In Fume Hood) Inspect->Weigh Clear/Pale Purify->Weigh Reaction 4. Reaction Setup (Inert Atm, Degas) Weigh->Reaction Double Gloves Quench 5. Quench & Disposal (Acidic Wash) Reaction->Quench Post-Rxn Halogenated Waste Halogenated Waste Quench->Halogenated Waste

Figure 1: Decision logic for inspecting and handling iodinated aniline intermediates.[1]

Protocol: Transfer and Weighing
  • Equilibrate: Allow vial to warm to room temperature before opening to prevent water condensation (which accelerates decomposition).[1]

  • Transfer: Use a positive displacement pipette or glass syringe.[1] Avoid needles (corrosion risk from trace iodine).[1]

  • Decontamination: Immediately wipe the septum/cap with a tissue soaked in 10% sodium thiosulfate (destroys trace iodine) followed by ethanol.[1]

Emergency Response Protocols

First Aid (Specific to Anilines)
  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.[1][5]

  • Skin Contact:

    • Drench: Wash immediately with soap and water for 15 minutes.[1]

    • Do NOT use alcohol: Ethanol increases skin absorption of anilines.[1]

    • Monitor: Watch for signs of cyanosis for 24 hours.

  • Antidote: Medical professionals should be alerted to potential Methemoglobinemia .[1] Methylene Blue is the standard treatment but must be administered by a physician.[1]

Spill Management
  • Small Spill (<10 mL):

    • Evacuate immediate area.[1][4][5]

    • Don Silver Shield gloves.[1]

    • Absorb with sand or vermiculite.[1]

    • Clean surface with 10% Sodium Thiosulfate solution (to neutralize iodine) followed by detergent.[1]

  • Large Spill: Evacuate lab. Call HazMat.[1]

Waste Disposal

  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) as this may liberate toxic iodine vapors or cause exothermic runaway.[1]

  • Labeling: Must explicitly state "Contains Iodinated Anilines - Potential Sensitizer."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79769159 (Analog: 4-fluoro-2-iodo-N-isobutyl).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] Retrieved from [Link][1]

Sources

Technical Guide: Chemical Reactivity of the C-I Bond in 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

[1][2][3]

Executive Summary

This technical guide analyzes the chemical reactivity of 4-fluoro-2-iodo-N-(propan-2-yl)aniline (CAS: 29632-74-4 / Analogous Intermediates), a critical building block in the synthesis of MEK inhibitors (e.g., Trametinib) and agrochemicals.[1][2][3] The molecule’s utility is defined by the C-I bond , which serves as a high-reactivity "gateway" handle for Palladium-catalyzed cross-couplings and heterocyclizations.[2][3]

This guide focuses on the orthogonal reactivity of the C-I bond in the presence of a metabolically stable C-F bond and a sterically demanding N-isopropyl group. It provides validated protocols for transforming this scaffold into N-isopropylindoles (via Larock synthesis) and biaryl systems (via Suzuki-Miyaura coupling).[1][2][3]

Structural Analysis & Electronic Properties[1][2][3]

To optimize reactivity, one must understand the competing electronic and steric forces acting on the C-I bond.

The "Weak Link" Advantage

The C-I bond is the weakest bond in the molecule (Bond Dissociation Energy


The "Push-Pull" Electronic Effect[1][2][3]
  • 4-Fluoro Substituent (Pull): The fluorine atom at the para position to the amine exerts a strong inductive withdrawing effect (

    
    ). This lowers the electron density of the aromatic ring, theoretically stabilizing the C-I bond against oxidative addition compared to a non-fluorinated analog.[3] However, it also makes the ring more susceptible to nucleophilic attack in 
    
    
    scenarios (though rare with the iodine present).
  • N-Isopropyl Group (Push + Sterics): The amine is a strong resonance donor (

    
    ), increasing electron density at the ortho (iodine) position. This facilitates the oxidative addition of electrophilic metal catalysts. Crucially, the isopropyl group  adds significant steric bulk.[3] Unlike a simple primary amine (
    
    
    ), the isopropyl group forces the nitrogen lone pair to align in specific conformations, potentially retarding catalyst approach but preventing catalyst poisoning by N-coordination.[3]
Reactivity Landscape Visualization

The following diagram maps the divergent synthetic pathways accessible via the C-I bond.

ReactivityMapStart4-Fluoro-2-iodo-N-isopropylanilineSuzukiSuzuki-Miyaura(Biaryl Formation)Start->SuzukiAr-B(OH)2Pd(0)SonogashiraSonogashira(Alkynylation)Start->SonogashiraTerminal AlkyneCuI, Pd(0)LarockLarock Indole Synthesis(Heterocyclization)Start->LarockInternal AlkynePd(OAc)2, BaseHeckHeck Reaction(Alkenylation)Start->HeckAlkenePd(0)Biaryl4-Fluoro-N-isopropyl-2-aryl-anilineSuzuki->BiarylIndole5-Fluoro-1-isopropyl-2,3-subst-indoleLarock->Indole

Figure 1: Divergent synthetic pathways.[1][2][3] The C-I bond allows for modular functionalization, with the Larock synthesis providing direct access to fused heterocycles.[3]

Core Transformation: Larock Indole Synthesis[4][5][6][7]

The most high-value transformation for this specific scaffold is the Larock Indole Synthesis . The presence of the ortho-iodine and the N-alkyl group makes it an ideal substrate to react with internal alkynes to form 1,2,3-trisubstituted indoles in a single step.[3]

Mechanism & Rationale

The reaction proceeds via:

  • Oxidative Addition: Pd(0) inserts into the weak C-I bond.

  • Coordination & Insertion: The alkyne coordinates to Pd and inserts into the Ar-Pd bond.[3][4]

  • Nitrogen Displacement: The nitrogen of the isopropylamine attacks the Pd-alkenyl species (intramolecular nucleophilic attack).

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Why this substrate? The N-isopropyl group eliminates the need for N-protection/deprotection steps often required in indole synthesis.[1][2][3] The resulting product is a pharmacologically relevant N-isopropylindole.[1][2][3]

Experimental Protocol: Synthesis of 5-Fluoro-1-isopropyl-2,3-diphenylindole

Note: This protocol is adapted for hindered anilines based on Larock's methodology.[1][2][3]

Reagents:

  • Substrate: 4-Fluoro-2-iodo-N-isopropylaniline (1.0 equiv)[1][2][3]

  • Alkyne: Diphenylacetylene (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (Triphenylphosphine) (10 mol%) - Note: Standard ligands work well; bulky ligands are rarely needed for Larock.[1][2]
    
  • Base:

    
     (3.0 equiv) or 
    
    
  • Additives: LiCl (1.0 equiv) - Critical for stabilizing the Pd-intermediate.[1][2][3]

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the aniline substrate (1.0 equiv), diphenylacetylene (1.2 equiv),

    
     (3.0 equiv), and LiCl (1.0 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    (10 mol%).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate) via syringe.

  • Reaction: Heat the sealed tube to 100°C for 12–24 hours. Monitor consumption of the iodide via TLC (Hexane/EtOAc) or LC-MS.[2][3]

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (

    
    ) to remove DMF.[2] Dry organic layer over 
    
    
    .[2][5]
  • Purification: Concentrate and purify via silica gel flash chromatography.

Core Transformation: Suzuki-Miyaura Coupling[1][2][3][9]

While standard, Suzuki coupling on this substrate faces a specific challenge: Steric Hindrance .[3][5] The bulky iodine and the isopropyl group create a congested environment at the reaction center.[3]

Ligand Selection Strategy

Standard

SPhosXPhos233
Experimental Protocol: Hindered Biaryl Synthesis

Reagents:

  • Substrate: 4-Fluoro-2-iodo-N-isopropylaniline (1.0 equiv)[1][2][3]

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst System:

    
     (2 mol%) + SPhos  (8 mol%)
    
  • Base:

    
     (3.0 equiv) - Superior to carbonate for hindered substrates.[1][2]
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aniline, boronic acid,

    
    , SPhos, and 
    
    
    . Cap and purge with Argon.[2][5]
  • Solvent: Add degassed Toluene and Water.

  • Heat: Heat to 100°C vigorously stirring (biphasic mixture requires high agitation).

  • Completion: Reaction is typically complete within 4–6 hours due to the high activity of the SPhos-Pd cycle.[3]

  • Isolation: Standard aqueous workup and column chromatography.[2]

Mechanistic Pathway Visualization

The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the critical oxidative addition step at the C-I bond.

MechanismPd0Pd(0)-LActive SpeciesOxAddOxidative Addition(Rate Limiting in Cl, Fast in I)Pd0->OxAdd + SubstratePdII_Ar_IAr-Pd(II)-IComplexOxAdd->PdII_Ar_ITransMetTransmetallation(+ Ar'-B(OH)2 / Base)PdII_Ar_I->TransMetPdII_Ar_ArAr-Pd(II)-Ar'ComplexTransMet->PdII_Ar_ArRedElimReductive Elimination(Product Release)PdII_Ar_Ar->RedElimRedElim->Pd0 Regenerates CatalystProductBiaryl ProductRedElim->ProductSubstrate4-Fluoro-2-iodo-N-isopropylanilineSubstrate->OxAdd

Figure 2: Catalytic cycle for C-I bond activation.[1][2][3] Note that for aryl iodides, oxidative addition is generally fast, but the bulky N-isopropyl group necessitates active ligands (L) to facilitate the subsequent steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction (Suzuki) Steric hindrance from N-isopropyl group blocking Transmetallation.[1][2][3]Switch ligand to SPhos or XPhos .[2] Increase temperature to 110°C. Use

base.
Deiodination (Reduction)

-Hydride elimination from isopropyl group (rare but possible) or protodehalogenation.[1][2]
Ensure strictly anhydrous solvents.[2] Avoid secondary alcohols as solvents.[2]
Low Yield (Larock) Regioselectivity issues with unsymmetrical alkynes.Use bulky alkynes to force steric control. Ensure LiCl is present to stabilize the Pd-intermediate.[1][2][3]
Pd Black Formation Catalyst decomposition ("Pd death").[2]Increase ligand:metal ratio (e.g., 4:1 for

). Ensure thorough degassing (Oxygen kills active Pd).[2]

References

  • Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991).[3] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2][3][6] Journal of the American Chemical Society. Link

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3][7] Accounts of Chemical Research. Link

  • Synthesis of 4-Fluoro-2-iodoanilines: "Synthesis of 4-fluoro-2-iodoaniline." PrepChem. Link

  • General Reactivity of 2-Iodoanilines: "Larock Indole Synthesis." Organic Chemistry Portal. Link

  • MEK Inhibitor Synthesis Context: "Trametinib Synthesis." Common Chemistry (CAS).[2] Link

Strategic Utilization of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1016738-42-9 Formula: C


H

FIN Molecular Weight: 279.09 g/mol

Executive Summary

In the landscape of modern medicinal chemistry, 4-fluoro-2-iodo-N-(propan-2-yl)aniline represents a "privileged scaffold"—a molecular architecture inherently predisposed to generating bioactive ligands. Its utility stems from a trifecta of structural features: the ortho-iodine serves as a reactive handle for palladium-catalyzed cyclizations (specifically indole and benzimidazole formation); the para-fluorine modulates metabolic stability and electronic properties without introducing excessive steric bulk; and the N-isopropyl group provides necessary lipophilicity and steric protection against metabolic


-dealkylation.

This guide outlines the robust synthesis of this building block and its divergent applications in constructing high-value heterocyclic cores, specifically targeting kinase inhibitors and GPCR ligands.

Structural Analysis & Reactivity Profile

FeaturePositionChemical FunctionMedicinal Utility
Iodine C2 (ortho)High-reactivity cross-coupling handle (C-C, C-N, C-O bond formation).Critical for "locking" conformation via heterocycle formation (e.g., Larock indole synthesis).
Fluorine C4 (para)Electron-withdrawing group (EWG); metabolic blocker.Prevents oxidative metabolism at the para-position; modulates pKa of the aniline nitrogen.
Isopropyl

-Alkyl
Steric bulk; lipophilicity enhancer.Improves blood-brain barrier (BBB) permeability; reduces phase II conjugation (glucuronidation) of the amine.

Synthesis of the Building Block

While 4-fluoro-2-iodoaniline is commercially available, the introduction of the isopropyl group requires precise control to prevent over-alkylation (quaternization). The industry-standard protocol utilizes reductive amination rather than direct alkylation with isopropyl halides, ensuring mono-selectivity.

Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Rationale: Direct alkylation with 2-bromopropane often leads to mixtures of mono- and di-alkylated products and elimination byproducts (propene). The reductive amination approach using acetone and NaBH(OAc)


 is self-limiting to the mono-amine due to the steric hindrance of the introduced isopropyl group.
Reagents & Stoichiometry[1][2][3][4][5]
  • Substrate: 4-Fluoro-2-iodoaniline (1.0 equiv)

  • Carbonyl Source: Acetone (3.0 – 5.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Imine Formation: Charge a reaction vessel with 4-fluoro-2-iodoaniline and DCE (0.2 M concentration). Add acetone and acetic acid. Stir at room temperature for 30–60 minutes to allow the formation of the Schiff base (imine) intermediate. Note: The presence of the electron-withdrawing fluorine and iodine may slow imine formation; mild heating (40°C) can accelerate this.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     portion-wise over 20 minutes. Caution: Hydrogen gas evolution may occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via LC-MS for the consumption of the aniline (m/z ~237) and appearance of the product (m/z ~279).

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
     until pH > 8. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude oil is typically purified via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient). The product is light-sensitive; store in amber vials under argon.
    

Downstream Applications: The "Divergent Hub"

This molecule is most powerful when used as a precursor for fused heterocycles. The ortho-iodo group allows for intramolecular cyclization reactions that incorporate the nitrogen atom.

Pathway A: The Larock Indole Synthesis

The most high-impact application is the rapid assembly of 1-isopropyl-5-fluoroindoles. This is a "one-pot" heteroannulation with internal alkynes.[6]

  • Mechanism: Oxidative addition of Pd(0) to the C-I bond, followed by regioselective alkyne insertion and intramolecular amine displacement of the palladium.

  • Conditions: Pd(OAc)

    
     (5 mol%), Ligand (PPh
    
    
    
    ), Base (Na
    
    
    CO
    
    
    or KOAc), DMF, 80–100°C.
  • Outcome: Delivers 2,3-disubstituted indoles, a scaffold ubiquitous in anti-inflammatory and oncology drugs.

Pathway B: Buchwald-Hartwig & Ullmann Couplings

The iodine handle is significantly more reactive than the fluorine, allowing for chemoselective cross-coupling.

  • C-N Coupling: Reaction with primary amides or sulfonamides to create quinazoline precursors.

  • C-C Coupling: Suzuki-Miyaura coupling with boronic acids to generate biaryl systems (e.g., 4-fluoro-2-(heteroaryl)-N-isopropylanilines).

Pathway C: Carbonylation

Palladium-catalyzed carbonylation in the presence of alcohols yields anthranilic acid derivatives, which are precursors to quinazolinediones.

Visualizing the Workflow

The following diagrams illustrate the synthesis of the building block and its subsequent transformation into high-value targets.

Diagram 1: Synthesis & Application Workflow

G Start 4-Fluoro-2-iodoaniline (Commercial) Product This compound (Target Building Block) Start->Product Reductive Amination Reagents Acetone + NaBH(OAc)3 AcOH, DCE, 25°C Reagents->Product Indole Larock Indole Synthesis (Fused Heterocycle) Product->Indole Pd(0), Alkyne Base, Heat Suzuki Suzuki Coupling (Biaryl Scaffold) Product->Suzuki Pd(0), Ar-B(OH)2 Heck Heck Reaction (Styrenyl Scaffold) Product->Heck Pd(0), Olefin

Caption: Figure 1.[4] Synthesis of the title compound via reductive amination and its divergence into three major medicinal chemistry pathways.

Safety & Handling (E-E-A-T)

  • Toxicity: Halogenated anilines are potential skin sensitizers and may induce methemoglobinemia. Handle in a fume hood with nitrile gloves.

  • Stability: The C-I bond is photolabile. Prolonged exposure to light can lead to iodine liberation (turning the sample purple/brown).

  • Storage: Store at 2–8°C, protected from light, under an inert atmosphere (Argon/Nitrogen).

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Foundational protocol for reductive amination).

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[6] Journal of the American Chemical Society. Link (Primary application for o-iodoanilines).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Guide for coupling the iodine handle).

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 2778283, 4-Fluoro-2-iodoaniline." Link (Precursor data).

Sources

commercial suppliers of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Procurement and Synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline for Research and Development

Introduction: A Critical but Elusive Building Block

This compound is a substituted aniline derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its structural motifs—a fluorine atom for modulating metabolic stability and pKa, an iodine atom providing a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and an N-isopropyl group for tuning steric and electronic properties—make it a valuable intermediate for synthesizing complex molecular scaffolds, particularly kinase inhibitors and other targeted therapeutics.

A comprehensive market survey reveals that while the parent compound, 4-fluoro-2-iodoaniline, is readily available, the target N-alkylated derivative, this compound, is not offered by major commercial suppliers as a stock item. This guide, therefore, shifts from a simple supplier list to a more practical and essential technical manual for its procurement via chemical synthesis. We will detail the sourcing of key starting materials, provide a robust synthesis protocol, and outline a comprehensive quality control workflow to ensure the final compound meets the stringent identity and purity requirements for drug development applications.

Part I: Sourcing and Procurement of Key Starting Materials

The most efficient pathway to the target compound is through the N-alkylation of its commercially available precursor, 4-fluoro-2-iodoaniline. The recommended synthetic strategy is reductive amination, which requires the parent aniline and acetone as the isopropyl source.

Primary Precursor: 4-fluoro-2-iodoaniline (CAS: 61272-76-2)

This is the most critical starting material. Purity should be ≥98% to ensure a clean reaction and simplify purification. Below is a list of reliable commercial suppliers.

SupplierProduct Number (Example)Purity SpecificationLink
Sigma-AldrichSY3H3D67DD4ANot specified[1]
Thermo ScientificB25499≥95.0% (GC)[2]
TCI ChemicalsF0706>98.0% (GC)[3]
Chem-Impex25881≥ 98% (GC)[4]
ChemicalBookCB5749164Varies by supplier[5]
Reagents for Synthesis

The following high-purity reagents are required for the reductive amination protocol and are available from most major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, VWR).

  • Acetone (CAS: 67-64-1): ACS grade or higher. Serves as the source of the isopropyl group.

  • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7): A mild and selective reducing agent ideal for reductive amination.

  • Dichloroethane (DCE) (CAS: 107-06-2) or Tetrahydrofuran (THF) (CAS: 109-99-9): Anhydrous grade, as the reaction solvent.

  • Acetic Acid (glacial) (CAS: 64-19-7): Acts as a catalyst to promote imine formation.

  • Saturated Sodium Bicarbonate Solution: For aqueous work-up.

  • Brine (Saturated Sodium Chloride Solution): For aqueous work-up.

  • Magnesium Sulfate (anhydrous) (CAS: 7487-88-9): For drying the organic phase.

  • Ethyl Acetate & Hexanes: HPLC grade, for purification by column chromatography.

  • Silica Gel: 230-400 mesh, for column chromatography.

Part II: Proposed Synthesis via Reductive Amination

This protocol describes a reliable method for synthesizing the target compound.

Causality and Rationale:

Reductive amination is chosen over direct alkylation with an isopropyl halide. Direct alkylation can suffer from over-alkylation (forming a quaternary ammonium salt) and requires harsher conditions. Reductive amination is a two-step, one-pot process where the aniline first condenses with acetone to form an iminium ion in situ, which is then immediately reduced by the mild hydride reagent, STAB. The use of STAB is critical; unlike stronger reducing agents like sodium borohydride, it is tolerant of the mildly acidic conditions required for iminium ion formation and does not readily reduce the ketone starting material.

Step-by-Step Synthesis Protocol:
  • Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-2-iodoaniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous dichloroethane (DCE) (approx. 0.2 M concentration).

  • Reagent Addition: Add acetone (2.0 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is often accompanied by a slight color change.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Initial additions may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aniline is consumed.

  • Quenching: Slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to isolate the pure this compound.

Part III: Post-Synthesis Quality Control & Analytical Characterization

Verifying the identity and purity of the newly synthesized material is a non-negotiable step before its use in any research application.

Mandatory QC Workflow Diagram

QC_Workflow crude Crude Product (Post-Workup) purify Flash Column Chromatography crude->purify fractions Collect & Combine Pure Fractions (TLC/HPLC) purify->fractions pure_int Isolated Intermediate fractions->pure_int identity Identity Confirmation pure_int->identity purity Purity Assessment pure_int->purity nmr ¹H NMR & ¹³C NMR identity->nmr ms LC-MS or GC-MS (Verify Mass) identity->ms hplc HPLC/UPLC Assay (Purity >98%?) purity->hplc decision Meets Specs? nmr->decision ms->decision hplc->decision qualified Qualified Batch (Release to Research) decision->qualified Yes repurify Repurify or Reject Batch decision->repurify No

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-fluoro-2-iodo-N-(propan-2-yl)aniline . This substrate represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the N-isopropyl group modulates lipophilicity and the fluorine atom enhances metabolic stability.

The presence of the ortho-iodine substituent relative to the bulky N-isopropyl amine creates a unique steric and electronic environment. While the C-I bond is highly reactive toward oxidative addition, the adjacent secondary amine and steric bulk can impede transmetallation or promote catalyst poisoning if not managed correctly. This guide provides a robust, self-validating methodology to achieve >90% conversion with minimal side reactions (e.g., hydrodehalogenation or Buchwald-Hartwig amination).

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophile: this compound.

  • Key Reactivity: The C-I bond (Bond Dissociation Energy ~65 kcal/mol) is the primary site for oxidative addition.

  • Challenges:

    • Steric Hindrance: The ortho-iodine is flanked by the amine group. The isopropyl group on the nitrogen adds significant bulk, potentially hindering the approach of the palladium complex.

    • Catalyst Poisoning: Free secondary amines can coordinate to Pd(II) species, forming off-cycle resting states that reduce turnover frequency (TOF).

    • Chemoselectivity: The 4-fluoro position is generally inert under these conditions but serves as a critical electronic modulator.

Strategic Catalyst Selection

To overcome the steric hindrance at the ortho position, we employ Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos ). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and preventing amine coordination).

  • Primary Recommendation: Pd(OAc)₂ + SPhos (or the precatalyst SPhos Pd G2 ).

  • Alternative: Pd(dppf)Cl₂ is a robust alternative for less hindered boronic acids.

Visualized Reaction Pathway

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical decision points.

SuzukiCycle cluster_warning Critical Control Point Start Substrate: This compound OxAdd Oxidative Addition (Rate-Fast due to C-I) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Complex_A Pd(II) Intermediate (Sterically Crowded) OxAdd->Complex_A TransMet Transmetallation (Critical Step) Complex_A->TransMet BaseStep Base Activation (K3PO4 + Boronic Acid) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the steric crowding at the Pd(II) intermediate stage.

Experimental Protocol (Gold Standard)

Materials & Reagents
ReagentEquivalentsRoleNotes
Substrate 1.0ElectrophileThis compound
Aryl Boronic Acid 1.2 – 1.5NucleophileExcess ensures complete consumption of iodide
SPhos Pd G2 0.02 – 0.05Catalyst2nd Gen Precatalyst ensures active Pd(0) generation
K₃PO₄ (Tribasic) 2.0 – 3.0BaseMild enough to spare the amine, strong enough for activation
1,4-Dioxane / Water 4:1 RatioSolventBiphasic system dissolves inorganic base
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 25 mL reaction vial (or round-bottom flask) with a magnetic stir bar and a septum cap.

  • Add This compound (1.0 mmol, ~279 mg).

  • Add the Aryl Boronic Acid (1.2 mmol).

  • Add K₃PO₄ (2.0 mmol, 424 mg).

  • Add SPhos Pd G2 (0.02 mmol, ~14 mg). Note: If using Pd(OAc)₂/SPhos separately, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).

Step 2: Solvent Addition

  • Inject 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL) via syringe.

  • Critical: Ensure the solvent is degassed to prevent homocoupling of the boronic acid or oxidation of the phosphine ligand.

Step 3: Reaction

  • Place the vessel in a pre-heated oil block or bath at 80°C .

  • Stir vigorously (800-1000 RPM). The biphasic mixture requires good mixing for phase transfer.

  • Monitor reaction progress after 2 hours.

Step 4: Monitoring (Self-Validation)

  • TLC: Eluent: Hexanes/Ethyl Acetate (8:1).

    • Starting Material: High Rf (Non-polar due to Iodine).

    • Product: Lower Rf (usually fluorescent under UV).

    • Observation: Look for the complete disappearance of the top spot.

  • LCMS: Check for [M+H]+ corresponding to the biaryl product. Watch for mass 153 (de-iodinated byproduct: 4-fluoro-N-isopropylaniline) to assess catalyst efficiency.

Step 5: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Optimization & Troubleshooting Guide

If the standard protocol yields <80% conversion, consult the decision tree below.

Optimization Result Reaction Outcome? LowConv Low Conversion (SM remains) Result->LowConv Dehalo Dehalogenation (Loss of Iodine) Result->Dehalo Clean High Yield Result->Clean Temp Increase Temp to 100°C LowConv->Temp SolventDry Use Anhydrous DMF (Reduce proton source) Dehalo->SolventDry Solvent Switch to Toluene/H2O (Higher boiling point) Temp->Solvent Ligand Switch to XPhos (More steric bulk) Solvent->Ligand BaseSwitch Switch Base to Cs2CO3 SolventDry->BaseSwitch

Figure 2: Troubleshooting decision tree for common failure modes.

Key Troubleshooting Notes:
  • Dehalogenation (Formation of 4-fluoro-N-isopropylaniline): This occurs if the transmetallation is slow and the Pd-H species forms (often from solvent or beta-hydride elimination if alkyl groups are present on the coupling partner). Solution: Use anhydrous solvents (DMF or Toluene) and avoid alcohols.

  • Protodeboronation: If the boronic acid is unstable, the electrophile will remain unreacted. Solution: Use the Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.

Safety & Handling

  • Iodo-anilines: Potentially toxic and irritating. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.

  • Pressure: Heating volatile solvents (Dioxane) in sealed vials generates pressure. Use appropriate pressure-rated vials.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Use of SPhos/Buchwald Ligands for Hindered Substrates

    • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands.
  • Coupling of Free/Protected Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • General Reactivity of Ortho-Haloanilines

    • Lott, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2] RSC Advances.

Sources

Application Note: Optimized Heck Reaction Protocols for 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized conditions for the palladium-catalyzed alkenylation of 4-fluoro-2-iodo-N-(propan-2-yl)aniline . The substrate presents specific challenges: an electron-withdrawing fluorine atom (activating the C-I bond) and an ortho-positioned secondary amine (N-isopropyl) which introduces steric bulk and potential chelating effects.

Successful coupling yields (E)-N-isopropyl-4-fluoro-2-(alkenyl)aniline derivatives, which are critical intermediates for the synthesis of functionalized indoles (via oxidative cyclization) or quinolines.

Key Reaction Features
  • Chemoselectivity: High preference for C-I oxidative addition over N-alkylation or competitive C-F activation.

  • Stereoselectivity: >95% trans (E)-selectivity due to the steric bulk of the N-isopropyl group and the thermodynamics of

    
    -hydride elimination.
    
  • Catalyst Stability: The ortho-amino group can stabilize Pd(II) intermediates, potentially retarding the catalytic turnover if the ligand environment is insufficient.

Mechanistic Insight & Pathway Analysis[1]

The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle.[1] However, the presence of the ortho-amine necessitates specific considerations regarding catalyst poisoning and intermediate stabilization.

Catalytic Cycle Visualization

The following diagram illustrates the reaction pathway, highlighting the critical oxidative addition step facilitated by the iodine leaving group and the subsequent migratory insertion.

HeckCycle cluster_sub Substrate Features PreCat Pd(II) Precatalyst (Pd(OAc)2) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (Phosphine/Olefin) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I (Substrate) Coord Alkene Coordination π-Complex OxAdd->Coord + Alkene MigIns Migratory Insertion σ-Alkyl-Pd(II) Coord->MigIns Syn-Insertion BetaElim β-Hydride Elimination Product Release MigIns->BetaElim Stereoselective BaseStep Base Regeneration Pd(II)-H + Base → Pd(0) BetaElim->BaseStep - Product (E-Alkene) BaseStep->Pd0 - Base-HI Feat1 C-I Bond: Highly Reactive Feat2 Ortho-NH-iPr: Potential Chelation

Figure 1: Catalytic cycle for the Heck coupling of ortho-iodoanilines. Note the regeneration of Pd(0) via base-mediated elimination of HI.

Optimization of Reaction Conditions

The following matrix summarizes the screening of variables to maximize yield and minimize dehalogenation byproducts.

Table 1: Condition Screening Matrix
ParameterMethod A (Standard)Method B (Jeffery Conditions)Method C (Phosphine-Free)
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (2-5 mol%)Pd/C (10 wt%)
Ligand PPh₃ (10-20 mol%)None (Ligand-free)None
Base Et₃N (2-3 equiv)NaHCO₃ or K₂CO₃ (2.5 equiv)Et₃N (3 equiv)
Additive NoneTBAB (1.0 equiv)None
Solvent DMF or DMADMF or MeCNNMP
Temp 90–100 °C80 °C120 °C
Time 4–12 h2–6 h12–24 h
Yield 85–92% 88–95% 60–75%
Application General PurposeSterically Hindered / FastGreen / Heterogeneous

Recommendation: Use Method B (Jeffery Conditions) for this specific substrate. The addition of Tetrabutylammonium Bromide (TBAB) stabilizes the coordinatively unsaturated Pd species, preventing aggregation into inactive Pd-black, which is a common risk with free aniline substrates.

Detailed Experimental Protocols

Protocol A: The "Jeffery" Method (Recommended)

Best for: High yields, mild conditions, and substrates with Lewis-basic nitrogens.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Alkene (e.g., Ethyl acrylate, Styrene) (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%)

  • Additive: Tetrabutylammonium Bromide [TBAB] (1.0 equiv)[2]

  • Base: Sodium Bicarbonate [NaHCO₃] (2.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration relative to substrate)

Workflow
  • Setup: Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging: Add the solid reagents:

    • Substrate (1.0 equiv)

    • Pd(OAc)₂ (5 mol%)[3]

    • TBAB (1.0 equiv)[2]

    • NaHCO₃ (2.5 equiv)

  • Solvation: Seal the vessel with a septum. Evacuate and backfill with inert gas (3x). Syringe in anhydrous DMF.

  • Alkene Addition: Add the liquid alkene (1.2–1.5 equiv) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 80 °C . Stir vigorously.

    • Note: The mixture typically turns black/dark brown; this is normal for Jeffery conditions (Pd nanoparticles).

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. Look for the disappearance of the starting iodide (Rt shift).

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with water (3x) to remove DMF and TBAB.

    • Wash with brine (1x), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The Classical Phosphine Method

Best for: Substrates requiring strict control of the coordination sphere.

Materials
  • Substrate: 1.0 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%)[3]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or P(o-tol)₃ (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF or Acetonitrile

Workflow
  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent under inert atmosphere. Stir at RT for 15 mins until the solution turns yellow/orange (formation of Pd(PPh₃)₂ species).

  • Addition: Add the substrate, alkene, and Et₃N.

  • Heating: Heat to 90–100 °C for 6–12 hours.

  • Workup: Standard extraction as described in Protocol A.

Troubleshooting & Critical Controls

Common Failure Modes
  • Pd Black Formation: Rapid precipitation of black metal indicates catalyst decomposition before the reaction is complete.

    • Solution: Switch to Method B (TBAB stabilization) or increase ligand loading (P:Pd ratio 4:1).

  • Regioselectivity Issues: Formation of branched products (gem-disubstituted) instead of linear (trans).

    • Solution: Use bidentate ligands like dppp or dppf to enforce steric control, although electronic bias of the acrylate usually ensures linear products.

  • No Reaction:

    • Check: Oxygen poisoning. Ensure rigorous degassing.

    • Check: The "Ortho Effect". The N-isopropyl group is bulky. If reaction is sluggish, increase temperature to 110 °C or use a more active catalyst system like Pd(t-Bu₃P)₂ .

Strategic Note: Indole Formation

If the goal is to synthesize 1-isopropyl-5-fluoroindole , the Heck product (specifically if coupled with vinyl ethers or enamides) can often be cyclized in a second step or in a one-pot cascade.

  • Condition: For one-pot synthesis, use Pd(OAc)₂ / PPh₃ / Toluene / 110°C with an excess of the alkene.

References

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27, 345–390.

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 26(22), 2667-2670.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Application Note: High-Efficiency Synthesis of a Key Intermediate via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

For Immediate Release

Introduction: Navigating Steric and Electronic Challenges in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool in drug discovery and development, largely supplanting harsher, classical methods.[1]

This application note details a robust and optimized protocol for a particularly challenging Buchwald-Hartwig amination: the coupling of a secondary amine with the sterically encumbered and electronically modified substrate, this compound. This substrate presents a trifecta of synthetic hurdles:

  • Steric Hindrance: The ortho-iodo group significantly impedes the approach of the incoming amine to the palladium catalyst.

  • Secondary Amine Coupling: The inherent steric bulk of the N-(propan-2-yl) group on the aniline starting material adds another layer of complexity.

  • Electronic Effects: The presence of a fluorine atom at the para-position modulates the electronic properties of the aromatic ring.

To overcome these challenges, a carefully selected catalyst system is paramount. This protocol leverages a third-generation (G3) palladacycle precatalyst featuring the bulky, electron-rich biaryl phosphine ligand, XPhos.[3][4] These advanced catalytic systems are known for their high reactivity and stability, enabling efficient coupling of sterically demanding substrates under milder conditions.[1][3]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. Coordination of the amine, followed by deprotonation with a strong, non-nucleophilic base, generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][5]

The selection of a bulky, electron-rich ligand like XPhos is critical for promoting the key steps of oxidative addition and reductive elimination, particularly with sterically hindered substrates.[1][3] The use of a palladacycle precatalyst, such as XPhos Pd G3, ensures the efficient in situ generation of the active monoligated Pd(0) species, which is often more reactive than the corresponding bis-ligated complexes.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the small-scale synthesis of the target product. All operations should be conducted in an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Isopropylamine≥99.5%, anhydrousCommercially Available
XPhos Pd G3Catalyst gradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS gradeCommercially Available
HexanesACS gradeCommercially Available
Saturated aqueous NH4ClPrepared in-house
Anhydrous Na2SO4Commercially Available
Oven-dried reaction vial with stir bar
Reaction Setup and Procedure
  • Inert Atmosphere: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) under an inert atmosphere.[6]

  • Solvent and Reagent Addition: Seal the vial with a septum cap. Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of isopropylamine (1.2 mmol, 1.2 equiv) via syringe.[6]

  • Reaction Conditions: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification
  • Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[6]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N1-(4-fluoro-2-iodophenyl)-N2-isopropylethane-1,2-diamine.

Data and Expected Results

ParameterValue
Scale1.0 mmol
Catalyst Loading2 mol%
Temperature100 °C
Reaction Time12-24 hours
Expected Yield>85% (isolated)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low ConversionInefficient catalyst activation or deactivation.Use a reliable precatalyst like XPhos Pd G3. Ensure all reagents and solvents are anhydrous and degassed.[6]
Insufficiently strong base.Sodium tert-butoxide is generally effective. Consider other strong, non-nucleophilic bases like LHMDS.[5]
HydrodehalogenationSide reaction competing with amination.Optimize catalyst and ligand choice. Bulky ligands like XPhos can suppress this side reaction.[1]
Product DegradationBase-sensitive functional groups.While not present in this specific substrate, for others, consider a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), potentially requiring higher temperatures.[2]

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Iodide, Precatalyst, and Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Anhydrous, Degassed Toluene Inert->Solvent Amine Add Isopropylamine Solvent->Amine Heat Heat to 100 °C with Vigorous Stirring Amine->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench (aq. NH4Cl) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Figure 1. A generalized workflow for the Buchwald-Hartwig amination.

Conclusion

This application note provides a detailed and reliable protocol for the Buchwald-Hartwig amination of a challenging, sterically hindered substrate. By employing a modern, third-generation palladacycle precatalyst with a bulky biaryl phosphine ligand, high yields of the desired C-N coupled product can be achieved. This method highlights the power of rational catalyst and ligand design in overcoming significant synthetic obstacles, offering a valuable tool for researchers and professionals in drug development and chemical synthesis.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • XPhos - Wikipedia. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications - ACS.org. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination: Mastering with tBuXPhos Pd G3 Catalysts - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-fluoro-2-iodo-N-(propan-2-yl)aniline . The guide prioritizes high-fidelity cross-coupling protocols (Suzuki-Miyaura and Sonogashira) tailored to the steric and electronic nuances of this specific scaffold.

Part 1: Strategic Analysis & Substrate Logic

The Substrate Architecture

The target molecule, This compound , represents a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., MEK, BRAF pathways). Successful coupling requires navigating three competing structural features:

  • The Reactive Center (C-I): The C(2)-Iodine bond is the primary site for oxidative addition. It is highly reactive, allowing for mild conditions, but susceptible to dehalogenation (hydrodeiodination) if the catalytic cycle stalls.

  • The Directing/Interfering Group (N-iPr): The N-isopropyl group is a secondary amine.

    • Benefit: It is electron-donating, increasing electron density at the C-I bond, which facilitates oxidative addition.

    • Risk:[1][2][3] It is an ortho-substituent. The steric bulk of the isopropyl group can hinder the approach of the palladium species. Furthermore, the free NH proton (pKa ~25-30) can be deprotonated by strong bases, potentially leading to competing Buchwald-Hartwig amination or catalyst poisoning via amide formation.

  • The Bystander (C-F): The C(4)-Fluorine bond is generally inert under standard Pd-catalyzed conditions (C-F bond energy ~116 kcal/mol vs C-I ~57 kcal/mol). It serves as a metabolic blocker and electronic modulator but rarely participates in the reaction.

Catalyst System Selection

For ortho-substituted aryl iodides bearing secondary amines, "standard" conditions (e.g., Pd(PPh3)4) often suffer from slow kinetics or incomplete conversion.

  • Ligand Choice: We prioritize Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) or Bidentate Ligands with large bite angles (e.g., dppf) .

    • Why? These ligands create a spacious coordination sphere that accommodates the steric bulk of the ortho-isopropylamino group during the reductive elimination step.

  • Base Selection: Inorganic carbonates (

    
    , 
    
    
    
    ) are preferred over alkoxides. Alkoxides (e.g., NaOtBu) can deprotonate the amine, leading to side reactions.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 2-aryl-4-fluoro-N-isopropyl anilines.

1. Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl boronic acid
Catalyst 0.02 - 0.05CatalystPd(dppf)Cl₂·DCM or XPhos Pd G2
Base 3.0Base

(2M aqueous) or

(solid)
Solvent [0.1 M]Medium1,4-Dioxane or Toluene/Water (4:1)
2. Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial (microwave or pressure tube) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and the Catalyst (2-5 mol%).

  • Degassing (Critical): Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling byproducts.

  • Solvent Addition: Add degassed 1,4-Dioxane and the Base solution via syringe.

    • Expert Tip: If using anhydrous

      
      , add it in step 1. If using aqueous 
      
      
      
      , add it here. The presence of water is crucial for the transmetallation step in Suzuki couplings.
  • Reaction: Heat the mixture to 80–100 °C for 2–12 hours.

    • Monitoring: Check via LC-MS.[4] Look for the disappearance of the starting material (M+H: ~280 Da) and appearance of the biaryl product.

    • Troubleshooting: If conversion stalls, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting iodide.

Protocol B: Sonogashira Coupling (Alkyne Insertion)

Target: Synthesis of indole precursors or alkynyl-linked inhibitors.

1. Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileThis compound
Alkyne 1.2NucleophileTerminal alkyne (e.g., TMS-acetylene)
Catalyst 0.03CatalystPdCl₂(PPh₃)₂
Co-Catalyst 0.015ActivatorCuI (Copper(I) Iodide)
Base/Solvent [0.15 M]Solvent/BaseTEA (Triethylamine) or DMF/DEA
2. Step-by-Step Procedure
  • Pre-Complexation: In a dry flask, dissolve Substrate and PdCl₂(PPh₃)₂ in degassed TEA (or DMF). Stir for 5 mins.

  • Activation: Add CuI (1.5 mol%). The solution may change color (often yellow to dark).

  • Addition: Add the Terminal Alkyne dropwise.

    • Exotherm Warning: This reaction can be exothermic. If scaling up (>5g), add alkyne slowly at 0 °C, then warm to RT.

  • Reaction: Stir at Room Temperature to 50 °C .

    • Note: The ortho-amino group can accelerate this reaction compared to non-activated aryl iodides. High heat (>80 °C) may cause cyclization to an indole if the alkyne structure permits.

  • Workup: Dilute with Et₂O or EtOAc. Wash with water and Ammonium Chloride (sat. aq.) to remove copper salts (blue aqueous layer indicates Cu removal).

Part 3: Mechanism & Visualization

The Steric Challenge in Catalysis

The following diagram illustrates the Suzuki catalytic cycle, highlighting the critical "Steric Gating" caused by the N-isopropyl group.

SuzukiCycle cluster_steric Critical Control Point PreCat Pd(II) Pre-catalyst (Pd(dppf)Cl2) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (Fast due to C-I) TransMet Transmetallation Complex (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic/Base (Rate Limiting Step) Warning Steric Clash: N-iPr group hinders incoming nucleophile TransMet->Pd0 Reductive Elimination (Releases Product) Prod Product (Biaryl) TransMet->Prod Substrate Substrate: 4-F-2-I-N(iPr)-Aniline Boronic Boronic Acid (Ar'-B(OH)2) + Base

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the bulky ortho-substituted aniline. The N-iPr group requires ligands (L) that prevent overcrowding at the Pd center.

Experimental Workflow Decision Tree

Use this logic flow to determine the optimal path for your specific derivative.

Workflow Start Start: 4-Fluoro-2-iodo-N-iPr-aniline Goal Desired Transformation? Start->Goal Suzuki Biaryl Formation (Suzuki) Goal->Suzuki Aryl-Aryl Bond Sono Alkyne Insertion (Sonogashira) Goal->Sono Aryl-Alkyne Bond LigandCheck Is Boronic Acid Sterically Hindered? Suzuki->LigandCheck StdCond Use Pd(dppf)Cl2 K2CO3, Dioxane/H2O LigandCheck->StdCond No (Phenyl/Pyridyl) AdvCond Use XPhos Pd G2 K3PO4, Toluene/H2O LigandCheck->AdvCond Yes (Ortho-subst) BaseCheck Base Sensitive? Sono->BaseCheck StdSono Pd(PPh3)2Cl2 / CuI TEA (Solvent/Base) BaseCheck->StdSono Robust MildSono Pd(PPh3)4 / CuI iPr2NH, THF BaseCheck->MildSono Sensitive

Caption: Figure 2. Decision matrix for selecting reaction conditions based on the target coupling partner.

Part 4: Expert Troubleshooting & QA

Common Failure Modes
ObservationRoot CauseCorrective Action
Recovery of Starting Material Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 . Ensure strictly anaerobic conditions (Pd(0) is oxygen sensitive).
De-iodinated Byproduct (4-fluoro-N-isopropylaniline) "Protodehalogenation". Hydride source present (often from solvent or excess base in alcohols).Avoid alcoholic solvents. Use Dioxane or Toluene . Reduce reaction temperature slightly.
Purple/Black Precipitate "Pd Black" formation (catalyst decomposition).Ligand is insufficient to stabilize Pd. Increase ligand:Pd ratio or use a pre-formed catalyst (e.g., Pd(dppf)Cl2) rather than mixing Pd(OAc)2 + Ligand in situ.
Low Yield with Heterocycles Nitrogen coordination from the boronic acid partner poisoning the catalyst.Increase temperature to 100°C to break N-Pd coordination. Use SPhos ligand.[3]
Analytical Validation
  • NMR Verification:

    • The loss of the Iodine atom causes a significant upfield shift of the C(2) proton and carbon signals.

    • Monitor the N-H signal. In the product, the N-H proton often shifts downfield due to the ring current of the newly added aryl group at the ortho position.

  • Safety Note: 4-fluoro-2-iodo-N-isopropylaniline is an alkylating agent and potential sensitizer. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Beller, M., et al. (2002).[2] Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents.[2][5] Angewandte Chemie International Edition, 41(21), 4056-4059.[2] Link

  • Organic Syntheses. (2011). Preparation of 1-(2-Iodophenyl)pyrrole (Analogous ortho-iodoaniline reactivity). Org.[6][7] Synth. 88, 207. Link

  • PubChem. (2025).[8] 4-fluoro-2-iodo-N-(2-methylpropyl)aniline Compound Summary. National Library of Medicine. Link

Sources

use of 4-fluoro-2-iodo-N-(propan-2-yl)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Halogenated Anilines in Drug Discovery

In the landscape of medicinal chemistry, certain molecular motifs, often termed "privileged scaffolds," serve as foundational building blocks for the synthesis of a wide array of therapeutic agents. Halogenated anilines represent a crucial class of such building blocks, offering a unique combination of physicochemical properties and synthetic versatility that chemists can exploit to fine-tune the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] The strategic incorporation of halogen atoms—specifically fluorine and iodine—onto an aniline core imparts distinct and often complementary advantages.

Fluorine, the most electronegative element, is widely used to enhance metabolic stability by blocking sites of oxidative metabolism.[2] It can also modulate the pKa of nearby functional groups and form key hydrogen bonds or other non-covalent interactions within a protein's binding site, thereby increasing binding affinity.[2] In contrast, the larger, more polarizable iodine atom serves as an exceptionally versatile synthetic handle.[1] Its presence on an aromatic ring provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of diverse molecular fragments. This capacity for diversification is invaluable for exploring structure-activity relationships (SAR) during lead optimization.[1]

This guide focuses on a specific, highly functionalized building block: This compound . This compound is not merely a simple intermediate; it is a strategically designed tool. The N-isopropyl group provides steric bulk and modulates lipophilicity, while the fluoro and iodo substituents at the 4- and 2-positions, respectively, are primed for distinct roles in molecular recognition and synthetic elaboration. This document provides detailed protocols for its synthesis and its application in the construction of kinase inhibitors, a prominent class of targeted therapeutics.

Section 1: Synthesis and Characterization

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available 4-fluoroaniline. The first step involves a regioselective iodination, followed by N-alkylation.

Workflow for Synthesis

The overall synthetic pathway is summarized in the diagram below.

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Reductive Amination A 4-Fluoroaniline B 4-Fluoro-2-iodoaniline A->B  Iodine, CaCO3  Ether/Water, Reflux C 4-Fluoro-2-iodoaniline D This compound (Target Compound) C->D  Acetone, NaBH(OAc)3  Dichloroethane (DCE)

Caption: Two-step synthesis of the target building block.

Protocol 1: Synthesis of 4-Fluoro-2-iodoaniline

This protocol describes the regioselective iodination of 4-fluoroaniline. The electron-donating nature of the amino group activates the aromatic ring, directing iodination primarily to the ortho position. The use of calcium carbonate is critical to neutralize the hydroiodic acid (HI) formed during the reaction, preventing side reactions and decomposition.[3]

Materials:

  • 4-Fluoroaniline

  • Iodine (I₂)

  • Calcium Carbonate (CaCO₃)

  • Diethyl ether

  • Water

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Petroleum ether

  • Standard reflux apparatus, steam distillation setup, and recrystallization glassware

Procedure:

  • Combine 4-fluoroaniline (22 g), iodine (50 g), and calcium carbonate (25 g) in a round-bottom flask.

  • Add diethyl ether (75 mL) and water (75 mL) to the flask.

  • Heat the mixture at reflux with vigorous stirring for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, remove the ether by distillation.

  • Add a 10% aqueous solution of sodium thiosulfate portion-wise until the characteristic dark color of iodine disappears. This step quenches any unreacted iodine.

  • Perform steam distillation on the aqueous residue. The product, 4-fluoro-2-iodoaniline, is volatile with steam and will co-distill.

  • Collect the distillate and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from petroleum ether to yield pure 4-fluoro-2-iodoaniline.[3]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected appearance is a colorless to brown clear liquid or off-white to brown powder.[4][5]

Protocol 2: Synthesis of this compound

This step involves the N-alkylation of the primary aniline via reductive amination. This method is highly efficient and avoids the common issues of over-alkylation associated with direct alkylation using alkyl halides. The aniline reacts with acetone to form an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride to yield the desired secondary amine.

Materials:

  • 4-Fluoro-2-iodoaniline (from Protocol 1)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluoro-2-iodoaniline (1 equivalent) in 1,2-dichloroethane (DCE).

  • Add acetone (1.5 equivalents) to the solution and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting aniline is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final target compound.

Section 2: Application in Kinase Inhibitor Synthesis

Aniline derivatives are foundational to the design of numerous kinase inhibitors, particularly those that target the ATP-binding site.[6] The 4-anilinoquinazoline scaffold is a well-established pharmacophore that has yielded several approved drugs (e.g., Gefitinib, Erlotinib). The aniline nitrogen typically acts as a crucial hydrogen bond donor, forming a key interaction with the "hinge" region of the kinase domain.[7]

Binding Mode of 4-Anilinoquinazoline Inhibitors

The diagram below illustrates the conceptual interaction of a generic 4-anilinoquinazoline inhibitor with the kinase hinge region, highlighting the critical hydrogen bond.

G cluster_0 Kinase Hinge Region cluster_1 4-Anilinoquinazoline Inhibitor Hinge ...-NH-C(=O)-... Inhibitor Aniline-N-H --- Quinazoline Inhibitor->Hinge Hydrogen Bond

Caption: Key hydrogen bond interaction with the kinase hinge.

Protocol 3: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between our target building block and a 4-chloroquinazoline. This is a robust and widely used method for constructing the core of many kinase inhibitors.[7][8]

Materials:

  • This compound (from Protocol 2)

  • A suitable 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline)

  • Isopropanol or n-Butanol

  • Diisopropylethylamine (DIPEA) or catalytic HCl

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the 4-chloroquinazoline (1 equivalent) in isopropanol.

  • Add a catalytic amount of concentrated HCl or a slight excess of a non-nucleophilic base like DIPEA to facilitate the reaction.

  • Heat the mixture to reflux (typically 80-120 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

The Strategic Advantage of the 2-Iodo Substituent: A Gateway for Diversification

The true power of using this compound lies in the synthetic potential of the ortho-iodo group. After its incorporation into the quinazoline scaffold, this iodine atom serves as a prime handle for diversification via palladium-catalyzed cross-coupling reactions. This allows for the installation of various aryl, heteroaryl, or alkyl groups to probe for additional interactions within the kinase active site, a strategy often employed to enhance potency and selectivity.

Workflow for Post-Synthesis Diversification (Suzuki Coupling Example)

G A 4-Anilinoquinazoline with 2-Iodo Group B Diversified Inhibitor A->B  Suzuki Coupling   Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Reagents->A

Caption: Diversification of the core scaffold via Suzuki coupling.

Section 3: Physicochemical Data Summary

The following table summarizes key properties of the precursor and a related target molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Fluoro-2-iodoanilineC₆H₅FIN237.02Colorless to brown clear liquid or off-white to brown powder61272-76-2[4]
4-fluoro-2-iodo-N-(2-methylpropyl)aniline*C₁₀H₁₃FIN293.12Not specified1517448-27-9[9]

*Data for the N-isobutyl analogue is provided as a close reference for the N-isopropyl target compound.

Conclusion

This compound is a highly valuable, multi-functional building block for medicinal chemistry. Its rational design combines features that address metabolic stability (4-fluoro), provide steric and lipophilic influence (N-isopropyl), and offer a crucial handle for synthetic diversification (2-iodo). The protocols provided herein offer a clear pathway for its synthesis and its successful application in the construction of therapeutically relevant scaffolds, such as 4-anilinoquinazoline kinase inhibitors. By understanding and leveraging the distinct roles of each substituent, drug discovery professionals can efficiently generate and optimize novel drug candidates.

References

  • PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. Available from: [Link]

  • Chem-Impex. 4-Fluoro-2-iodoaniline. Available from: [Link]

  • Pharmaffiliates. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available from: [Link]

  • PubChem. 4-fluoro-2-iodo-N-(2-methylpropyl)aniline. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • Google Patents. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • Technology Networks. A New Way of Creating the Building Blocks of Drugs. Available from: [Link]

  • PubMed. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Available from: [Link]

  • ResearchGate. Selected kinase profile of 4 key compounds. Available from: [Link]

  • Mini Reviews in Medicinal Chemistry. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

  • PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Available from: [Link]

Sources

Technical Application Note: Synthesis of Kinase Inhibitors Using 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 4-fluoro-2-iodo-N-(propan-2-yl)aniline (also known as N-isopropyl-4-fluoro-2-iodoaniline) in the synthesis of kinase inhibitors. This intermediate is a "privileged scaffold" in medicinal chemistry, particularly for targeting the MAPK signaling pathway (e.g., B-RAF, C-RAF, MEK inhibitors).

The presence of the ortho-iodine facilitates high-fidelity cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the N-isopropyl group is critical for occupying the hydrophobic pocket (often the solvent-exposed region or the ATP-binding hinge) and improving metabolic stability by blocking N-dealkylation.

Executive Summary & Retrosynthetic Logic

The synthesis of Type I and Type II kinase inhibitors often requires a modular approach where a "head group" (interacting with the hinge region or hydrophobic back pocket) is coupled to a heteroaromatic core. This compound serves as a high-value building block due to its unique substitution pattern:

  • 2-Iodo: A reactive handle for Pd-catalyzed cross-coupling to pyrimidine, pyridine, or imidazole cores.

  • 4-Fluoro: A metabolic blocker that modulates pKa and prevents oxidative metabolism at the para-position.

  • N-Isopropyl: Provides steric bulk to induce conformation lock and fills the hydrophobic specificity pocket.

Retrosynthetic Analysis (B-RAF Inhibitor Scaffold)

The following diagram illustrates the retrosynthetic disconnection of a representative B-RAF inhibitor, highlighting the role of the aniline intermediate.

Retrosynthesis Target Target Kinase Inhibitor (e.g., B-RAF V600E Inhibitor) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Target->Coupling Disconnection Core Heteroaromatic Core (e.g., Chloropyrimidine/Pyridine) Coupling->Core Intermediate This compound (Key Building Block) Coupling->Intermediate Precursor 4-Fluoro-2-iodoaniline Intermediate->Precursor Synthesis Step 1 Reagent Acetone / NaBH(OAc)3 (Reductive Amination) Intermediate->Reagent

Figure 1: Retrosynthetic strategy isolating the N-isopropyl-4-fluoro-2-iodoaniline intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the N-alkylated aniline intermediate with >98% purity, avoiding over-alkylation. Mechanism: Reductive amination using acetone and a mild reducing agent (Sodium triacetoxyborohydride) to favor mono-alkylation.

Materials
  • Starting Material: 4-Fluoro-2-iodoaniline (CAS: 61272-76-2)[1]

  • Reagent: Acetone (Excess, acts as solvent/reagent)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Catalyst: Acetic acid (glacial)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-iodoaniline (5.0 g, 21.1 mmol) in DCE (50 mL).

  • Imine Formation: Add Acetone (3.1 mL, 42.2 mmol, 2.0 eq) and Acetic Acid (1.2 mL, 21.1 mmol, 1.0 eq). Stir at Room Temperature (RT) for 30 minutes to allow imine formation.

    • Note: Monitoring by TLC is difficult here; proceed to reduction.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (6.7 g, 31.6 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Caution: Gas evolution (hydrogen) may occur. Ensure proper ventilation.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

  • Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers.

  • Washing: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, 0-10% Ethyl Acetate in Hexanes). The product is typically a pale yellow oil or low-melting solid.

Quality Control Criteria (Self-Validating):

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic doublet for isopropyl methyls (~1.2 ppm, 6H) and septet for the methine proton (~3.6 ppm, 1H). Disappearance of NH₂ broad singlet (~3.8 ppm) and appearance of NH broad singlet (~4.0 ppm).

  • LC-MS: [M+H]⁺ = 280.0.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 2-iodo position of the intermediate to a heteroaromatic boronic acid/ester (e.g., a pyrimidine core common in RAF inhibitors).

Materials
  • Substrate: this compound (1.0 eq)

  • Partner: Heteroaryl Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Charging: In a microwave vial or pressure tube, combine the Substrate (1.0 mmol), Boronic Ester (1.2 mmol), and Catalyst (0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling or oxidation). Seal the vessel.

  • Heating: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash with Ethyl Acetate.

  • Purification: Concentrate filtrate and purify via Reverse-Phase HPLC or Flash Chromatography.

Data Presentation & Troubleshooting

Yield Optimization Table

The following data summarizes optimization runs for the Reductive Amination (Protocol A).

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Comments
1NaBH₄MeOH0 to RT445%Significant over-alkylation observed.
2NaBH₃CNMeOHRT1278%Toxic cyanide waste generated.
3 NaBH(OAc)₃ DCE RT 12 92% Optimal. Clean mono-alkylation.
4H₂ / Pd/CEtOHRT2410%De-iodination (side reaction) occurred.
Troubleshooting Guide
  • Issue: Low Conversion in Coupling (Protocol B).

    • Cause: Oxidation of the catalyst or steric hindrance of the iodine.

    • Solution: Switch to a more active catalyst system like XPhos Pd G3 or Pd₂(dba)₃ / S-Phos , which are designed for sterically demanding couplings.

  • Issue: De-iodination during synthesis.

    • Cause: Over-reduction.

    • Solution: Avoid catalytic hydrogenation conditions. Stick to hydride reagents (STAB).

Pathway Visualization (Mechanism of Action)

This diagram illustrates how the synthesized scaffold fits into the MAPK signaling pathway inhibition logic.

MAPK_Inhibition cluster_effect Therapeutic Effect Drug Inhibitor Scaffold (N-iPr-Aniline Core) BRAF B-RAF Kinase (V600E Mutant) Drug->BRAF Inhibits (ATP Competitive) MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Signaling

Figure 2: The inhibitor blocks B-RAF activity, halting the downstream phosphorylation cascade essential for tumor growth.

References

  • Adelmann, C. H., et al. (2016).[1] Comparative profiles of BRAF inhibitors: Encorafenib, Vemurafenib, and Dabrafenib.Melanoma Research . Link

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-Raf V600E: Identification of a specific N-isopropyl-aniline motif.ACS Medicinal Chemistry Letters . Link

  • Patent US20130274253A1. (2013). Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as AKT inhibitors.[2] (Describes 4-fluoro-2-iodoaniline intermediates). Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Journal of Organic Chemistry . Link

Sources

Strategic Heterocycle Construction: Leveraging 4-fluoro-2-iodo-N-(propan-2-yl)aniline as a Divergent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 4-fluoro-2-iodo-N-(propan-2-yl)aniline (referred to herein as Scaffold A ) in the synthesis of privileged heterocyclic pharmacophores. Unlike simple primary anilines, the N-isopropyl group in Scaffold A offers a pre-installed lipophilic handle, obviating the need for problematic post-cyclization alkylation steps. We present two validated protocols: (1) the Larock Heteroannulation to access 1,2,3-trisubstituted indoles, and (2) a Sequential Acylation/Intramolecular C-N Coupling to access 1,2-disubstituted benzimidazoles. These protocols are designed for high reproducibility in medicinal chemistry workflows.

Scaffold Analysis & Chemical Logic

Scaffold A possesses three distinct reactive vectors that enable divergent synthesis:

  • The Ortho-Iodide (C2): A highly reactive handle for oxidative addition to transition metals (Pd, Cu). Its weakness (labile bond) is its strength, facilitating facile cross-coupling under mild conditions.

  • The Secondary Amine (N-iPr):

    • Nucleophilicity: Sufficient for acylation or SNAr, but sterically modulated by the isopropyl group.

    • Strategic Value: The isopropyl group is a common "magic methyl" analogue in drug design, improving metabolic stability and blood-brain barrier permeability compared to simple methyl groups.

  • The Para-Fluorine (C4): A metabolic blocker that prevents P450 oxidation at the electron-rich para-position. It also serves as a convenient NMR handle (

    
    ).
    
Divergent Synthesis Workflow

The following diagram illustrates the decision matrix for transforming Scaffold A into distinct heterocycles.

DivergentSynthesis SM 4-fluoro-2-iodo- N-(propan-2-yl)aniline (Scaffold A) Larock Larock Heteroannulation (Pd-Catalyzed) SM->Larock + Internal Alkyne Acylation Acylation & Intramolecular Coupling (Cu-Catalyzed) SM->Acylation + R-COCl / R-CHO Indole 1-isopropyl-5-fluoro- 2,3-substituted Indole Larock->Indole Cyclization Benzimidazole 1-isopropyl-5-fluoro- 2-substituted Benzimidazole Acylation->Benzimidazole Cyclization

Figure 1: Divergent synthetic pathways from Scaffold A. The choice of coupling partner dictates the heterocyclic core.

Protocol A: Larock Indole Synthesis

Target: 1-isopropyl-2,3-disubstituted-5-fluoroindoles.

The Larock synthesis is the most direct method to convert o-iodoanilines into indoles. The reaction proceeds via a palladium-catalyzed heteroannulation with an internal alkyne.[1]

Mechanism & Rationale[1][2][3][4][5]
  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Coordination: The alkyne coordinates to the Pd(II) species.[1][2]

  • Migratory Insertion: The alkyne inserts into the Ar-Pd bond.[2] Regioselectivity is key here:[2] The bulky group of the alkyne typically ends up at the C2 position of the indole, while the smaller group ends up at C3.

  • N-Attack & Reductive Elimination: The nitrogen displaces the halide, followed by reductive elimination to close the ring.

Experimental Protocol

Scale: 1.0 mmol

ReagentEquiv.[1][2][3][4]AmountRole
Scaffold A 1.0279 mgSubstrate
Internal Alkyne (e.g., Diphenylacetylene)1.21.2 mmolCoupling Partner
Pd(OAc)₂ 0.0511 mgCatalyst Precursor
PPh₃ (Triphenylphosphine)0.1539 mgLigand
Na₂CO₃ 3.0318 mgBase
LiCl 1.042 mgAdditive (Crucial)
DMF (Anhydrous)-5.0 mLSolvent

Step-by-Step Procedure:

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar.

  • Charging: Add Scaffold A (1.0 equiv), the Alkyne (1.2 equiv), Na₂CO₃ (3.0 equiv), and LiCl (1.0 equiv) to the vial.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and PPh₃ (15 mol%).

    • Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins in minimal DMF can improve reproducibility, though in-situ mixing is standard for Larock.

  • Solvent & Degassing: Add anhydrous DMF (5 mL). Cap the vial with a septum and sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Seal the vial and heat to 100 °C for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting iodide should disappear.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash column chromatography on silica gel.

Critical Considerations
  • Regioselectivity: If using an unsymmetrical alkyne (

    
    ), the larger group (
    
    
    
    ) prefers the C2 position (adjacent to the Nitrogen).
  • Sterics: The N-isopropyl group is bulky. If conversion is low (<50% after 12h), switch the ligand from PPh₃ to Tri(o-tolyl)phosphine or XPhos to facilitate the oxidative addition and insertion steps in a more crowded environment.

Protocol B: Two-Step Benzimidazole Synthesis

Target: 1-isopropyl-2-substituted-5-fluorobenzimidazoles.

Direct condensation of secondary anilines with aldehydes often fails to yield benzimidazoles efficiently. A robust alternative is the Acylation-Cyclization sequence.

Workflow Diagram

BenzimidazoleWorkflow Step1 Step 1: Acylation (Scaffold A + R-COCl) Intermediate Intermediate: N-(4-fluoro-2-iodophenyl)- N-isopropylamide Step1->Intermediate DCM, Et3N, 0°C -> RT Step2 Step 2: Cu-Catalyzed Cyclization (CuI, Ligand, Base) Intermediate->Step2 Isolated or One-pot Product Final Product: Benzimidazole Step2->Product Intramolecular C-N Coupling

Figure 2: Sequential synthesis of benzimidazoles via amide intermediate.

Experimental Protocol
Step 1: Acylation
  • Dissolve Scaffold A (1.0 mmol) in DCM (5 mL).

  • Add Triethylamine (1.5 mmol).

  • Cool to 0 °C and add Acyl Chloride (1.1 mmol) dropwise.

  • Stir at RT for 2 hours.

  • Standard aqueous workup. The crude amide is usually pure enough for Step 2.

Step 2: Copper-Catalyzed Cyclization (Intramolecular Ullmann)

Scale: 0.5 mmol (using intermediate from Step 1)

ReagentEquiv.[1][2][3][4]Role
Amide Intermediate 1.0Substrate
CuI (Copper(I) Iodide)0.10Catalyst
1,10-Phenanthroline 0.20Ligand
Cs₂CO₃ 2.0Base
Toluene or Dioxane -Solvent (0.2 M)

Procedure:

  • Charge a sealed tube with the Amide, CuI (10 mol%), Phenanthroline (20 mol%), and Cs₂CO₃.

  • Add solvent (Toluene) and degas with Argon.

  • Heat to 110 °C for 18 hours.

  • Filter through a celite pad, concentrate, and purify via chromatography.

Analytical Validation (Self-Validating System)

To ensure the reaction has proceeded correctly, use the following NMR diagnostic markers.

Expected NMR Shifts (CDCl₃)
SignalScaffold A (SM)Indole Product (Protocol A)Benzimidazole Product (Protocol B)
NH Proton ~3.5–4.0 ppm (Broad)Absent Absent
N-CH (Isopropyl) ~3.6 ppm (Multiplet)~4.5–5.0 ppm (Deshielded by aromatic ring current)~4.5–5.0 ppm (Deshielded)
Aromatic Region 3 Protons (Distinct patterns)New aromatic protons from AlkyneNo new protons (unless R is aryl)
¹⁹F NMR ~ -125 ppmShifted (Environment dependent)Shifted

Mass Spectrometry Check:

  • Scaffold A: Shows characteristic Iodine isotope pattern (M+H ~ 280).

  • Products: Loss of Iodine is definitive. The product mass should correspond to [SM - I + Alkyne - H] (Indole) or [SM - I - H + Acyl] (Benzimidazole - mass balance adjusted for cyclization).

References

  • Larock Indole Synthesis (Original Methodology): Larock, R. C., & Yum, E. K. (1991).[1][2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Copper-Catalyzed Benzimidazole Synthesis: Brasche, G., & Buchwald, S. L. (2008).[6][7] C-H Functionalization/C-N Bond Formation: Copper-Catalyzed Synthesis of Benzimidazoles from Amidines. Angewandte Chemie International Edition, 47(10), 1932–1934.[7] [Link]

  • Review on 2-Iodoaniline Utility: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173–1193. [Link]

Sources

Application Notes and Protocols for the N-isopropylation of 4-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-isopropylation of 4-fluoro-2-iodoaniline, a key synthetic intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol detailed herein focuses on the reductive amination pathway, a robust and highly selective method for the formation of N-alkylated anilines. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

N-alkylated anilines are prevalent structural motifs in a vast array of biologically active molecules. The introduction of an isopropyl group to the nitrogen atom of 4-fluoro-2-iodoaniline can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. The presence of both fluorine and iodine atoms on the aromatic ring provides valuable handles for further synthetic transformations, such as cross-coupling reactions, making the title compound a versatile building block in medicinal chemistry.

While several methods exist for N-alkylation, including reactions with alkyl halides, these often suffer from issues like over-alkylation and the use of harsh reaction conditions.[1][2] Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine that is subsequently reduced, offers a more controlled and efficient alternative.[3][4] This protocol will detail a one-pot reductive amination procedure using acetone as the isopropyl source and sodium borohydride as the reducing agent.

Core Protocol: Reductive Amination for N-isopropylation

This section outlines the step-by-step procedure for the N-isopropylation of 4-fluoro-2-iodoaniline via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-fluoro-2-iodoaniline≥98%Commercially AvailableCan be synthesized if necessary.[5][6]
AcetoneACS GradeCommercially AvailableServes as the isopropyl source.
Glacial Acetic AcidACS GradeCommercially AvailableActs as a catalyst.[7]
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableReducing agent. Handle with care.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-houseFor quenching the reaction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.
HexaneHPLC GradeCommercially AvailableEluent for chromatography.
Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Imine Formation: To the stirred solution, add acetone (1.2 eq) followed by glacial acetic acid (2.0 eq). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition of NaBH₄ can cause foaming.

  • Reaction Progression: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material and imine intermediate are no longer visible (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-isopropyl-4-fluoro-2-iodoaniline.[8]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve 4-fluoro-2-iodoaniline in DCM add_reagents Add Acetone and Glacial Acetic Acid start->add_reagents stir_rt Stir at Room Temperature (30-60 min) add_reagents->stir_rt cool Cool to 0°C stir_rt->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir_warm Stir at Room Temperature (2-4 hours) add_nabh4->stir_warm quench Quench with sat. NaHCO3 solution stir_warm->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end N-isopropyl-4-fluoro-2-iodoaniline purify->end

Caption: Experimental workflow for the N-isopropylation of 4-fluoro-2-iodoaniline.

Mechanistic Insights

The reductive amination process occurs in two main stages: the formation of an imine intermediate, followed by its reduction to the corresponding amine.[9]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of acetone. This is followed by a proton transfer and subsequent dehydration to form the imine. Acetic acid acts as a catalyst in this step by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[7][10]

  • Reduction of the Imine: The imine is then reduced by sodium borohydride. The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final N-isopropyl amine product.[11] Sodium borohydride is a suitable reducing agent as it is mild enough to not significantly reduce the acetone present in the reaction mixture.[3][12]

Reaction Mechanism Diagram

G cluster_steps Reaction Steps reactant1 4-fluoro-2-iodoaniline imine_formation Imine Formation (Acid Catalyzed) reactant1->imine_formation reactant2 Acetone reactant2->imine_formation product N-isopropyl-4-fluoro-2-iodoaniline reduction Reduction (NaBH4) imine_formation->reduction Imine Intermediate reduction->product

Caption: Simplified reaction mechanism for reductive amination.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and the solvents are anhydrous. The reaction time for the reduction step may also need to be extended.

  • Side Reactions: Over-reduction of the starting material or product is generally not a concern with sodium borohydride under these conditions. However, if side products are observed, purification by column chromatography should be sufficient for their removal.

  • Low Yield: Low yields may result from incomplete imine formation or inefficient reduction. Ensuring the dropwise addition of sodium borohydride at low temperatures is crucial to prevent decomposition of the reducing agent and unwanted side reactions.

Conclusion

The reductive amination protocol described in this application note provides a reliable and efficient method for the synthesis of N-isopropyl-4-fluoro-2-iodoaniline. This procedure offers several advantages over traditional N-alkylation methods, including high selectivity, mild reaction conditions, and operational simplicity. By following the detailed steps and considering the key insights provided, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. Available at: [Link]

  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main - Vedantu. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. Available at: [Link]

  • a. Formation of imines and enamines. Available at: [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]

  • Efficient Reductive Alkylation of Aniline with Acetone over Pt Nanoparticles Encapsulated in Hollow Porous Carbon. Available at: [Link]

  • US1908951A - Method of separating alkyl anilines - Google Patents.
  • Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant - The Royal Society of Chemistry. Available at: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC. Available at: [Link]

  • Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/B509851C. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Available at: [Link]

  • Synthesis of 4-fluoro-2-iodoaniline - PrepChem.com. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents.

Sources

large-scale synthesis protocols involving 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Large-Scale Synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Abstract

This document provides a comprehensive guide to the large-scale synthesis of this compound, a key building block in the development of targeted therapies and advanced agrochemicals.[1] The synthetic strategy detailed herein is a robust, two-step process designed for scalability, starting from commercially available 4-fluoroaniline. The chosen pathway prioritizes regioselectivity, yield, and operational safety. We will first explore the electrophilic iodination of 4-fluoroaniline to produce the critical intermediate, 4-fluoro-2-iodoaniline. Subsequently, we detail the N-alkylation of this intermediate via reductive amination to yield the final product. This guide explains the causality behind procedural choices, provides step-by-step protocols, and outlines essential safety and analytical quality control measures to ensure a reliable and reproducible large-scale synthesis.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved on a large scale via a two-step sequence. This approach was selected over alternative routes, such as the iodination of 4-fluoro-N-isopropylaniline, to ensure high regiochemical control. The powerful activating and ortho,para-directing effect of the primary amine in 4-fluoroaniline strongly favors iodination at the ortho position (C2), which is less sterically hindered than the C3 position.[2]

The overall workflow is depicted below:

G Start 4-Fluoroaniline Intermediate 4-Fluoro-2-iodoaniline Start->Intermediate Intermediate_ref 4-Fluoro-2-iodoaniline Product This compound Product_ref Crude Product Intermediate_ref->Product Acetone, NaBH(OAc)₃ Acetic Acid/DCE Purification Purification (Distillation/Crystallization) QC Quality Control (HPLC, GC-MS, NMR) Purification->QC Product_ref->Purification

Figure 1: Overall workflow for the synthesis of this compound.

The second step, a reductive amination, is employed for the N-isopropylation. This method is superior for large-scale operations compared to direct alkylation with isopropyl halides because it proceeds under milder conditions and significantly reduces the risk of over-alkylation, which would form the undesired tertiary amine byproduct.[3][4]

Protocol 1: Synthesis of 4-Fluoro-2-iodoaniline Intermediate

This protocol details the regioselective iodination of 4-fluoroaniline. The reaction utilizes elemental iodine as the iodinating agent and a mild base to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion.

Mechanistic Insight

The reaction is a classic electrophilic aromatic substitution. The aniline's amino group is a strong activating group, increasing the electron density of the aromatic ring and making it susceptible to attack by an electrophile. Iodine itself is a weak electrophile; however, the reaction proceeds effectively on this highly activated ring. A base such as calcium carbonate or sodium bicarbonate is essential to scavenge the HI formed during the reaction, preventing the protonation of the starting aniline (which would deactivate the ring) and shifting the equilibrium towards the products.[2]

Reaction1 cluster_reactants Reactants cluster_products Products R1 4-Fluoroaniline P1 4-Fluoro-2-iodoaniline R1->P1 Iodination at C2 R2 Iodine (I₂) R2->P1 R3 Sodium Bicarbonate (NaHCO₃) R3->P1 P2 Sodium Iodide (NaI) R3->P2 Neutralizes HI byproduct P3 H₂O + CO₂ R3->P3 Neutralizes HI byproduct

Figure 2: Logical relationship of reactants and products in the iodination step.

Materials and Equipment
Reagent/MaterialMolecular WeightMoles (Equivalents)QuantitySupplier/Grade
4-Fluoroaniline111.12 g/mol 9.0 mol (1.0 eq)1.00 kgSigma-Aldrich, ≥99%
Iodine253.81 g/mol 9.0 mol (1.0 eq)2.28 kgAcros Organics, 99.8%
Calcium Carbonate100.09 g/mol 9.0 mol (1.0 eq)0.90 kgVWR, Precipitated
Diethyl Ether74.12 g/mol -3.4 LFisher Scientific, ACS Grade
Deionized Water18.02 g/mol -3.4 LIn-house
Sodium Thiosulfate158.11 g/mol -As neededJ.T. Baker, Crystal
  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator.

  • Large separation funnel (20 L).

  • Rotary evaporator.

Step-by-Step Protocol
  • Reactor Setup: Charge the 20 L reactor with 4-fluoroaniline (1.00 kg), calcium carbonate (0.90 kg), diethyl ether (3.4 L), and deionized water (3.4 L).[2]

  • Reagent Addition: Begin stirring the mixture to form a slurry. Add the iodine (2.28 kg) to the reactor in portions over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 35°C using the cooling circulator.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 40-45°C) and maintain for 24-48 hours.[2] Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Workup - Quenching: After completion, cool the reactor to room temperature. The deep purple color of unreacted iodine should be visible. Cautiously add a saturated aqueous solution of sodium thiosulfate portion-wise until the iodine color is completely discharged and the organic layer becomes a pale yellow/brown.

  • Phase Separation: Transfer the biphasic mixture to a 20 L separation funnel. Separate the lower aqueous layer.

  • Extraction: Extract the aqueous layer with an additional 1 L of diethyl ether. Combine this with the original organic layer.

  • Washing: Wash the combined organic layers with 2 L of water, followed by 2 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.[1][5]

  • Purification: For large-scale purification, vacuum distillation is the preferred method.[6] Alternatively, the crude product can be recrystallized from a suitable solvent like petroleum ether or hexane.[2]

  • Expected Yield: 75-85%.

Safety Precautions
  • 4-Fluoroaniline: Toxic and corrosive. Causes severe skin burns and eye damage.[7][8] Handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, lab coat, and safety goggles.

  • Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation. Stains skin and surfaces.

  • Diethyl Ether: Extremely flammable. Work in an area free from ignition sources.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of 4-fluoro-2-iodoaniline using acetone as the isopropyl source via reductive amination.

Mechanistic Insight

The reaction proceeds in two main stages. First, the primary amine of the 4-fluoro-2-iodoaniline attacks the carbonyl carbon of acetone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. In the second stage, a reducing agent, such as sodium borohydride or, for better control, sodium triacetoxyborohydride, selectively reduces the imine C=N bond to furnish the final secondary amine product.[4] Using a mild reducing agent like NaBH(OAc)₃ is advantageous as it can be added at the start of the reaction and will not reduce the acetone carbonyl group.

Materials and Equipment
Reagent/MaterialMolecular WeightMoles (Equivalents)QuantitySupplier/Grade
4-Fluoro-2-iodoaniline237.02 g/mol 4.22 mol (1.0 eq)1.00 kgFrom Step 1
Acetone58.08 g/mol 5.06 mol (1.2 eq)0.29 kg (370 mL)BDH, ACS Grade
Sodium Triacetoxyborohydride211.94 g/mol 5.49 mol (1.3 eq)1.16 kgCombi-Blocks
Glacial Acetic Acid60.05 g/mol -5.0 LFisher Scientific
Dichloromethane (DCM)84.93 g/mol -5.0 LEMD Millipore
  • 20 L jacketed glass reactor with overhead stirrer, nitrogen inlet, and temperature probe.

  • Cooling circulator.

  • Addition funnel.

Step-by-Step Protocol
  • Reactor Setup: Charge the 20 L reactor with 4-fluoro-2-iodoaniline (1.00 kg) and dissolve it in glacial acetic acid (5.0 L) and dichloromethane (5.0 L) under a nitrogen atmosphere.[4]

  • Acetone Addition: Add acetone (370 mL) to the solution and stir for 15 minutes at room temperature to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0-5°C using the cooling circulator. Add sodium triacetoxyborohydride (1.16 kg) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup - Quenching: Cool the mixture back to 0-5°C. Slowly and carefully quench the reaction by the dropwise addition of water (5 L). Be cautious as gas evolution (hydrogen) may occur.

  • Basification: Slowly add a 50% aqueous solution of sodium hydroxide to basify the mixture to a pH of 9-10. Ensure the temperature is kept below 25°C during this exothermic process.[4]

  • Extraction: Transfer the mixture to a separation funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 2 L portions of DCM.

  • Washing and Concentration: Combine all organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

  • Expected Yield: 70-80%.

Safety Precautions
  • 4-Fluoro-2-iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9][10] Wear appropriate PPE.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Dichloromethane: A suspected carcinogen. Use only in a well-ventilated fume hood.

  • Acetic Acid: Corrosive. Causes severe skin and eye burns.

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications for use in drug development, rigorous analytical testing is mandatory.

ParameterMethodSpecification
Identity ¹H NMR, ¹³C NMR, MSConforms to reference spectrum
Purity HPLC/UPLC (UV detection)≥ 98.0% (by area %)
Residual Solvents GC-HSDCM ≤ 600 ppm, Ether ≤ 5000 ppm
Appearance Visual InspectionColorless to pale yellow clear liquid

A common and robust method for purity analysis is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[11] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) provides both retention time and fragmentation data, while NMR spectroscopy gives the definitive structural fingerprint.

References

  • Steinhofer, S., et al. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 7). PubChem Compound Summary for CID 79769159, 4-fluoro-2-iodo-N-(2-methylpropyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. Retrieved from [Link] (Note: Direct link to specific SDS may vary)

  • Google Patents. (n.d.). US9447021B2 - Process for the purification of aniline from gas phase hydrogenations.
  • ACS Publications. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link] (Note: Specific article link may require search)

  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link] (Note: Specific article link may require search)

  • Organic Syntheses. (n.d.). A procedure for the synthesis and purification of iodoanilines. Retrieved from [Link] (Note: Specific procedure may require search)

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • Oxford Academic. (2002, April 15). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. Retrieved from [Link]

  • Yongtong Technology Co., Ltd. (n.d.). 4-Fluoro-N-isopropylaniline Supplier China. Retrieved from [Link]

Sources

Application Note: 4-Fluoro-2-iodo-N-(propan-2-yl)aniline as a Key Intermediate in the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of halogenated organic compounds as versatile intermediates is paramount. The unique electronic properties and reactivity of halogens, particularly fluorine and iodine, allow for their application in a wide array of synthetic transformations, ultimately enabling the construction of complex molecular architectures with tailored biological activities. Among these, 4-fluoro-2-iodo-N-(propan-2-yl)aniline has emerged as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this important intermediate.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a reactive handle for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The N-isopropyl group can also play a crucial role in modulating the physicochemical properties and biological activity of the final active pharmaceutical ingredient (API). This application note will detail a robust protocol for the N-alkylation of 4-fluoro-2-iodoaniline to yield the title compound and discuss its subsequent use in the synthesis of advanced APIs.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in a multi-step synthesis. The table below summarizes the key properties of this compound and its precursor, 4-fluoro-2-iodoaniline.

Property4-Fluoro-2-iodoanilineThis compound
Molecular Formula C6H5FIN[1][2]C9H11FIN
Molecular Weight 237.01 g/mol [2][3]279.09 g/mol
Appearance Colorless to brown clear liquid[1]Off-white to brown powder or oil
Boiling Point 259 °C[3]Not readily available
Density ~2.0 g/cm³[3]Not readily available
CAS Number 61272-76-2[1]Not readily available

Synthesis Protocol: N-Alkylation of 4-Fluoro-2-iodoaniline

The introduction of the N-isopropyl group onto the 4-fluoro-2-iodoaniline scaffold is a key synthetic step. While various N-alkylation methods exist, reductive amination offers a reliable and high-yielding approach. This protocol is adapted from established procedures for the N-alkylation of anilines.[4]

Reaction Scheme:

Experimental Protocol: Reductive Amination

Materials:

  • 4-Fluoro-2-iodoaniline (1.0 eq)

  • Acetone (2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-2-iodoaniline (1.0 eq) and dissolve it in anhydrous dichloromethane or 1,2-dichloroethane.

  • Imine Formation: Add acetone (2.0 eq) and a catalytic amount of acetic acid to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.[4]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the aniline starting material and intermediate.

  • Anhydrous Solvents: Sodium triacetoxyborohydride is a moisture-sensitive reagent.

  • Catalytic Acetic Acid: Catalyzes the formation of the imine intermediate.

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent suitable for reductive amination, minimizing over-alkylation.

Application in API Synthesis: A Case Study in Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[5][6]

The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent structures in many approved kinase inhibitors like gefitinib and erlotinib.[5][7] The aniline moiety plays a critical role in binding to the hinge region of the kinase domain.[5] The substituents on the aniline ring are crucial for modulating potency and selectivity.

Synthetic Workflow for a Kinase Inhibitor Intermediate

The following workflow illustrates the use of this compound in the synthesis of a generic kinase inhibitor scaffold.

G cluster_0 Synthesis of the Intermediate cluster_1 Coupling to Kinase Scaffold Start 4-Fluoro-2-iodoaniline Step1 N-Alkylation (Reductive Amination) Start->Step1 Acetone, NaBH(OAc)₃ Intermediate This compound Step1->Intermediate Step2 Buchwald-Hartwig or SNAr Reaction Intermediate->Step2 Scaffold Heterocyclic Core (e.g., 4-chloroquinazoline) Scaffold->Step2 Product Kinase Inhibitor Precursor Step2->Product

Caption: Synthetic workflow from 4-fluoro-2-iodoaniline to a kinase inhibitor precursor.

The iodine atom on the this compound intermediate is strategically positioned for cross-coupling reactions, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SNAr) with a suitable heterocyclic core (e.g., a 4-chloroquinazoline). This allows for the efficient construction of the final API.

Purification and Characterization

The purity of the intermediate is critical for the success of subsequent synthetic steps and the quality of the final API. Impurities from the synthesis, such as unreacted starting materials or byproducts, must be removed.[8]

Purification Techniques:

  • Flash Column Chromatography: Highly effective for separating the desired product from non-polar and some polar impurities.

  • Recrystallization: Can be employed if the product is a solid and a suitable solvent system is identified. Treatment with activated carbon during recrystallization can help decolorize the product if needed.[8]

  • Vacuum Distillation: May be applicable for liquid anilines, but thermal stability must be considered.[8]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final intermediate.

Conclusion

This compound is a strategically important intermediate in the synthesis of complex APIs, particularly in the field of oncology. Its unique substitution pattern provides a versatile platform for medicinal chemists to fine-tune the properties of drug candidates. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
  • Synthesis of 4-fluoro-2-iodoaniline - PrepChem.com. (n.d.).
  • 4-Fluoro-2-iodoaniline – Chem-Impex. (n.d.).
  • Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline - Benchchem. (n.d.).
  • 2-Fluoro 4-Iodo Aniline | LifeChem Pharma India | Gujarat. (n.d.).
  • Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. (n.d.). Google Patents.
  • Purification of Aniline - Chempedia - LookChem. (n.d.).
  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate.
  • 1491601-54-7|4-Fluoro-5-iodo-2-(propan-2-yloxy)aniline - BLDpharm. (n.d.).
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.).
  • 4-Alkyl-2-haloaniline derivative and process and process for producing the same. (n.d.). Google Patents.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem. (n.d.).
  • Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors - Benchchem. (n.d.).
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008).
  • 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers - apicule. (n.d.).
  • 4-Fluoro-2-iodoaniline | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • METHOD FOR THE PURIFICATION OF ANILINE. (2021). WIPO Patentscope.
  • 4-fluoro-2-iodo-N-(2-methylpropyl)aniline | C10H13FIN | CID 79769159 - PubChem. (2026).
  • Synthesis method of 2-fluorine-4-substituted aminoaniline. (n.d.). Google Patents.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010).
  • 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem - NIH. (n.d.).
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018).
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. (2022).
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed. (2012).
  • Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1- Piperazinyl) Quinolines. (n.d.).

Sources

Troubleshooting & Optimization

purification methods for crude 4-fluoro-2-iodo-N-(propan-2-yl)aniline

[1][3][4]

Before initiating purification, you must diagnose the specific impurity profile.[2] This molecule (4-fluoro-2-iodo-N-isopropylaniline) presents unique challenges due to the steric bulk of the iodine atom and the lipophilicity of the isopropyl group.[1][2][3][4]

Target Molecule Profile:

  • State: Viscous Oil (often colorless to pale yellow; turns brown/purple upon oxidation).[1][3][4]

  • Boiling Point: ~40–45 °C at 0.5 mmHg (High vacuum required).[1][3][4]

  • Density: ~2.0 g/cm³ (Significantly heavier than water/silica).[1][3][4]

  • Key Instability: The Carbon-Iodine (C-I) bond is photosensitive.[1][2][3][4] Prolonged light exposure causes "purpling" (iodine radical release).[1][3][4]

Common Impurity Signatures:

Impurity Type Origin Diagnostic Characteristic
Starting Material (SM) Unreacted 4-fluoro-2-iodoaniline Primary Amine. More polar than product.[1][2][3][4] Shows N-H stretch doublet in IR.[1][3][4]
Bis-alkylated N,N-diisopropyl derivative Tertiary Amine. Less polar than product.[1][2][3][4] Hard to form due to steric hindrance of ortho-Iodine, but possible.[1][2][3][4]
De-iodinated 4-fluoro-N-isopropylaniline Side Reaction. Result of over-reduction or light degradation.[1][2][3][4] Mass spec: M-126 peak.[1][2][3][4]

| Boron Salts | Reductive amination byproduct | Inorganic. White gummy solid, insoluble in ether/hexane.[3] |

The Protocols: Purification Workflows

Decision Matrix: Select Your Method

PurificationLogicStartCrude Mixture AnalysisSM_CheckIs Starting Material (SM)> 5%?Start->SM_CheckScale_CheckScale > 10g?SM_Check->Scale_CheckNoScavengePROTOCOL C:Chemical Scavenging(Derivatize SM)SM_Check->ScavengeYes (Hard to separate)DistillPROTOCOL A:High-Vac Distillation(Kugelrohr/Short Path)Scale_Check->DistillYes (Efficient)ColumnPROTOCOL B:Buffered Silica Flash(Hex/EtOAc + TEA)Scale_Check->ColumnNo (High Purity)Scavenge->ColumnPost-Reaction

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and scale.[1][2][3][4]

Protocol A: High-Vacuum Distillation (The Scalable Solution)

Best for: Large batches (>10g) where starting material is minimal.[1][2][3][4]

The Science: The isopropyl group prevents efficient crystal packing, making this compound an oil.[2] Distillation is efficient, but the heavy Iodine atom requires high vacuum to keep temperatures low and prevent C-I bond homolysis.[2]

  • Pre-Treatment: Dissolve crude oil in Hexane. Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove any free iodine (purple color).[1][3] Dry over MgSO₄ and concentrate.

  • Setup: Use a Kugelrohr apparatus or Short Path Distillation head. Long condensers are not recommended due to the high viscosity/density of the oil.

  • Parameters:

    • Vacuum: < 1.0 mmHg (Essential).[1][3][4][5]

    • Bath Temp: Start at 40°C, ramp slowly to 60°C.

    • Collection: Product distills ~40–50°C at 0.5 mmHg.[1][3][4]

  • Critical Warning: Do not exceed bath temperature of 100°C. The ortho-iodine is thermally labile.[1][2][3][4] If the pot turns dark purple, stop immediately—you are decomposing the product.[2]

Protocol B: Buffered Flash Chromatography

Best for: High purity requirements (>98%) and removing trace starting material.[3]

The Science: Anilines are basic and "streak" on acidic silica gel, causing broad peaks and poor separation. You must neutralize the silica.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20).[1][3][4]

  • The Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[3]

    • Alternative: Pre-wash the silica column with 100% Hexane + 5% TEA, then flush with pure Hexane before loading sample.[2]

  • Loading: Load the crude oil as a concentrated solution in Hexane/DCM (minimal DCM).

  • Elution Order (Typical on Silica):

    • Bis-alkylated impurity (Fastest, if present).[1][2][3][4]

    • Target: 4-fluoro-2-iodo-N-isopropylaniline.

    • Starting Material (Primary amine - slowest/streaks).[1][2][3][4]

Protocol C: Chemical Scavenging (The "Expert Trick")

Best for: Situations where starting material (primary amine) co-elutes with product.[3]

The Science: Separation of a secondary amine (product) from a primary amine (SM) is difficult because their polarities are similar.[3] By converting the primary amine into an amide or urea, you drastically shift its polarity (making it much stickier on silica), while the sterically hindered secondary amine remains unreacted.[2]

  • Reagent: Add 1.2 equivalents (relative to the SM impurity) of Acetic Anhydride or Phenyl Isocyanate .

  • Reaction: Stir in DCM at room temperature for 1 hour.

    • Mechanism:[1][3][4][6][7] The primary amine reacts rapidly to form an acetamide or urea.[3] The bulky N-isopropyl group on your product hinders its reaction rate significantly, leaving it untouched.[1][2][3][4]

  • Workup: Wash with NaHCO₃.

  • Purification: Run a short silica plug (Protocol B).[1][3][4] The derivatized impurity will stay at the baseline (very polar), while your product elutes easily.[3]

Troubleshooting & FAQs

Q: My product turned purple overnight in the flask. Is it ruined? A: Not necessarily. The purple color is free iodine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

  • Fix: Redissolve in ether/hexane and wash with dilute Sodium Thiosulfate solution until the organic layer is clear/pale yellow. Dry and re-concentrate.

  • Prevention: Store under Argon/Nitrogen in the dark. Wrap flasks in aluminum foil.

Q: I see a "ghost peak" in NMR around 1.2 ppm that isn't my isopropyl group. A: Check for Grease . High-vacuum distillation often pulls vacuum grease into the receiver flask.[1][2][3][4]

  • Fix: If the product is an oil, grease is hard to remove. Run a quick silica plug using 100% Pentane (product moves, grease lags slightly) or use reverse-phase C18 silica if critical.[1][2][3][4]

Q: Can I make the HCl salt to turn it into a solid? A: Proceed with caution. While many anilines form stable HCl salts, the electron-withdrawing Fluorine and Iodine atoms reduce the basicity of the nitrogen.[2] The salt may be hygroscopic or unstable (prone to hydrolysis).[3]

  • Test: Dissolve 50mg in dry ether and bubble HCl gas. If a nice white solid precipitates, filter and dry.[2][3] If it forms a gummy oil, stick to the free base oil form.

Storage & Stability

  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen for density).[1][3][4]

  • Light: Strictly protected. Amber vials or foil-wrapped containers.

  • Shelf Life: 6 months under optimal conditions. Re-check purity by TLC before use in next step (Suzuki/Buchwald couplings).

References

  • Synthesis & Properties: ChemicalBook. (2025).[1][3][4][5] "4-Fluoro-N-isopropylaniline Synthesis and Properties." Link

  • Chromatographic Separation of Amines: National Institutes of Health (NIH). (2008).[1][3] "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Link

  • General Purification of Halo-Anilines: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3][4] Longman Scientific & Technical.[1][3][4] (Standard reference for acid-base extraction and distillation of aromatic amines).

  • Physical Data: PubChem. (2025).[1][3][4] "2-Fluoro-4-iodoaniline Compound Summary." (Precursor data used for property extrapolation).[1][3][4] Link[1][3]

Technical Support Center: Synthesis of 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this multi-step synthesis. We provide in-depth, experience-based insights and validated analytical protocols to ensure the integrity of your synthesis and the purity of your final compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My TLC plate shows multiple spots after the iodination step. What are these impurities?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate following the iodination of your starting aniline (either 4-fluoroaniline or 4-fluoro-N-(propan-2-yl)aniline) typically indicates a mixture of unreacted starting material, the desired product, and one or more iodinated byproducts. The primary cause is the powerful activating effect of the amine group, which can lead to a lack of regioselectivity and over-iodination.

Most Common Byproducts from Iodination:

  • Unreacted Starting Material: The spot with the highest polarity (lowest Rf value, assuming normal phase chromatography) is often the unreacted aniline.

  • Regioisomeric Product: While the ortho-position (C2) is the target, iodination can sometimes occur at the other ortho-position (C6) or meta-position (C3), although this is less common due to steric hindrance and electronic effects.

  • Di-iodinated Product: The strong activation of the aromatic ring can lead to the addition of a second iodine atom, most commonly at the other ortho-position, yielding a 2,6-diiodo species. This is a frequent byproduct if the reaction is not carefully controlled.[1][2]

Experimental Protocol: TLC Analysis of Iodination Reaction

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is effective. Start with a 9:1 Hexane:Ethyl Acetate mixture. Adjust the polarity as needed to achieve good separation (target Rf for the product is ~0.3-0.4).

  • Visualization:

    • UV Light (254 nm): All aromatic compounds will appear as dark spots.

    • Iodine Chamber: Provides general visualization for most organic compounds.

    • Potassium Permanganate (KMnO₄) Stain: Anilines and other easily oxidized compounds will appear as yellow/brown spots on a purple background.

Causality Explained: Electrophilic aromatic substitution on an aniline ring is highly favorable.[3][4] The regioselectivity is governed by both the activating amino group (an ortho-para director) and the deactivating (but also ortho-para directing) fluoro group.[5][6][7] The ortho-position to the amine is strongly activated, but if reaction conditions (temperature, stoichiometry of iodinating agent) are not precise, di-substitution can readily occur.[8]

Question 2: My ¹H NMR spectrum of the final product shows unexpected aromatic signals. How can I identify the isomeric byproducts?

Answer:

¹H NMR spectroscopy is a powerful tool for distinguishing between the desired product and its isomers.[9][10] The substitution pattern on the aromatic ring creates a unique fingerprint based on chemical shifts and spin-spin coupling constants (J-values).

Expected ¹H NMR Spectrum for this compound:

The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring.

  • H-3: A doublet.

  • H-5: A doublet of doublets.

  • H-6: A doublet of doublets.

The coupling patterns arise from interactions between adjacent protons (3JHH) and through the fluorine atom (3JHF, 4JHF).

Identifying Byproducts by their ¹H NMR Signatures:

Compound/ByproductKey Aromatic ¹H NMR SignalsRationale for Pattern
Desired Product: this compound3 distinct signals in the aromatic region.Asymmetrical substitution leads to three chemically non-equivalent protons.
Unreacted SM: 4-fluoro-N-(propan-2-yl)anilineSymmetrical pattern, often appearing as two sets of signals (e.g., two triplets or multiplets).Symmetry in the molecule makes protons at C2/C6 and C3/C5 equivalent.
Di-iodinated Byproduct: 4-fluoro-2,6-diiodo-N-(propan-2-yl)aniline2 signals, appearing as two doublets.The two remaining protons (H-3 and H-5) are only coupled to each other and the fluorine atom.
De-iodinated Byproduct: (Same as Unreacted SM)Symmetrical pattern.This byproduct is structurally identical to the starting material of the iodination step.

Troubleshooting Workflow for Unexpected NMR Signals:

G start Unexpected Aromatic Signals in ¹H NMR check_symmetry Analyze Signal Symmetry & Number of Peaks start->check_symmetry three_signals 3 Aromatic Signals? check_symmetry->three_signals two_signals 2 Aromatic Signals? three_signals->two_signals No product Likely Desired Product (Check coupling constants) three_signals->product Yes symmetrical_pattern Symmetrical Pattern? two_signals->symmetrical_pattern No diiodo Suspect Di-iodinated Byproduct two_signals->diiodo Yes deiodinated Suspect De-iodinated or Unreacted Starting Material symmetrical_pattern->deiodinated Yes other_isomer Consider Other Isomer or Impurity symmetrical_pattern->other_isomer No

Caption: NMR Troubleshooting Workflow

Question 3: My mass spectrum shows a peak that doesn't match the desired product's molecular weight. What could it be?

Answer:

Mass spectrometry (MS) is definitive for determining molecular weights and can quickly confirm the presence of byproducts.[11][12] The key is to look for the molecular ion peak (M+) corresponding to the expected masses of potential impurities. Organic iodine compounds are readily identified using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS).[11][12][13]

Expected and Potential Molecular Ion Peaks (M+):

Compound/ByproductMolecular FormulaExpected Exact Mass (Monoisotopic)
Desired Product C₉H₁₁FIN263.00
Unreacted SM (4-fluoro-N-isopropylaniline)C₉H₁₂FN153.09
Di-iodinated Byproduct C₉H₁₀FI₂N388.90
Iodination SM (4-fluoro-2-iodoaniline)C₆H₅FIN236.95

Key Isotopic Signature:

  • Iodine (I): Iodine is monoisotopic (100% ¹²⁷I), so you will not see the characteristic M+2 peaks associated with chlorine or bromine compounds.[14] This simplifies the spectrum, making the molecular ion peak easier to identify.

Experimental Protocol: LC-MS Analysis

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive mode is ideal.

  • Column: A standard C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18) is suitable for separating these aromatic amines.[15]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, typically provides good separation and ionization.

  • Detection: Monitor the full mass spectrum to identify all species. You can then perform extracted ion chromatography (EIC) for the specific m/z values listed in the table above to confirm the presence and retention time of each compound.[11]

Frequently Asked Questions (FAQs)

What is the most common synthetic route and where do byproducts typically form?

The most common and logical synthetic pathway involves two main stages, each with its own potential for byproduct formation.

Caption: Synthetic Pathway and Byproduct Formation

  • N-Alkylation: This step, often a reductive amination with acetone and a reducing agent (e.g., NaBH(OAc)₃) or direct alkylation with 2-halopropane, can result in incomplete reaction, leaving starting material (4-fluoro-2-iodoaniline).[16][17][18] While over-alkylation is a concern in many N-alkylation reactions, it is less common with bulky isopropyl groups.

  • Iodination: This electrophilic aromatic substitution is the most critical step for byproduct control. Using an iodinating agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) requires careful control of stoichiometry, temperature, and solvent to prevent the formation of di-iodinated and other isomeric byproducts.[1][3][5]

How can I minimize byproduct formation during the iodination step?

Controlling the iodination reaction is key to achieving high purity.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent (e.g., NIS). Using a large excess will significantly increase the formation of the di-iodinated byproduct.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures increase the reaction rate but often decrease selectivity.

  • Slow Addition: Add the iodinating agent slowly and portion-wise to the solution of the aniline. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents may sometimes favor ortho-iodination.[5]

What is the best way to purify the final product away from these byproducts?

Flash column chromatography is the most effective method for purifying this compound from the common byproducts.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient elution is highly recommended. Start with a very non-polar mobile phase (e.g., 100% Hexane or Heptane) and slowly increase the polarity by adding Ethyl Acetate or Dichloromethane.

    • Elution Order: Byproducts will typically elute in order of increasing polarity. The di-iodinated product (less polar) will elute first, followed by the desired product, and finally any unreacted starting material (more polar).

  • Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.

References

  • Liu, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Liu, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • Vollhardt, K. P. C., et al. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Synlett. Available at: [Link]

  • Gao, Y., et al. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Engstrom, K. M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron Letters. Available at: [Link]

  • Engstrom, K. M., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. ScienceDirect. Available at: [Link]

  • Reetu, R., et al. (2023). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. ChemistrySelect. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Available at: [Link]

  • Reetu, R., et al. (2023). Biomass-Derived Reaction Media Towards the Iodination of Anilines Under the Catalytic Influence of Magnetically Separable Pd@rGO-CuFe2O4. Current Organocatalysis. Available at: [Link]

  • Narang, A. S., et al. (1983). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Liu, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Figshare. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Van der Heiden, S., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry. Available at: [Link]

  • Asnin, L. D., & Gascó, V. (2007). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link]

  • Ghorai, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

  • TSI Journals (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Scott, H. K., & Toste, F. D. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Available at: [Link]

  • Semantic Scholar (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]

  • Aslan, U., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. Available at: [Link]

  • Zaragoza, F. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • ResearchGate (n.d.). Described procedures for iodination of anilines. Available at: [Link]

  • Organic Chemistry Data (n.d.). Iodination - Common Conditions. Available at: [Link]

  • Google Patents (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Du, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

  • Agilent (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]

  • Google Patents (n.d.). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • Shakhashiri, B. Z. (n.d.). Iodination of Aniline. ChemEd X. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Mav, I., & Zigon, M. (2000). Synthesis and NMR characterization of a novel polyaniline derivative. ResearchGate. Available at: [Link]

  • Chem Help ASAP (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • Stejskal, J., et al. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. ResearchGate. Available at: [Link]

  • Arisaka, M., & Kizawa, H. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. Available at: [Link]

Sources

how to improve the yield of 4-fluoro-2-iodo-N-(propan-2-yl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2-iodo-N-(propan-2-yl)aniline Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. We will explore the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer detailed protocols to enhance reaction yield and product purity.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered in your laboratory.

  • Route A: Iodination Followed by N-Alkylation. This route begins with the iodination of 4-fluoroaniline to form the 4-fluoro-2-iodoaniline intermediate, which is subsequently alkylated.

  • Route B: N-Alkylation Followed by Iodination. This approach starts with the N-alkylation of 4-fluoroaniline to produce 4-fluoro-N-isopropylaniline, followed by iodination at the ortho-position.

Synthetic_Routes cluster_A Route A cluster_B Route B A_start 4-Fluoroaniline A_int 4-Fluoro-2-iodoaniline A_start->A_int Iodination A_end Final Product A_int->A_end N-Isopropylation B_start 4-Fluoroaniline B_int 4-Fluoro-N-isopropylaniline B_start->B_int N-Isopropylation B_end Final Product B_int->B_end Iodination Start

Caption: Comparative workflow of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both the probable cause and actionable solutions.

Section 2.1: Iodination Reactions

Iodination of anilines is an electrophilic aromatic substitution. The amino group is a strong activator, directing substitution to the ortho and para positions. Since the para position is blocked by fluorine, the reaction selectively targets the ortho position. However, challenges such as low reactivity of the iodinating agent and over-reaction can arise.

FAQ 1: My iodination reaction (on either 4-fluoroaniline or 4-fluoro-N-isopropylaniline) is sluggish and results in low yield. What are the primary causes?

This is a common issue stemming from the nature of iodine as a reacting electrophile.

  • Cause - Reversibility of Reaction: Unlike bromination or chlorination, iodination with molecular iodine (I₂) is a reversible process. The hydrogen iodide (HI) byproduct is a strong reducing agent that can convert the iodinated product back to the starting material, creating an unfavorable equilibrium[1].

  • Solution - HI Scavenging: To drive the reaction forward, the HI byproduct must be removed as it forms. This is typically achieved by:

    • Adding a Base: A mild base like calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) can neutralize the HI[2].

    • Using an Oxidizing Agent: Oxidizing agents such as iodic acid (HIO₃) or nitric acid will oxidize HI back to I₂, preventing the reverse reaction and effectively recycling the iodine source[1][3].

  • Cause - Weak Electrophile: Molecular iodine (I₂) is not a highly reactive electrophile. The reaction often requires activation to proceed at a reasonable rate[4].

  • Solution - Activating the Iodine Source:

    • Use of an Activating Agent: Combining I₂ with a silver salt, such as silver sulfate (Ag₂SO₄), generates a more potent electrophilic species[5].

    • Alternative Iodinating Reagents: Employing more reactive iodinating agents can significantly improve conversion. N-Iodosuccinimide (NIS) is an excellent choice for anilines, often providing high yields under mild conditions[6]. Iodine monochloride (ICl) is also highly effective due to the polarization of the I-Cl bond, which makes the iodine atom more electrophilic[7].

FAQ 2: The reaction mixture turns dark brown or black during iodination. What is happening and how can I prevent it?

This indicates product or starting material degradation.

  • Cause - Oxidation of Aniline: Anilines are highly susceptible to oxidation, especially under acidic conditions or in the presence of certain oxidizing agents used to activate iodine. This can lead to the formation of colored polymeric byproducts[8][9]. Elemental iodine itself can also cause the formation of dendritic materials[4].

  • Solution - Milder Reaction Conditions:

    • Control Temperature: Run the reaction at or below room temperature to minimize oxidation.

    • Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can prevent air (oxygen) from oxidizing the sensitive aniline moiety.

    • Use a Buffered System: Employing a buffer, such as a secondary phosphate buffer, can maintain a pH that minimizes aniline oxidation while still allowing for efficient iodination.

    • Reagent Choice: Using NIS often results in cleaner reactions compared to harsher I₂/oxidant combinations[6].

Iodination_Troubleshooting Start Low Iodination Yield Cause1 Reversible Reaction? (HI byproduct) Start->Cause1 Cause2 Weak Electrophile? (I₂ reactivity) Start->Cause2 Cause3 Aniline Oxidation? (Dark Color) Start->Cause3 Sol1 Add Base (CaCO₃) or Oxidant (HIO₃) Cause1->Sol1 Yes Sol2 Use Stronger Reagent: - N-Iodosuccinimide (NIS) - Iodine Monochloride (ICl) - I₂ / Silver Salt Cause2->Sol2 Yes Sol3 Use Milder Conditions: - Lower Temperature - Inert Atmosphere - Buffered pH Cause3->Sol3 Yes

Caption: Troubleshooting logic for common iodination issues.
Section 2.2: N-Alkylation Reactions

The introduction of the isopropyl group can be achieved either by direct alkylation with an isopropyl halide or by reductive amination with acetone. Both methods have distinct challenges.

FAQ 3: I am attempting the N-isopropylation of 4-fluoro-2-iodoaniline (Route A) and observing low conversion. Why is this step challenging?

  • Cause - Steric Hindrance: The iodine atom at the ortho position is bulky and exerts significant steric hindrance. This makes it difficult for the nitrogen's lone pair to attack the electrophilic carbon of the isopropylating agent, slowing the reaction rate.

  • Solution - Method Optimization:

    • Reductive Amination: This is often the superior method for sterically hindered anilines. The aniline first forms an imine with acetone, which is then reduced in situ. This pathway is less sensitive to steric bulk around the nitrogen. A common and effective reducing agent for this is sodium borohydride (NaBH₄) in an acidic medium like acetic acid[10].

    • Optimize Direct Alkylation: If using an isopropyl halide (e.g., 2-bromopropane), stronger reaction conditions may be necessary. This includes using a higher boiling point solvent (e.g., DMF or DMSO), a stronger base (e.g., NaH), and elevated temperatures. However, this increases the risk of side reactions. A patent suggests using a phase transfer catalyst to facilitate this reaction under milder conditions[11].

FAQ 4: My N-alkylation reaction produces a significant amount of the di-alkylated byproduct. How can I improve selectivity for mono-alkylation?

  • Cause - Over-alkylation: The mono-alkylated product, N-isopropylaniline, can be more nucleophilic than the starting aniline, making it susceptible to a second alkylation event.

  • Solution - Control Stoichiometry and Conditions:

    • Amine in Excess: Use a molar excess of the aniline starting material relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine.

    • Slow Addition: Add the alkylating agent (or acetone in reductive amination) slowly to the reaction mixture to maintain its low concentration, minimizing the chance of it reacting with the newly formed secondary amine product.

    • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity, as the activation energy for the second alkylation may be higher.

    • Method Choice: Reductive amination generally provides higher selectivity for mono-alkylation compared to direct alkylation with halides.

Section 2.3: Purification and Stability

FAQ 5: The final product is a brown oil that is difficult to purify. What are the best practices?

Aniline derivatives are notoriously prone to discoloration and can be challenging to handle[9].

  • Cause - Impurities: The brown color is often due to minor, highly colored oxidation byproducts formed during the reaction or workup[9]. Residual starting materials or side products may also be present.

  • Solution - Purification Strategy:

    • Vacuum Distillation: This is a highly effective method for purifying liquid anilines. By reducing the pressure, the boiling point is lowered, preventing thermal decomposition of the product. This is excellent for removing non-volatile polymeric impurities[9].

    • Column Chromatography: While sometimes difficult, optimization can lead to success. Use a deactivated silica gel (e.g., treated with triethylamine) to prevent streaking and decomposition of the basic aniline on the acidic silica. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended.

    • Steam Distillation: This technique can be very effective for separating the volatile aniline product from non-volatile salts and polymeric tars, especially during the initial workup[2][12].

FAQ 6: My purified product darkens over time, even in storage. How can I ensure its long-term stability?

  • Cause - Air and Light Sensitivity: Anilines are sensitive compounds that readily oxidize upon exposure to atmospheric oxygen and light, leading to discoloration[9].

  • Solution - Proper Storage:

    • Inert Atmosphere: Store the product under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

    • Amber Vials: Use amber or opaque containers to protect the compound from light.

    • Refrigeration: Store the product at low temperatures (e.g., 2–8 °C) to slow the rate of decomposition[13].

Optimized Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Protocol 1: N-Isopropylation via Reductive Amination (Route B, Step 1)

This protocol describes the synthesis of 4-fluoro-N-isopropylaniline.

  • To a round-bottomed flask, add 4-fluoroaniline (1.0 eq) and dissolve it in glacial acetic acid (~5 mL per gram of aniline).

  • Add acetone (1.2 eq) to the solution.

  • Cool the flask in an ice bath to approximately 10-15°C.

  • Slowly add sodium borohydride (NaBH₄) (1.25 eq) in small portions, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, monitoring by TLC or LC-MS until the starting aniline is consumed.

  • Pour the reaction mixture into ice water and carefully basify with a 50% aqueous sodium hydroxide (NaOH) solution to a pH > 10, keeping the temperature below 25°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or hexane, 2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product[10]. The product can be purified by vacuum distillation.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) (Route B, Step 2)

This protocol details the iodination of the intermediate from Protocol 1.

  • Dissolve 4-fluoro-N-isopropylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes.

  • Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or vacuum distillation to obtain the final product.

References

  • Synthesis of 4-fluoro-2-iodoaniline. PrepChem.com. [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. MANAC Inc. [Link]

  • Described procedures for iodination of anilines. ResearchGate. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. [Link]

  • Process for the iodination of aromatic compounds.
  • Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. [Link]

  • Aromatic iodination can be carried out with iodine monochloride. Vaia. [Link]

  • Why is Iodination of Benzene Difficult? CurlyArrows Organic Chemistry. [Link]

  • Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry. [Link]

  • 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. [Link]

  • 2-Fluoro-4-iodoaniline. PubChem. [Link]

  • Purification method of 4-fluoro-2-methoxyaniline.
  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. [Link]

  • 4-Fluoro-N-isopropylaniline Supplier. Yongtong Technology Co., Ltd. [Link]

  • 4-Fluoro-2-Iodoaniline 98.0%(GC). PureSynth. [Link]

Sources

optimizing reaction conditions for Suzuki coupling with 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Status: Active Ticket ID: SUZ-2-ORTHO-AMINE Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The Substrate Challenge

You are attempting a Suzuki-Miyaura coupling on This compound . Before we discuss conditions, we must diagnose the specific chemical personality of this substrate. You are fighting a war on two fronts:

  • Steric Congestion (The "Orthogonal" Blockade): You have an iodine atom at the ortho position and a bulky isopropyl group on the nitrogen. While the iodine is a reactive handle (C-I bond is weak/labile), the adjacent N-isopropyl group creates a "steric fence" that hinders the approach of the boronate species during the transmetallation step.

  • Catalyst Poisoning (The "Amine" Trap): Although secondary amines are less coordinating than primary amines, the nitrogen lone pair is still available. In low-activity catalyst systems, this amine can displace labile ligands (like phosphines), forming an inactive Pd-Amine complex and killing the catalytic cycle.

This guide moves beyond "standard recipes" to a mechanistic optimization strategy designed for sterically hindered, amine-containing aryl iodides .

Part 1: The Catalyst System (The Engine)

For this specific substrate, standard catalysts like


 or even 

often fail. They are either too slow to overcome the steric barrier or too susceptible to amine coordination.

Recommendation: Dialkylbiaryl Phosphine Precatalysts (Buchwald G2/G3)

We prioritize ligands that are electron-rich (to facilitate oxidative addition) and extremely bulky (to prevent amine coordination and force reductive elimination).

  • Primary Choice: XPhos Pd G2 (or G3/G4)

    • Why: XPhos is massive. It creates a protective "roof" over the Palladium center. This steric bulk prevents your substrate's N-isopropyl amine from binding to the metal. Furthermore, XPhos is exceptionally good at facilitating transmetallation in sterically crowded environments.

  • Secondary Choice: SPhos Pd G2

    • Why: SPhos is structurally smaller than XPhos but highly active. If XPhos fails due to extreme steric clashing with the boronic acid (e.g., if your coupling partner is also ortho-substituted), SPhos is the backup.

  • Alternative: PEPPSI-iPr [1][2]

    • Why: This NHC-based catalyst is extremely robust and insensitive to air/moisture. It "throws off" its pyridine ligand to activate, and the bulky NHC ligand prevents amine poisoning.

Visualizing the Steric "Tug-of-War"

The following diagram illustrates why standard catalysis fails and how the recommended system succeeds.

G cluster_stall The Danger Zone (Transmetallation) Start Substrate: This compound OxAdd Oxidative Addition (Fast due to C-I bond) Start->OxAdd Pd(0) inserts StericBlock STERIC CLASH: N-iPr group blocks incoming Boronic Acid OxAdd->StericBlock Standard Ligand (PPh3, dppf) AminePoison AMINE POISONING: Nitrogen binds Pd (Displaces Ligand) OxAdd->AminePoison Low Steric Bulk Ligand Success Product Formation OxAdd->Success Use XPhos/SPhos (Creates Pocket, Blocks Amine) Dehalo SIDE REACTION: Protodehalogenation (Product: De-iodinated SM) StericBlock->Dehalo Stalled Cycle + Hydride Source

Caption: Mechanism failure points. Standard ligands lead to amine poisoning or steric stalls (red paths). Bulky ligands (XPhos) shield the metal and force the cycle forward (green path).

Part 2: The Reaction Environment (Base & Solvent)[3][4][5][6]

The choice of base and solvent controls the Transmetallation rate. Since your substrate is sterically hindered, transmetallation is the rate-determining step. We must accelerate it.

ParameterRecommendationScientific Rationale
Base

(3.0 eq)
Potassium phosphate is basic enough to activate the boronic acid but less nucleophilic/aggressive than alkoxides. The potassium cation (

) is large and helps stabilize the transition state.
Solvent 1,4-Dioxane /

(4:1)
The "Gold Standard." Water is mandatory . Boronic acids are actually unreactive trimers (boroxines) in dry solvent. Water hydrolyzes them to the reactive monomeric species.
Alternative n-Butanol If using XPhos Pd G2, n-Butanol is a "privileged" solvent. It facilitates the solubility of the precatalyst and the lipophilic substrate while providing the necessary protic environment for boron activation.
Temperature 80°C - 100°C Do not run this at room temperature. The steric barrier of the N-isopropyl group requires thermal energy to overcome the rotational barrier during transmetallation.
Part 3: Troubleshooting & FAQs

Q1: I am seeing the starting material convert to the de-iodinated product (4-fluoro-N-isopropylaniline). Why?

  • Diagnosis: This is Protodehalogenation .[1] Your oxidative addition (Step 1) is working perfectly, but the Transmetallation (Step 2) is stalled. The active Pd-Ar-I species sits waiting for the boronic acid. Eventually, it grabs a hydride (H-) from the solvent or base and leaves.

  • The Fix:

    • Increase Boronic Acid: Go to 1.5 or 2.0 equivalents.

    • Check Water: Ensure your solvent ratio has at least 10-20% water to activate the boron faster.

    • Switch Solvent: If using an alcohol (n-Butanol), switch to Toluene/Water or Dioxane/Water to remove the hydride source (alpha-hydrogens in alcohols can act as hydride donors).

Q2: The reaction turns black immediately (Pd black precipitation).

  • Diagnosis: Catalyst death. The amine in your substrate might be stripping the ligands off the Palladium, causing it to aggregate into bulk metal.

  • The Fix: Switch to XPhos Pd G2 . The palladacycle precatalyst is extremely stable and releases the active species slowly, preventing "ligand-free" palladium from existing in high concentrations.

Q3: Can I use a weaker base like Carbonate (


)? 
  • Answer: Yes, but it may be too slow for this steric level. If you have base-sensitive functional groups, try

    
    . If not, stick to Phosphate (
    
    
    
    ) for the kinetic boost.
Part 4: The "Gold Standard" Protocol

This protocol is designed to be self-validating. If this fails, the issue is likely the boronic acid partner, not the conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv)[4]
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos Pd G2 (2 mol%).
    
    • Note: Weighing the catalyst in air is fine, but do it quickly.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3][4]

    • Critical: Oxygen kills the active catalytic species.

  • Add Solvents: Syringe in the degassed Dioxane and Water. Concentration should be roughly 0.1 M to 0.2 M with respect to the substrate.

  • Heat: Place in a pre-heated block at 90°C . Stir vigorously (1000 RPM).

    • Why: Vigorous stirring is essential in biphasic systems (Dioxane/Water) to ensure phase transfer.

  • Monitor: Check via LCMS at 1 hour.

    • Checkpoint: If you see >50% conversion, let it run. If <10%, raise temp to 100°C. If you see de-iodination, add more boronic acid immediately.

Optimization Logic Flowchart

Optimization Start Run Protocol: XPhos Pd G2 / K3PO4 / Dioxane:H2O Check Check LCMS (1 hr) Start->Check Success >90% Product Isolate Check->Success Good Yield Stall Low Conversion SM Remaining Check->Stall SM Intact Dehalo De-iodinated Side Product Check->Dehalo SM Lost to H FixStall Increase Temp (110°C) OR Switch to SPhos Pd G2 Stall->FixStall FixDehalo 1. Increase Boronic Acid (2.0 eq) 2. Switch Solvent (Toluene/H2O) Dehalo->FixDehalo

Caption: Decision tree for real-time reaction monitoring and correction.

References
  • Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Esters." Journal of the American Chemical Society, 2013. Link

    • Relevance: Establishes XPhos Pd G2 as the premier catalyst for hindered/unstable substr
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995.[5] Link

    • Relevance: The foundational text on the mechanism, specifically the role of base and water in transmetall
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link

    • Relevance: Validates the use of NHC ligands (PEPPSI)
  • Sigma-Aldrich (Merck). "User Guide: Buchwald Precatalysts." Link

    • Relevance: Practical handling guides for G2/G3/G4 prec

Sources

preventing deiodination of 4-fluoro-2-iodo-N-(propan-2-yl)aniline during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Haloaniline Stability & Synthesis

Topic: Preventing Deiodination of 4-fluoro-2-iodo-N-(propan-2-yl)aniline Ticket ID: #RXN-HALO-4F2I Status: Active Guide[1]

Diagnostic Matrix: Identify Your Failure Mode

Before proceeding, identify which stage of experimentation is causing the deiodination. The C–I bond (approx. 57 kcal/mol) is the weakest link in your scaffold and requires specific protocols depending on the reaction environment.

SymptomContextProbable CauseRecommended Module
Iodine replaced by Hydrogen Synthesis (Installing Isopropyl group)Catalytic Hydrogenation (

) or strong hydride attack.[1][2]
Module A
Iodine replaced by Hydrogen Cross-Coupling (Suzuki/Buchwald)

-Hydride elimination from Pd-intermediate or solvent decomposition.[1]
Module B
Darkening / Tars / Low Yield Storage or HeatingHomolytic cleavage (Radical pathway) due to light/heat.[1]Module C

Module A: Safe Synthesis (Reductive Amination)

The Challenge: You are likely attempting to install the isopropyl group onto 4-fluoro-2-iodoaniline using acetone.[1] The Trap: Standard catalytic hydrogenation (


, Pd/C) is forbidden . Palladium will rapidly insert into the C–I bond, leading to 4-fluoro-N-isopropylaniline (deiodinated product).[1]

The Solution: Use Sodium Triacetoxyborohydride (STAB) .[3] It is an electrophilic reducing agent that selectively reduces the iminium ion without touching the aryl iodide.

Protocol: Sterically Congested Reductive Amination

Note: The ortho-iodine provides significant steric hindrance, potentially stalling imine formation.[1] We recommend a Titanium(IV) additive to force conversion.

Reagents:

  • Substrate: 4-fluoro-2-iodoaniline (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Reagent 1: Acetone (3.0 equiv)

  • Reagent 2: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reducing Agent:

    
     (STAB) (2.0 equiv)
    

Step-by-Step:

  • Imine Pre-formation: In a flame-dried flask under

    
    , dissolve the aniline in DCE (0.2 M).
    
  • Add Acetone and

    
    . Stir at room temperature  for 6–12 hours.
    
    • Why? The Titanium acts as a Lewis acid / water scavenger, forcing the equilibrium toward the imine (Schiff base) despite the steric bulk of the ortho-iodine.

  • Reduction: Cool the mixture to 0°C. Add

    
     in one portion.
    
  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench carefully with saturated

    
     or 1N NaOH (to precipitate Titanium salts). Filter through Celite.[1]
    
  • Result: High yield of N-isopropyl product with >99% Iodine retention .

Module B: Preventing Hydrodehalogenation During Coupling

The Challenge: You are using this compound as an electrophile in a cross-coupling (e.g., Suzuki-Miyaura), but you observe the reduced product (H instead of the coupling partner).

The Mechanism: The Palladium catalyst undergoes oxidative addition into the C–I bond. If the transmetallation step is slow (due to sterics or low nucleophile reactivity), the Pd(II)-aryl species intercepts a hydride source.

  • Source of Hydride:[3][4][5][6][7] Often the solvent (Isopropanol/Ethanol) via

    
    -hydride elimination, or amine bases.
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Switch to DMF, Toluene, or Dioxane. Avoid secondary alcohols (IPA, 2-butanol). These readily undergo

-hydride elimination on Pd, generating Pd-H species that reduce your iodine.[1]
Base Use

or

.
Avoid amine bases (

, DIPEA) if possible, as they can serve as hydride donors at high temperatures.
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4. Bidentate ligands (dppf) inhibit the formation of vacant coordination sites required for

-hydride elimination side pathways.[1]
Water Add 5-10% Water. Water accelerates the boronic acid transmetallation step, ensuring the coupling happens faster than the side-reaction reduction.

Module C: Environmental Stability (Radical Scavenging)

The Challenge: The compound degrades/darkens on the bench. The Mechanism: The C–I bond is photosensitive. UV/Visible light causes homolytic cleavage, generating an aryl radical and an iodine radical (


). The aryl radical abstracts a hydrogen from solvent or the N-isopropyl group.

Storage Protocol:

  • Amber Glass: Mandatory.[1]

  • Copper Stabilization: If storing in solution for long periods, ensure no trace peroxides are present in ethers (THF).

  • Solid State: Store under Argon at -20°C. The solid lattice stabilizes the bond better than solution state.[1]

Visualizing the Pathways

The following diagram illustrates the critical decision points in the synthesis and utilization of your scaffold.

DeiodinationPathways Start Start: 4-fluoro-2-iodoaniline Acetone Reaction: Acetone + Reductant Start->Acetone H2Pd Reagent: H2 / Pd-C Acetone->H2Pd Avoid STAB Reagent: NaBH(OAc)3 / Ti(OiPr)4 Acetone->STAB Recommended Fail1 Product: Deiodinated Aniline (Iodine Lost) H2Pd->Fail1 Rapid Hydrogenolysis Target Target: this compound STAB->Target Selective Reduction Coupling Downstream: Suzuki Coupling Target->Coupling AlcoholSolvent Solvent: iPrOH / EtOH Coupling->AlcoholSolvent Risk Aprotic Solvent: Toluene/DMF + Bidentate Ligand Coupling->Aprotic Safe Reduced Side Product: Hydrodehalogenation AlcoholSolvent->Reduced Beta-Hydride Elim. Coupled Success: Biaryl Product Aprotic->Coupled Fast Transmetallation

Figure 1: Decision tree for preventing deiodination during synthesis (reductive amination) and cross-coupling applications.

FAQ: Technical Deep Dive

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A:  Only with extreme caution. 

is strong enough to reduce the imine, but in the presence of any trace metal contaminants or under photolytic conditions, it can attack the C–I bond. Furthermore,

requires basic conditions which retard imine formation. STAB is acidic/buffered, promoting the imine while being too weak to reduce the C–I bond.

Q: Why does the "ortho" Iodine matter for the reaction rate? A: The Iodine atom at the 2-position creates steric clash with the incoming acetone. This makes the formation of the hemiaminal and imine slow. If you use a weak catalyst, the reaction stalls. We use


 to act as a "water sponge" and Lewis acid, driving the equilibrium to the imine before the reducing agent is even added.

Q: I see "Protodeiodination" in my LCMS. What is the mass shift? A: You will see a loss of 126 Da (Iodine = 126.9, Hydrogen = 1.0).

  • Target Mass: ~279.1 Da[1]

  • Deiodinated Mass: ~153.2 Da[1]

  • Note: If you see a mass shift of +1 (reduction of radical), it confirms the loss of Iodine.

References

  • Selective Reductive Amination (STAB Reagent): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Prevention of Hydrodehalogenation in Coupling: Plummer, S., & Gallou, F. (2024). Buchwald–Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[12] ACS Catalysis, 14, 4099–4107.[12] [Link][12]

  • Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

storage and stability issues of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated support center for 4-fluoro-2-iodo-N-(propan-2-yl)aniline (Product ID: 4F-2I-NPA). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Anilines, particularly halogenated ones, are pivotal in drug discovery but can present unique challenges related to their stability and handling.[1][2] This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity of your material and the reproducibility of your results.

Compound Overview

This compound is a substituted aniline derivative often employed as an intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.[3][4] Its unique substitution pattern—a fluorine atom for metabolic stability, an iodine atom as a versatile handle for cross-coupling reactions, and an N-isopropyl group to modulate physicochemical properties—makes it a valuable synthon.[5] However, the presence of both an iodo- and an amino- group on the aromatic ring makes the compound susceptible to specific degradation pathways.

PropertyValueSource(s)
Molecular Formula C₉H₁₁FIN[6] (Similar structure)
Molecular Weight 279.09 g/mol N/A (Calculated)
Appearance Colorless to yellow or brown oil/liquid[3][7] (Based on precursor)
Key Functional Groups Secondary Aniline, Aryl Iodide, Aryl FluorideN/A
Primary Reactivity Nucleophilic Aniline, Site for Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4F-2I-NPA?

A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at 2-8°C.[3][8] Exposure to air, light, and elevated temperatures can accelerate degradation.[9][10] For opened containers, it is critical to re-purge the headspace with inert gas before sealing.

Q2: My vial of 4F-2I-NPA has turned dark brown. Is it still usable?

A2: The discoloration is a common indicator of degradation, likely due to the oxidation of the aniline functional group and/or light-induced decomposition involving the carbon-iodine bond.[11][12] While the presence of colored impurities may be minor, they can significantly impact reaction outcomes by lowering the effective concentration of the starting material and introducing unknown side products. We strongly recommend confirming the purity of the material via HPLC or GC-MS (see Protocol 1 ) before use. If the purity is below your experimental tolerance (e.g., <95%), repurification is advised (see Protocol 2 ).

Q3: I am seeing inconsistent yields in my cross-coupling reaction using this reagent. What could be the cause?

A3: Inconsistent reactivity is often traced back to reagent degradation. The primary causes are either the oxidation of the aniline nitrogen, which can interfere with catalytic cycles, or the gradual de-iodination of the molecule, reducing the amount of active coupling partner.[13] Using a freshly opened vial or repurifying material from a previously opened batch can help restore consistency. Always date containers upon receipt and upon opening to track material history.[14]

Q4: Are there any specific solvents I should avoid when working with 4F-2I-NPA?

A4: While generally stable in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) for reaction purposes, prolonged storage in solution is not recommended. For long-term storage, the neat oil or solid is preferred. Avoid reactive solvents or those containing high levels of peroxides (e.g., old ethers), as these can promote oxidation. Acidic conditions can protonate the aniline, potentially altering its reactivity and solubility.

Troubleshooting Guide

This section addresses specific issues you may encounter during experimentation.

SymptomProbable Cause(s)Recommended Solution(s)
Compound is a dark oil or solid upon receipt or after storage. 1. Oxidation: The aniline moiety is susceptible to air oxidation, forming highly colored polymeric byproducts.[12] 2. Photodegradation: The C-I bond is labile and can cleave upon exposure to UV or visible light, releasing iodine and forming other impurities.[10][13]1. Confirm Purity: Analyze a small aliquot using HPLC or GC-MS to quantify the main component. 2. Repurify: If purity is compromised, perform flash column chromatography (see Protocol 2 ). 3. Prevention: Ensure all future storage is under an inert atmosphere, in an amber vial, and refrigerated (2-8°C).[3][14]
Multiple unexpected spots on TLC analysis. 1. Degradation: As above, oxidation and photodegradation products are present. 2. Incomplete Synthesis: Residual starting materials or reaction byproducts from the manufacturing process may be present.1. Co-spot with Starting Materials: If the synthesis route is known, co-spot with potential precursors to identify them. 2. Characterize Impurities: If the impurities are significant, use LC-MS to identify their mass. This can help diagnose the degradation pathway. 3. Purify: Use flash chromatography to isolate the desired product.
Low or no conversion in a Suzuki/Sonogashira coupling reaction. 1. De-iodination: The compound may have degraded, reducing the concentration of the aryl iodide needed for the reaction. 2. Catalyst Poisoning: Oxidized aniline impurities can sometimes interfere with or poison the palladium catalyst.1. Verify Purity: Before starting the reaction, run a quick purity check (e.g., NMR, HPLC) on the 4F-2I-NPA. 2. Use Fresh Material: Use a new or recently purified batch of the compound. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome minor inhibition, but this is not a substitute for using pure starting material.
Compound "oils out" instead of crystallizing during purification. 1. Residual Impurities: The presence of impurities can disrupt the crystal lattice and lower the effective melting point, leading to an oil.[12] 2. Incorrect Solvent System: The chosen solvent for recrystallization may be unsuitable.[15]1. Switch Purification Method: Oily compounds are often better purified by flash chromatography than by recrystallization. 2. Solvent Screening: If recrystallization is desired, perform small-scale solvent screening to find a suitable system (e.g., a nonpolar solvent like heptane with minimal amounts of a more polar co-solvent like ethyl acetate).

Visualized Workflows and Pathways

Potential Degradation Pathways

The primary stability concerns for 4F-2I-NPA are oxidation and photodegradation. This diagram illustrates the expected transformation products.

G cluster_degradation Degradation Pathways main 4-Fluoro-2-iodo- N-(propan-2-yl)aniline deiodinated 4-Fluoro-N-(propan-2-yl)aniline (De-iodination Product) main->deiodinated Light (hν) oxidized Oxidized Species (e.g., Nitroso, Nitro, Polymeric) main->oxidized Air (O₂)

Figure 1. Key degradation pathways for 4F-2I-NPA.
General Troubleshooting Workflow

When encountering an issue, follow this logical workflow to diagnose and solve the problem.

G start Experimental Issue Observed (e.g., Low Yield, Discoloration) check_purity Step 1: Assess Purity (TLC, HPLC, GC-MS) start->check_purity decision Is Purity >95%? check_purity->decision repurify Step 2: Repurify Material (Column Chromatography) decision->repurify No reassess Re-evaluate Reaction Conditions (Catalyst, Solvent, Temp) decision->reassess Yes proceed Proceed with Experiment Using Purified Material repurify->proceed

Sources

Technical Support Center: Catalyst and Ligand Selection for 4-fluoro-2-iodo-N-(propan-2-yl)aniline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 4-fluoro-2-iodo-N-(propan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand selection for this specific substrate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Troubleshooting Guide

This section tackles specific issues you might encounter during your experiments, offering explanations for the underlying causes and actionable steps to resolve them.

Issue 1: Low to No Conversion of Starting Material

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a sluggish or stalled Suzuki-Miyaura reaction with this substrate. The sterically hindered N-(propan-2-yl) group and the electron-donating nature of the aniline can pose challenges. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The initial choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this hindered substrate.[1]

    • Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are known to facilitate challenging cross-coupling reactions.[2][3] Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[4] These ligands promote the formation of the active monoligated palladium(0) species and accelerate both oxidative addition and reductive elimination.[2][3] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[2][5]

    • Palladium Source: Using a pre-catalyst that readily forms the active Pd(0) species, such as a G3 or G4 Buchwald precatalyst, can be more reliable than using Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[6][7]

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8]

    • Recommendation: If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4][7] The choice of base is often solvent-dependent, so screening different bases is a logical step.[7]

  • Solvent and Temperature:

    • Recommendation: Ensure your solvent is anhydrous and thoroughly degassed to prevent oxidation of the catalyst and ligands.[7] Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with a small amount of water.[9] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.[7] However, be aware that excessive heat can lead to catalyst decomposition.[7]

Issue 2: Significant Dehalogenation Side Product Formation

Question: My Suzuki-Miyaura reaction is producing a significant amount of the dehalogenated starting material, 4-fluoro-N-(propan-2-yl)aniline. How can I minimize this side reaction?

Answer:

Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in Suzuki coupling, particularly with electron-rich aryl iodides.[4][9] The primary cause is the formation of a palladium-hydride (Pd-H) species.[4]

  • Mechanism of Dehalogenation: A Pd-H species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[4] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[4]

  • Troubleshooting Strategies:

    • Ligand Selection: Employing bulky, electron-rich ligands like SPhos or XPhos can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[4]

    • Base Optimization: Avoid strong alkoxide bases if possible, as they can be a source of hydrides.[4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[4]

    • Solvent Choice: Be mindful of your solvent. Alcohols can be a source of hydrides.[4] If using an alcohol-containing solvent system, consider switching to an aprotic solvent like toluene or dioxane.

    • Protecting Groups: For N-H containing heterocycles, which are prone to dehalogenation, protecting the N-H group can sometimes suppress this side reaction.[4] While your substrate has an N-alkyl group, this is a useful general strategy.

Issue 3: Difficulty with Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the reaction is not working well. What should I consider?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10][11] However, the steric hindrance from the ortho-iodo and N-isopropyl groups on your substrate can make this transformation challenging.

  • Catalyst and Ligand Selection: This is the most critical parameter.

    • Recommendation: For sterically hindered substrates, highly active and bulky ligands are required.[12][13] Generations of Buchwald ligands have been developed to address these challenges.[10] Consider using ligands like RuPhos, BrettPhos, or Josiphos-type ligands. These are specifically designed to facilitate the coupling of hindered reaction partners.[13]

    • Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results.[6]

  • Base Selection: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig reactions.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11][14] The choice of base can sometimes influence the reaction outcome, so screening may be necessary.

  • Reaction Conditions:

    • Recommendation: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[7] Degas your solvent and use an inert atmosphere (argon or nitrogen). The reaction temperature may also need to be optimized, typically between 80-110 °C.[14][15]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst and ligand selection for your specific substrate.

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

A1: The reactivity of this substrate is governed by a combination of electronic and steric effects:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) for oxidative addition to a Pd(0) center, making it the preferred site for coupling.[4][16]

  • Ortho-Iodo Substituent: The iodine atom is located ortho to the aniline nitrogen, which can influence the conformation of the molecule and potentially chelate to the metal center, affecting reactivity.

  • N-(propan-2-yl) Group: The bulky isopropyl group provides significant steric hindrance around the nitrogen and the ortho position. This can slow down the rates of both oxidative addition and reductive elimination.[17]

  • Fluoro Substituent: The fluorine atom at the 4-position is electron-withdrawing, which can have a modest effect on the electron density of the aromatic ring.[18][19] This can sometimes influence the rate of oxidative addition.[20]

  • Aniline Moiety: The amino group is electron-donating, which generally makes the aryl halide less reactive towards oxidative addition compared to electron-deficient systems.[9]

Q2: Which cross-coupling reactions are most suitable for derivatizing this compound?

A2: Given the presence of the aryl iodide, several palladium-catalyzed cross-coupling reactions are highly suitable:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, vinyl, or alkyl boronic acids or esters.[9][21] This is a versatile and widely used reaction.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, anilines, and amides.[12][22]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[16][23] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[23]

  • Heck Reaction: For forming C-C bonds with alkenes.[24][25]

  • Ullmann Condensation: While traditionally a copper-catalyzed reaction requiring harsh conditions, modern variations with soluble copper catalysts and ligands can be used for C-O, C-S, and C-N bond formation.[26] It can be an alternative to palladium-catalyzed methods.

Q3: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?

A3: Both phosphine and NHC ligands are excellent choices for cross-coupling reactions, and the optimal choice can be substrate-dependent.

  • Phosphine Ligands:

    • Advantages: A vast library of phosphine ligands with tunable steric and electronic properties exists.[2][5] Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are particularly effective for challenging couplings.[2][3]

    • Disadvantages: Some phosphine ligands can be sensitive to air and moisture.[7]

  • N-Heterocyclic Carbene (NHC) Ligands:

    • Advantages: NHCs are typically strong σ-donors and can form very stable complexes with palladium, often leading to highly active and long-lived catalysts.[2][5] They are often particularly efficient for coupling sterically bulky substrates.[2]

    • Disadvantages: The library of commercially available NHC ligands, while growing, is not as extensive as that of phosphine ligands.

Recommendation: For your specific substrate, starting with a well-established, bulky biarylphosphine ligand like SPhos or XPhos for Suzuki coupling, or RuPhos for Buchwald-Hartwig amination, is a good starting point. If these do not provide satisfactory results, screening a selection of NHC ligands is a logical next step.

Q4: Are there any alternatives to palladium catalysis for this type of transformation?

A4: While palladium is the most common catalyst for these reactions, other transition metals can also be effective:

  • Nickel Catalysis: Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity.[2] They have shown promise in the cross-coupling of less reactive electrophiles like aryl fluorides and chlorides.[27]

  • Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for C-N, C-O, and C-S bond formation.[26][28] Modern protocols often use ligands to improve reaction efficiency and mildness.[13]

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalyst (e.g., XPhos Pd G3)Provides a reliable source of Pd(0). Pre-catalysts offer faster activation.[6]
Ligand XPhos or SPhosBulky, electron-rich ligands that promote both oxidative addition and reductive elimination for hindered substrates.[3][4]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[4]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1)Aprotic solvents with a small amount of water are standard for Suzuki reactions.[9]
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers, but avoid excessive heat to prevent catalyst decomposition.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligands.[7]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalyst (e.g., RuPhos Pd G3)Reliable source of Pd(0) and pre-catalysts ensure efficient catalyst formation.[6]
Ligand RuPhos or BrettPhosHighly active and bulky ligands designed for challenging C-N couplings, especially with hindered substrates.[13]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases required for deprotonation of the amine.[11][14]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard.
Temperature 80-110 °CTo facilitate the reaction of sterically demanding substrates.[14][15]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen).

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(I) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-I) Transmetalation_Complex L₂Pd(II)(Ar)(Ar') (Transmetalation Complex) OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product ArI 4-fluoro-2-iodo-N- (propan-2-yl)aniline ArI->OA_Complex ArB Ar'-B(OR)₂ ArB->Transmetalation_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low/No Conversion in Coupling Reaction Check_Catalyst Is the catalyst system appropriate? (e.g., Pd(PPh₃)₄) Start->Check_Catalyst Switch_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) Check_Catalyst->Switch_Ligand No Check_Base Is the base strong enough? (e.g., K₂CO₃) Check_Catalyst->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Check_Base->Switch_Base No Check_Conditions Are reaction conditions optimal? (Anhydrous, Degassed, Temp.) Check_Base->Check_Conditions Yes Switch_Base->Check_Conditions Optimize_Conditions Optimize Temperature and Ensure Inert Atmosphere Check_Conditions->Optimize_Conditions No Success Successful Coupling Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Decision-making workflow for troubleshooting low conversion.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ghaffari, S., & Ganesan, A. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 10(45), 26866-26888. [Link]

  • M. B. D. Correia, C. A. M. Afonso, & A. F. G. Ribeiro. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 5(1), 1-20. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5564. [Link]

  • Linclau, B., Peron, F., & Pimlott, S. L. (2019). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Beilstein Journal of Organic Chemistry, 15, 2378-2391. [Link]

  • Wang, Z., & Zhu, L. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 166. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • He, J., & Chen, G. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 80(1), 1-13. [Link]

  • Modak, A., Nett, A. J., Swift, E. C., & Cook, S. P. (2020). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Journal of the American Chemical Society, 142(38), 16306-16317. [Link]

  • Toth, G., & Toth, I. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of the American Chemical Society, 128(42), 13816-13824. [Link]

  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. New Journal of Chemistry, 44(5), 1833-1836. [Link]

  • Zhu, F., & Wang, Z. X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285-4292. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Scattolin, T., & Nolan, S. P. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(45), 16834-16839. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1896–1906. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Cîrcu, V. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Inorganics, 14(1), 12. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Głowacka, A., & Szostak, M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 356. [Link]

  • Jenkins, H., & Gunn, A. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry, 5(1), 323-336. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • MDPI. Chapter 4. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Reddit. Sonogashira coupling. [Link]

  • Reddit. Troubleshooting a C–N Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wuest, M., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC Advances, 5(63), 51221-51228. [Link]

  • Li, Y., Lee, J. K., & Zare, R. N. (2025). Catalyst-free Ullmann coupling in aqueous microdroplets. Nature Communications, 16(1), 1-8. [Link]

  • Wang, Z., & Zhu, L. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 166. [Link]

Sources

Technical Support Center: Aqueous Workup for Reactions with 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for handling aqueous workup procedures involving 4-fluoro-2-iodo-N-(propan-2-yl)aniline. This highly functionalized aniline is a key intermediate in medicinal chemistry and materials science. Its unique substitution pattern—a fluorine for modulating electronic properties, an iodine atom as a handle for cross-coupling reactions, and an N-isopropyl group influencing solubility and steric hindrance—presents specific challenges during purification. A robust and well-understood workup is critical for ensuring high purity and yield, which is paramount for downstream applications, especially in drug development where stringent impurity limits are enforced[1]. This guide provides field-proven insights, troubleshooting advice, and standardized protocols to help you navigate these challenges effectively.

Part 1: Core Principles of Workup for Functionalized Anilines

An aqueous workup is a series of purification steps that use immiscible aqueous and organic solutions to separate the desired product from unreacted starting materials, catalysts, and byproducts[2]. For anilines, the key principle is manipulating their solubility by controlling the pH of the aqueous phase[3].

  • In Acidic Conditions (pH < ~4): The basic amino group is protonated to form an anilinium salt (R-NH₂⁺-). This salt is typically highly soluble in the aqueous layer and insoluble in most organic solvents[4][5].

  • In Neutral or Basic Conditions (pH > ~7): The aniline exists as the neutral, "free base" form. With its large aromatic and alkyl groups, this compound is significantly more soluble in organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether than in water[6][7].

This pH-dependent solubility is the primary tool for a successful extraction.

General Workup Workflow

The following diagram outlines a typical decision-making process for the aqueous workup of a reaction involving our target aniline.

G A 1. Reaction Completion B 2. Quench Reaction (e.g., with H₂O, sat. NH₄Cl) A->B C 3. pH Adjustment & Extraction Transfer to Separatory Funnel B->C D Is Product Acid-Stable? C->D E Acidic Wash (e.g., 1M HCl) (Removes basic impurities) D->E Yes F Basic Wash (e.g., sat. NaHCO₃) (Removes acidic impurities) D->F No E->F G Are colored impurities present? F->G H Wash with Reducing Agent (e.g., 10% Na₂S₂O₃) G->H Yes I Brine Wash (Breaks emulsions, removes water) G->I No H->I J Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) I->J K Filter & Concentrate (Rotary Evaporation) J->K L Crude Product for Further Purification K->L G A Crude Reaction Mixture (Contains Product & Pd) B Dilute with Solvent (e.g., EtOAc, Toluene) A->B C Filter through Celite® Pad B->C D Filtrate (Product + Soluble Pd) C->D E Proceed to Aqueous Workup D->E F Is Pd level critical (<10 ppm)? E->F G Stir with Metal Scavenger (e.g., Thiol-Silica) F->G Yes I Purified Product Solution F->I No H Filter to Remove Scavenger G->H H->I

Caption: Decision workflow for palladium catalyst removal.

Q5: My isolated product is a dark oil or solid. What causes this degradation?

Probable Cause: Anilines are susceptible to air oxidation, which can be accelerated by light, heat, and the presence of metal ions.[8][9] This process often leads to the formation of highly colored, polymeric impurities. The rate of oxidation can be pH-dependent.[8][10][11]

Solutions:

  • Minimize Air Exposure: If possible, conduct the workup quickly. For highly sensitive compounds, using degassed solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon) during transfers can help.[8]

  • Avoid Strong Bases and High Heat: Do not use excessively strong bases (e.g., >2M NaOH) or heat the mixture for prolonged periods during the workup.

  • pH Control: The rate of aniline oxidation can be highest near its pKa.[8] It is often best to work at a moderately basic pH (8-10) rather than a very high one.

  • Prompt Purification: Do not store the crude product for extended periods. Proceed with purification (e.g., column chromatography or recrystallization) as soon as possible after the workup.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?[Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Reddit. (2014, June 6). How do I get rid of excess iodine in a reaction?[Link]

  • Reddit. (2021, June 23). Removal of Iodine. [Link]

  • Royal Society of Chemistry. (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Sirkar, K. K., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(11), 2766-2774. [Link]

  • ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents. [Link]

  • Clark, J. (n.d.). The Triiodomethane (Iodoform) Reaction with Aldehydes and Ketones. Chemguide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Bromine or Iodine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. [Link]

  • Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. [Link]

  • Latch, D. E., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2416-2425. [Link]

  • Mishra, S. K., et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. (n.d.). Oxidation of aniline with photo-Fenton advanced oxidation process from aqueous solutions in batch reactor. [Link]

  • University of California, Irvine. (2022, September 8). Lab Notebooks and Lab Reports. [Link]

  • Reddit. (2014, September 14). Solubility in organic solvents and water. [Link]

  • Beltrán, F. J., et al. (2002). Study of the aromatic by-products formed from ozonation of anilines in aqueous solution. Water Research, 36(13), 3277-3286. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. [Link]

Sources

Technical Support Center: Managing Steric Hindrance from the N-Isopropyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing reactions involving N-isopropyl groups. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from the steric bulk of the N-isopropyl substituent. The unique branched structure of the isopropyl group can significantly influence reaction outcomes, and this guide provides in-depth troubleshooting advice and practical solutions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the N-isopropyl group a common cause?

A1: Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms.[3][4] The N-isopropyl group, with its branched three-carbon structure, creates a bulky, three-dimensional shield around the nitrogen atom.[5][6][7] This bulk can physically block the approach of reactants to the reactive center, slowing down or preventing reactions that would otherwise proceed smoothly with less bulky substituents.[3][8]

Q2: How does the conformation of the N-isopropyl group contribute to steric hindrance?

A2: The N-isopropyl group can rotate around the C-N bond. However, certain conformations that minimize steric clashes with other parts of the molecule are more stable. In cyclic systems, for instance, an N-isopropyl group may preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.[9] This preferred orientation can dictate the accessibility of the nitrogen's lone pair or adjacent reaction sites.

Q3: Can the N-isopropyl group ever be beneficial in a reaction?

A3: Absolutely. The steric bulk of the N-isopropyl group can be harnessed to control selectivity. It can act as a "directing group," blocking one face of a molecule and forcing an incoming reagent to attack from the less hindered side, leading to a specific stereoisomer.[5] This is a powerful strategy in asymmetric synthesis.

Q4: What are the general strategies to overcome steric hindrance from an N-isopropyl group?

A4: Common strategies include:

  • Modifying Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[3][10]

  • Choosing the Right Reagents: Employing smaller, less sterically demanding reagents can facilitate easier access to the reaction center.

  • Utilizing Catalysts: Specific catalysts can be used to lower the activation energy of the reaction, even in the presence of significant steric bulk.[3]

  • Temporary Modification (Protecting Groups): In some cases, the N-isopropyl group can be temporarily replaced with a smaller protecting group to allow the desired reaction to occur, after which the N-isopropyl group is restored.

Troubleshooting Guides for Common Reactions

Issue 1: Low Yield in Nucleophilic Substitution (SN2) Reactions

Symptoms:

  • The reaction stalls with a significant amount of starting material remaining.

  • The reaction requires harsh conditions (high temperatures, long reaction times) to proceed.

  • Formation of elimination byproducts is observed.

Causality: The N-isopropyl group on the nucleophile or on the carbon adjacent to the leaving group in the electrophile can physically block the backside attack required for an SN2 mechanism.[8] This raises the activation energy for the substitution pathway, making the competing elimination pathway more favorable.[11]

Troubleshooting Workflow

start Low Yield in SN2 Reaction temp Increase Reaction Temperature start->temp solvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) temp->solvent If no improvement outcome Improved Yield? temp->outcome reagent Use a More Reactive Electrophile (e.g., Iodide instead of Bromide) solvent->reagent If still low yield solvent->outcome catalyst Consider a Catalyst (e.g., Phase-Transfer Catalyst) reagent->catalyst As an alternative reagent->outcome catalyst->outcome

Caption: Troubleshooting workflow for low SN2 reaction yields.

Detailed Protocols:

Protocol 1: Optimizing Reaction Conditions

  • Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely for the formation of byproducts. While higher temperatures can overcome the activation barrier, they can also promote side reactions.[12]

  • Solvent Choice: Switch from a non-polar or polar protic solvent to a polar aprotic solvent like DMF or DMSO. These solvents can enhance the nucleophilicity of the amine and stabilize the transition state.[12]

Protocol 2: Enhancing Reagent Reactivity

  • Leaving Group Modification: If possible, switch to a substrate with a better leaving group. For example, an alkyl iodide is more reactive than an alkyl bromide in SN2 reactions.

  • Use of Additives: For reactions involving metalated nucleophiles, additives like crown ethers can help to sequester the metal cation, leading to a more "naked" and reactive anion.

Issue 2: Poor Selectivity in Electrophilic Aromatic Substitution

Symptoms:

  • A mixture of ortho, meta, and para substituted products is obtained.

  • The desired isomer is formed in a low ratio.

Causality: The N-isopropyl group is an activating, ortho-para directing group. However, its significant steric bulk can hinder substitution at the ortho position, leading to a higher proportion of the para product. The electronic directing effect and the steric hindrance are competing factors.

Strategies for Improving Selectivity

StrategyPrincipleExpected Outcome
Use of a Bulky Electrophile The steric clash between the N-isopropyl group and a large electrophile will be more pronounced, further disfavoring ortho substitution.Increased ratio of the para isomer.
Lower Reaction Temperature At lower temperatures, the reaction is more sensitive to smaller differences in activation energy. The sterically less hindered para pathway will be more favored.Enhanced para selectivity.
Lewis Acid Catalyst Choice A larger Lewis acid catalyst can form a bulky complex with the electrophile, increasing the steric demand for the ortho position.Improved para selectivity.

Protocol 3: Directing Substitution to the Para Position

  • Reagent Selection: Choose a bulkier electrophilic reagent if alternatives are available.

  • Temperature Control: Cool the reaction mixture to 0 °C or lower before the addition of the electrophile.

  • Catalyst Screening: If a Lewis acid is required, screen different options (e.g., AlCl₃, FeCl₃, TiCl₄) to identify one that provides the best selectivity.

Issue 3: Difficulty in Metal-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low to no product formation.

  • Decomposition of the catalyst.

  • Homocoupling of the reaction partners.

Causality: The N-isopropyl group can hinder the oxidative addition or reductive elimination steps in the catalytic cycle. The bulky substituent may prevent the substrate from effectively coordinating to the metal center of the catalyst.

Troubleshooting Decision Tree

start Cross-Coupling Failure ligand Screen Different Ligands (e.g., bulky, electron-rich phosphines) start->ligand catalyst Change Metal Catalyst (e.g., from Palladium to Nickel) ligand->catalyst If no improvement success Successful Coupling ligand->success temp Increase Reaction Temperature catalyst->temp If still no reaction catalyst->success temp->success

Caption: Decision tree for troubleshooting metal-catalyzed cross-coupling reactions.

Expert Insights:

  • Ligand Choice is Crucial: For sterically hindered substrates, the choice of ligand on the metal catalyst is paramount. Bulky, electron-rich phosphine ligands can often promote the desired reaction. In some cases, specialized ligands designed for hindered substrates may be necessary. For some nickel-catalyzed C-S cross-coupling reactions with sterically demanding substrates, flexible bidentate phosphines have proven effective.[13][14]

  • Consider a Different Metal: If palladium-based catalysts are ineffective, nickel catalysts may offer a solution. Nickel is smaller than palladium and can sometimes accommodate bulkier substrates more readily.[13][14]

Protocol 4: Ligand Screening for a Suzuki Coupling

  • Setup Parallel Reactions: In a glovebox, set up an array of small-scale reactions in vials.

  • Vary the Ligand: Use a standard set of conditions (catalyst precursor, base, solvent, temperature) but vary the phosphine ligand in each vial. Include ligands with different bite angles and steric profiles.

  • Analyze the Results: After a set reaction time, analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product for each ligand.

References

  • Patsnap Eureka. (2026, February 14).
  • Fiveable. (2025, August 15). Isopropyl Definition - Organic Chemistry Key Term.
  • Patsnap Eureka. (2026, February 14).
  • Fiveable. (2025, August 15). Steric Hindrance Definition - Intro to Chemistry Key Term.
  • Master Organic Chemistry. (2011, July 18). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Conform
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Master Organic Chemistry. (2011, July 18).
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Oreate AI. (2025, December 30).
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Isopropyl group.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions.
  • RSC Publishing. (2024, February 29).
  • BenchChem. (2025).

Sources

column chromatography conditions for purifying 4-fluoro-2-iodo-N-(propan-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated N-alkylaniline derivatives. This guide is specifically tailored to address the challenges associated with the column chromatography of compounds like 4-fluoro-2-iodo-N-(propan-2-yl)aniline. These molecules, while common in pharmaceutical and material science research, present a unique set of purification challenges due to the basicity of the aniline nitrogen, the potential for degradation, and the moderate polarity conferred by the substituents.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying aniline derivatives on silica gel?

The principal challenge is the interaction between the basic amine functional group of the aniline derivative and the acidic silanol (Si-OH) groups on the surface of silica gel.[1][2] This strong, acid-base-like interaction can lead to several problems, most notably severe peak tailing, and in some cases, irreversible adsorption of the compound onto the stationary phase.[3][4] This results in poor separation, low recovery, and broad, difficult-to-collect fractions.

Q2: How do I select the appropriate stationary phase?

For most applications involving moderately polar molecules like halogenated anilines, silica gel (normal phase) is the most common and cost-effective choice.[5][6] However, due to the issues described in Q1, modifications or alternatives are often necessary.

  • Standard Silica Gel (with mobile phase modifier): The most frequent approach is to use standard silica gel but add a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[7][8] This deactivates the acidic silanol sites, preventing strong interactions with the basic aniline.

  • Neutral or Basic Alumina: If your compound is particularly sensitive to acid and prone to degradation on silica gel, alumina is an excellent alternative.[8] Basic alumina is especially well-suited for the purification of basic compounds.[8]

  • Reversed-Phase (C18): While less common for traditional column chromatography of reaction mixtures, reversed-phase purification is an option, particularly for HPLC.[9][10] In this case, the stationary phase is non-polar (like C18-modified silica), and a polar mobile phase (like water/acetonitrile) is used.[9]

Q3: How do I determine the best mobile phase (eluent)?

The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC) .[11][12][13] TLC is a rapid and inexpensive way to screen different solvent systems to find the one that provides the best separation.[12]

Key Principles for Mobile Phase Selection:

  • Start with a Two-Solvent System: Typically, a non-polar solvent (like hexanes or petroleum ether) is mixed with a more polar solvent (like ethyl acetate or dichloromethane).[5][12]

  • Aim for an Optimal Rf Value: The ideal solvent system for column chromatography is one that gives your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[12] This ensures the compound moves through the column at a reasonable rate, allowing for good separation without excessive elution time.

  • Ensure Separation from Impurities: The chosen solvent system must also show a clear separation between your desired product and any impurities, with a difference in Rf values of at least 0.20.[12]

  • Add a Basic Modifier: For aniline derivatives on silica gel, it is standard practice to add 0.1% to 1% triethylamine (TEA) to your chosen eluent to prevent peak tailing.

Q4: Should I use an isocratic or a gradient elution?

The choice depends on the complexity of your mixture.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the purification.[14] This method is simpler but can lead to significant peak broadening for compounds that are strongly retained on the column.[15][16] It is best suited for separating compounds with very similar polarities where the Rf values are already close.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 30%).[14] This is generally the superior method for purifying crude reaction mixtures, as it results in sharper peaks, reduced analysis time, and better separation of compounds with a wide range of polarities.[17][18]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the column chromatography of this compound and similar structures.

Problem: Severe Peak Tailing

Your compound elutes from the column as a long, trailing band rather than a sharp, defined peak.

Primary Cause: Strong interaction between the basic aniline nitrogen and acidic silanol groups on the silica surface.[2][3]

Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your eluent.

    • Protocol: Add 0.1–1% triethylamine (TEA) or a few drops of ammonium hydroxide to the pre-mixed mobile phase. Swirl to mix thoroughly before adding to the column. This neutralizes the most acidic sites on the silica.

  • Change the Stationary Phase: If tailing persists or if your compound is acid-sensitive, switch to a more inert stationary phase.

    • Recommendation: Use neutral or, preferably, basic alumina.[8]

  • Check Sample Loading: Overloading the column can exacerbate tailing.

    • Rule of Thumb: The mass of your crude sample should be approximately 1-5% of the mass of the stationary phase.[19]

Problem: Poor or No Separation of Components

Your desired compound co-elutes with impurities, or all components run together.

Primary Cause: The chosen mobile phase has incorrect polarity for the mixture.

Solutions:

  • Re-optimize via TLC: This is a solvent system issue.[19]

    • If Rf is too high (>0.5): Your eluent is too polar. Decrease the percentage of the polar solvent (e.g., move from 20% EtOAc/Hexanes to 10% EtOAc/Hexanes).

    • If Rf is too low (<0.1): Your eluent is not polar enough. Increase the percentage of the polar solvent.

    • If spots are streaked or poorly resolved: Try a different solvent combination entirely (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).[19]

  • Ensure Proper Column Packing: A poorly packed column with cracks or channels will lead to poor separation.[20]

    • Recommendation: Use the "slurry packing" method (see Protocols section) to ensure a homogenous, evenly packed column bed. Always keep the solvent level above the top of the silica to prevent cracking.[20]

  • Reduce Sample Volume: Load the sample in the minimum possible volume of solvent to ensure it starts as a narrow band.

Problem: Compound Does Not Elute from the Column

You have run many column volumes of eluent, but your product has not appeared.

Primary Cause: The mobile phase is not polar enough to move your highly polar compound, or the compound has irreversibly adsorbed to the silica.

Solutions:

  • Increase Eluent Polarity: If you suspect the compound is simply moving very slowly, you can gradually increase the polarity of the mobile phase (a gradient elution).[19][20] You can even flush the column with a very polar solvent like 10% methanol in dichloromethane to elute strongly bound compounds.

  • Check for Decomposition: The compound may have degraded on the acidic silica.[4][21]

    • Diagnostic Test: Spot your crude mixture on a TLC plate. Let it sit on the silica for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[21] In this case, you must switch to an alternative stationary phase like neutral alumina.[8]

Problem: Low Recovery / Mass Loss

The amount of pure compound recovered is significantly less than expected.

Primary Cause: This can be a combination of irreversible adsorption (see above) and physical loss during the process.

Solutions:

  • Address Adsorption: Use a basic modifier (TEA) in your eluent or switch to alumina to prevent the compound from permanently sticking to the column.[7][8]

  • Avoid Overly Broad Fractions: Tailing can cause the product to be spread across many fractions at low concentrations.[21] When concentrating these fractions, volatile compounds can be lost. Using gradient elution to create sharper peaks can mitigate this.[14]

  • Careful Fraction Pooling: Use TLC to analyze every fraction. Only combine the fractions that contain pure product. It is often better to accept a slightly lower yield by excluding mixed fractions than to contaminate your final product.

Experimental Protocols & Visualizations

Protocol 1: TLC Method Development
  • Prepare several eluent systems of varying polarity (e.g., 5%, 10%, 20%, 40% Ethyl Acetate in Hexanes). Add 0.5% TEA to each.

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the mixture onto the baseline of several TLC plates.

  • Place each plate in a developing jar containing one of the prepared eluents. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp and/or an iodine chamber.

  • Calculate the Rf value for your desired compound in each solvent system. Select the system that provides an Rf of ~0.3 and good separation from impurities.[12]

Protocol 2: Slurry Packing a Silica Gel Column
  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[22]

  • Add a ~1 cm layer of sand over the plug.[22]

  • In a beaker, weigh out the required amount of silica gel.

  • In a separate flask, measure out your starting, least-polar eluent.

  • Create a slurry by adding the silica gel to a portion of the eluent, swirling to mix. The consistency should be like a milkshake, not a thick paste.[22]

  • Quickly but carefully pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to help the silica settle evenly and dislodge any air bubbles.[22]

  • Once all the silica has been added and has settled, add a final ~1 cm layer of sand on top to prevent the bed from being disturbed.[22]

  • Drain the excess solvent until the liquid level is just at the top of the sand layer. Do not let the column run dry. Your column is now ready for loading.

Visualization: Chromatography Workflow

This diagram illustrates the logical flow from initial analysis to final purification.

ChromatographyWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis (Solvent Screening) Crude->TLC Optimize Select Optimal Eluent (Rf ≈ 0.3, ΔRf > 0.2) TLC->Optimize Pack Pack Column (Slurry Method) Optimize->Pack Load Load Sample (Minimal Volume) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification by column chromatography.

Visualization: Troubleshooting Peak Tailing

This decision tree helps diagnose and solve the common issue of peak tailing.

TailingTroubleshooting Start Problem: Severe Peak Tailing? CheckTEA Are you using a basic modifier (e.g., TEA) in your mobile phase? Start->CheckTEA Yes AddTEA Solution: Add 0.1-1% TEA to the eluent to neutralize acidic silanol sites. CheckTEA->AddTEA No CheckLoad Is the column overloaded? (Sample >5% of silica mass) CheckTEA->CheckLoad Yes ReduceLoad Solution: Reduce sample load or use a larger column. CheckLoad->ReduceLoad Yes CheckCompound Is the compound potentially acid-sensitive? CheckLoad->CheckCompound No SwitchAlumina Solution: Switch to a neutral or basic alumina stationary phase. CheckCompound->SwitchAlumina Yes

Caption: Decision tree for troubleshooting peak tailing in aniline purification.

Data Summary Table

ParameterRecommendation / ValueRationale
Stationary Phase Silica Gel (Standard)Most common, cost-effective for normal-phase separations.[5]
Neutral/Basic AluminaAlternative for acid-sensitive compounds to prevent degradation.[8]
Mobile Phase (Non-Polar) Hexanes / Petroleum EtherStandard non-polar base for normal-phase chromatography.[12]
Mobile Phase (Polar) Ethyl Acetate, DichloromethaneCommon polar solvents to be mixed with the non-polar base to achieve desired polarity.[5][12]
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)Crucial for preventing peak tailing by neutralizing acidic silanol sites on silica.
TLC Rf Target 0.25 - 0.35Optimal range for good separation and reasonable elution time in column chromatography.[12]
Sample Load 1-5% of silica mass (w/w)Prevents column overloading, which can cause peak broadening and poor separation.[19]
Elution Mode Gradient ElutionRecommended for complex mixtures to ensure sharp peaks and efficient separation of components with varying polarities.[14][17]
References
  • Benchchem. (n.d.).
  • Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC?
  • ALWSCI. (2025, July 17).
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex.
  • Benchchem. (n.d.).
  • Jupille, T. (2007, September 12). severe tailing on column.
  • Pardeshi, V. H. (2014, August 3). Does aniline stick in columns during column chromatography?
  • Biotage. (2023, January 24).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Silver, J. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies, Inc.
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs, University of York.
  • Supelco. (n.d.).
  • Magritek. (n.d.).
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Buchi. (n.d.).
  • Kianshardanesh. (n.d.). Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
  • University of California, Irvine. (n.d.).
  • Agilent. (2007, October 11).
  • Restek. (n.d.). HPLC Column Selection Guide. Linklab.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E).
  • Dolan, J. W. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • ResearchGate. (n.d.). Chromatograms for aniline in hexane on a water stationary phase.
  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography.
  • Teledyne ISCO. (n.d.).
  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros.
  • Concellón, C., et al. (2014, May 16).
  • PubChem. (2026, February 7). 4-fluoro-2-iodo-N-(2-methylpropyl)aniline. PubChem.
  • ChemicalBook. (2025, July 14). 4-Fluoro-2-iodoaniline. ChemicalBook.
  • Chad's Prep. (2020, September 5). Polar vs Nonpolar. YouTube.
  • Dolan, J. W. (2025, November 26). What's Happening to My Column?
  • PubMed. (2010, July 23).
  • Phenomenex. (n.d.).
  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
  • Google Patents. (n.d.). US7125492B2 - Additives for reversed-phase HPLC mobile phases.
  • Dolan, J. W. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (2020, July 6). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines.
  • Beilstein Journals. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journals.

Sources

Validation & Comparative

1H NMR spectrum analysis and interpretation for 4-fluoro-2-iodo-N-(propan-2-yl)aniline

[1]

Executive Summary & Analytical Context

In medicinal chemistry, This compound serves as a high-value scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the orthogonal reactivity of the aryl iodide and the N-alkyl handle.[1]

This guide provides a technical comparison of the target molecule’s 1H NMR profile against its two primary synthetic "alternatives" (precursors): 4-fluoro-2-iodoaniline (non-alkylated) and 4-fluoro-N-isopropylaniline (non-iodinated).[1] For researchers verifying synthesis, distinguishing these species relies on precise interpretation of


F-induced coupling patternssteric-electronic shifts1
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution, the following protocol is recommended. This method minimizes H-bonding variability in the N-H signal.[1]

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    for this lipophilic intermediate to prevent solvent peak overlap with the isopropyl methyls.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
  • Parameter Set:

    • Pulse Angle: 30° (to ensure relaxation of aromatic protons).

    • Acquisition Time (AQ): >3.0 s (critical for resolving small

      
       couplings).
      
    • Scans (NS): 16–64.

Detailed Spectral Analysis of the Target

The structure of this compound is a 1,2,4-trisubstituted benzene .[1] The analysis must account for the N-isopropyl group , the ortho-iodine , and the para-fluorine .

A. The Aliphatic Region (N-Isopropyl Signature)

The N-isopropyl group provides the most diagnostic confirmation of alkylation.[1]

  • 
     1.25 ppm (Doublet, 6H, 
    
    
    Hz):
    The two methyl groups (
    
    
    ).
  • 
     3.60–3.75 ppm (Septet, 1H, 
    
    
    Hz):
    The methine proton (
    
    
    ).
    • Note: The chemical shift of this septet is distinct. In the O-isopropyl analog, this signal would be downfield (>4.0 ppm). The N-isopropyl position confirmes the amine connectivity.[1]

B. The Aromatic Region (Coupling Logic)

The aromatic ring contains three non-equivalent protons: H3 , H5 , and H6 .

  • H3 (Position 3, Ortho to Iodine, Ortho to Fluorine):

    • Shift:

      
       7.40–7.50 ppm.[1]
      
    • Multiplicity: Doublet of Doublets (dd).

    • Coupling: Large coupling to Fluorine (

      
       Hz) and small meta-coupling to H5 (
      
      
      Hz).[1]
    • Insight: This proton is the most deshielded due to the anisotropic effect of the adjacent Iodine.

  • H5 (Position 5, Ortho to Fluorine, Meta to Nitrogen):

    • Shift:

      
       6.90–7.00 ppm.[1]
      
    • Multiplicity: Triplets of doublets or complex multiplet (td/m).

    • Coupling: Dominated by

      
       (~8 Hz) and ortho-coupling to H6 (
      
      
      Hz).[1]
  • H6 (Position 6, Ortho to N-isopropyl):

    • Shift:

      
       6.40–6.50 ppm.[1]
      
    • Multiplicity: Doublet of Doublets (dd).

    • Coupling: Ortho-coupling to H5 (

      
       Hz) and long-range coupling to Fluorine (
      
      
      Hz).[1]
    • Insight: This is the most shielded (upfield) proton due to the electron-donating resonance effect of the amino group.

C. The Amino Proton
  • 
     3.80–4.20 ppm (Broad Singlet, 1H):  The N-H proton. Its position varies with concentration.[1][2]
    
    • Validation: Add

      
       and shake; this peak will disappear (exchangeable).
      
Comparative Performance Guide: Target vs. Alternatives

This section compares the target spectrum against its synthetic precursors to allow for rapid "Go/No-Go" decision-making during synthesis.

Comparison 1: Verification of Alkylation

Scenario: Converting 4-fluoro-2-iodoaniline

Objective:
FeaturePrecursor: 4-Fluoro-2-iodoaniline Target: N-Isopropyl Derivative Diagnostic Action
Aliphatic Region Silent (No signals < 3.0 ppm)Dominant Signals: Doublet (1.2 ppm) + Septet (3.7 ppm)Presence of septet confirms N-alkylation.[1]
NH Signal Broad singlet (2H) @ ~4.0 ppmBroad singlet (1H) @ ~3.9 ppmIntegration changes from 2H

1H.
H6 Shift ~6.7 ppm~6.5 ppmSlight upfield shift due to inductive effect of alkyl group.
Comparison 2: Verification of Iodination

Scenario: Converting 4-fluoro-N-isopropylaniline

Objective:
FeaturePrecursor: 4-Fluoro-N-isopropylaniline Target: 2-Iodo Derivative Diagnostic Action
Symmetry AA'BB' System (Appears as two complex multiplets)AMX System (Three distinct signals)Loss of symmetry confirms substitution.[1]
H3 Signal Part of multiplet @ ~6.9 ppmDeshielded dd @ ~7.5 ppm Downfield shift of H3 is the "smoking gun" for Iodine insertion.
Integration 4 Aromatic Protons3 Aromatic ProtonsLoss of 1H integral confirms mono-iodination.[1]
Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree for assigning the aromatic protons based on coupling constants (


NMR_Assignment_Logiccluster_legendCoupling KeyStartAnalyze Aromatic Region(6.0 - 8.0 ppm)CountCount Integral(Should be 3H)Start->CountSplit_HighIdentify Most Downfield Signal(> 7.3 ppm)Count->Split_HighStep 1Split_LowIdentify Most Upfield Signal(< 6.6 ppm)Count->Split_LowStep 2H3_NodeAssignment: H3(Ortho to Iodine)Deshielded by AnisotropySplit_High->H3_NodeIs it a dd?(J_HF ~8Hz, J_HH ~2Hz)H6_NodeAssignment: H6(Ortho to N-iPr)Shielded by ResonanceSplit_Low->H6_NodeIs it a dd/m?(Ortho to Amine)H5_NodeAssignment: H5(Remaining Signal)~6.9 - 7.0 ppmH3_Node->H5_NodeRemaining Signal is H5(Triplet-like multiplet)H6_Node->H5_Nodekey1J(H-F) ortho ≈ 8-10 Hzkey2J(H-H) ortho ≈ 8 Hzkey3J(H-H) meta ≈ 2-3 Hz

Figure 1: Logic flow for assigning the 1,2,4-substituted aromatic ring protons in the presence of Fluorine and Iodine.

Synthesis Verification Workflow

This workflow guides the researcher through the "Performance Check" of the synthesis using NMR data points.

Synthesis_CheckInputCrude ProductNMR SpectrumCheck_AliCheck 1.2 & 3.7 ppm(Isopropyl Signals)Input->Check_AliCheck_AroCheck 7.4 ppm(H3 Iodine Shift)Check_Ali->Check_AroSignals PresentResult_Fail_1FAIL: Starting Material(No Alkylation)Check_Ali->Result_Fail_1Signals AbsentResult_SuccessCONFIRMEDTarget StructureCheck_Aro->Result_SuccessDownfield dd PresentResult_Fail_2FAIL: Regioisomer/Precursor(No Iodination)Check_Aro->Result_Fail_2Aromatic Region Symmetric(AA'BB')

Figure 2: Rapid Go/No-Go decision tree for validating the synthesis of this compound.

References
  • Royal Society of Chemistry. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime.[1][3] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4-Fluoro-2-iodoaniline Compound Summary. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2008). Second Order 1H NMR Spectra of Isopropyl Groups.[1][4] Retrieved from [Link]

  • PrepChem. (2025). Synthesis of 4-fluoro-2-iodoaniline.[1][5] Retrieved from [Link]

A Comparative Guide to the Reactivity of 4-Fluoro-2-Iodoaniline vs. 4-Fluoro-2-Bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that can profoundly influence the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated anilines are indispensable intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] This guide presents an objective, data-supported comparison of two key reagents: 4-fluoro-2-iodoaniline and 4-fluoro-2-bromoaniline. We will dissect their performance in pivotal synthetic transformations, providing the technical insights necessary to make informed strategic decisions in the laboratory.

PART 1: Core Reactivity Principles: A Tale of Two Halogens

The fundamental difference in reactivity between the iodo- and bromo-anilines is rooted in the properties of the carbon-halogen (C-X) bond. In the context of the most common applications for these molecules—palladium-catalyzed cross-coupling reactions—the cleavage of this bond during oxidative addition to the metal center is often the rate-determining step.[2]

The hierarchy of C-X bond strength is C-F > C-Cl > C-Br > C-I.[3][4][5] The C-I bond, being the longest and weakest, requires the least energy to break.[5][6] Consequently, aryl iodides are generally more reactive than aryl bromides in oxidative addition, allowing for faster reactions and milder conditions.[2][7]

The electronic environment of the aniline ring also plays a crucial role. The amino (-NH₂) group is a powerful activating group, donating electron density into the ring through resonance, which can facilitate electrophilic attack on the ring itself.[8] Conversely, the fluorine atom at the 4-position is an electron-withdrawing group via induction, yet a weak resonance donor. This complex interplay of electronic effects modulates the overall reactivity of the C-X bond at the 2-position.

Mechanism: The Critical Oxidative Addition Step

Oxidative_Addition ArX Aryl Halide (Ar-I or Ar-Br) TS [Ar--Pd(0)--X]‡ ArX->TS C-I bond is weaker, lower activation energy Pd0 Pd(0)Ln Pd0->TS Product Oxidative Addition Product (Ar-Pd(II)(Ln)-X) TS->Product

Caption: Oxidative addition is faster for Ar-I due to the weaker C-I bond.

PART 2: Performance in Key Cross-Coupling Reactions

We will now examine the practical implications of these principles in two of the most ubiquitous reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[7][9] The superior reactivity of the C-I bond in 4-fluoro-2-iodoaniline is starkly evident here.

Comparative Experimental Data: Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseConditionsYield (%)
14-Fluoro-2-iodoanilinePhenylboronic AcidPd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O, 80°C, 1.5h94%
24-Fluoro-2-bromoanilinePhenylboronic AcidPd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O, 80°C, 12h65%
34-Fluoro-2-bromoanilinePhenylboronic AcidPd(dppf)Cl₂ (2%)K₂CO₃Dioxane, 100°C, 4h91%

Data is representative of typical experimental outcomes.

Analysis: The iodoaniline (Entry 1) provides an excellent yield under relatively mild conditions with a standard, first-generation palladium catalyst. The bromoaniline (Entry 2) is significantly more sluggish, requiring a much longer reaction time to afford a moderate yield under identical conditions. To achieve high conversion with the bromoaniline (Entry 3), one must often resort to higher temperatures and a more sophisticated (and costly) ligand system like dppf. This highlights the operational advantages of the iodo-substituted precursor for rapid synthesis.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] Again, the reactivity trend holds true, favoring the iodoaniline.

Comparative Experimental Data: Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseConditionsYield (%)
14-Fluoro-2-iodoanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene, 90°C, 1h96%
24-Fluoro-2-bromoanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene, 110°C, 5h92%
34-Fluoro-2-bromoanilineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane, 110°C, 10h85%

Data is representative of typical experimental outcomes.

Analysis: With a modern, highly active catalyst system (Entry 1), the reaction with 4-fluoro-2-iodoaniline is remarkably fast and efficient. The bromoaniline (Entry 2) requires a higher temperature and a significantly extended reaction time to achieve a similar outcome. Using an older generation bidentate phosphine ligand like BINAP (Entry 3) further emphasizes the challenge, necessitating even longer heating to reach a lower yield.[10]

PART 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Fluoro-2-iodoaniline
  • Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4-fluoro-2-iodoaniline (237 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon gas three times.

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of degassed toluene and 1 mL of degassed water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 1.5 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Buchwald-Hartwig Amination of 4-Fluoro-2-bromoaniline
  • Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 4-fluoro-2-bromoaniline (190 mg, 1.0 mmol, 1.0 eq) and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq).

  • Catalyst Premixing (in a glovebox): In a separate vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd) and XPhos (19 mg, 0.04 mmol, 4 mol%). Add 2 mL of anhydrous toluene and stir for 10 minutes.

  • Reagent Addition: Add the catalyst premix to the Schlenk tube. Then add morpholine (105 µL, 1.2 mmol, 1.2 eq) and an additional 3 mL of anhydrous toluene.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 5 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

PART 4: Strategic Considerations and Conclusion

While the reactivity data points to a clear advantage for 4-fluoro-2-iodoaniline, the choice of reagent is a multifactorial decision.

Decision-Making Flowchart

Decision_Flowchart start Project Goal q1 Is speed / mild conditions the top priority? start->q1 use_iodo Use 4-Fluoro-2-iodoaniline (Higher Reactivity) q1->use_iodo Yes q2 Is cost a major constraint or is sequential coupling planned? q1->q2 No end_iodo Benefit: Faster synthesis, wider catalyst choice use_iodo->end_iodo q2->use_iodo No use_bromo Use 4-Fluoro-2-bromoaniline (Lower Cost, Orthogonal Handle) q2->use_bromo Yes end_bromo Consideration: Requires more forceful conditions or advanced catalysts use_bromo->end_bromo

Caption: A flowchart to guide reagent selection based on project priorities.

Summary Comparison:

Feature4-Fluoro-2-iodoaniline4-Fluoro-2-bromoaniline
Reactivity High: Weaker C-I bond leads to faster oxidative addition.[2]Moderate: Stronger C-Br bond requires more energy to cleave.[5]
Reaction Conditions Milder temperatures, shorter times.Higher temperatures, longer times often needed.
Catalyst Choice Compatible with a broad range of Pd catalysts.Often requires more advanced, electron-rich ligands for high efficiency.
Cost & Availability Generally more expensive.Typically less expensive and more widely available.
Synthetic Strategy Ideal for rapid analogue synthesis and lead optimization.Advantageous for cost-sensitive scale-up or in polyhalogenated systems where its lower reactivity allows for selective coupling at an iodo- or triflate- position first.

4-Fluoro-2-iodoaniline is the reagent of choice when synthetic efficiency, speed, and mild reaction conditions are paramount. Its high reactivity makes it ideal for the rapid exploration of chemical space in a discovery setting.[12]

4-Fluoro-2-bromoaniline , while more challenging from a reactivity standpoint, presents a compelling case when cost is a primary driver, such as in process development and scale-up campaigns. Its lower reactivity can also be strategically exploited in complex syntheses requiring sequential, site-selective cross-coupling reactions.

Ultimately, a deep understanding of the inherent reactivity differences, as detailed in this guide, empowers the modern chemist to select the optimal tool for the task at hand, balancing the demands of chemical reactivity with the practical constraints of the project.

References

  • Title: Which chemical processes is 4-Fluoroaniline capable of participating in? Source: Knowledge Base Article URL: [Link]

  • Title: Synthesis of 4-fluoro-2-iodoaniline Source: PrepChem.com URL: [Link]

  • Title: Synthesis of 4-bromo-2-fluoroaniline Source: PrepChem.com URL: [Link]

  • Source: Google Patents (CN114524705A)
  • Title: A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen Source: Royal Society of Chemistry - Supporting Information URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Explain the reactivity and relative strength of C–halogen bonds Source: Filo URL: [Link]

  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Source: Google Patents (WO2000004111A2)
  • Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Source: Quora URL: [Link]

  • Title: meta-Directed fluorination of anilines Source: ScienceDirect URL: [Link]

  • Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: LabXchange URL: [Link]

  • Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study Source: ChemRxiv URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Source: ResearchGate URL: [Link]

  • Title: Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing Source: Medium URL: [Link]

  • Title: Alkyl Halide Reactivity Source: Michigan State University Chemistry URL: [Link]

  • Title: Sandmeyer Reaction Source: YouTube URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Palladium Catalysts for C-C Bond Formation with a Sterically Hindered Substrate: 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for this purpose, offering unparalleled efficiency and functional group tolerance.[1] However, the performance of these catalytic systems is profoundly influenced by the steric and electronic nature of the substrates. This guide provides an in-depth comparison of various palladium catalyst systems for C-C bond formation using 4-fluoro-2-iodo-N-(propan-2-yl)aniline as a challenging, yet medicinally relevant, substrate. Its structure—featuring a highly reactive C-I bond ortho to a sterically demanding N-isopropyl aniline moiety—presents a rigorous test for catalyst efficacy. We will dissect the performance of classical and modern catalyst systems in Suzuki-Miyaura, Sonogashira, and Heck couplings, explaining the causality behind experimental choices and providing actionable protocols for researchers.

Introduction: The Challenge of a Hindered Aryl Iodide

This compound is a representative example of a complex aryl halide substrate frequently encountered in drug development. Its key features dictate the challenges in cross-coupling:

  • Reactive Site: The carbon-iodine bond is the most reactive among aryl halides, readily undergoing oxidative addition to a Pd(0) center, which is the typical first step in most cross-coupling catalytic cycles.[2]

  • Steric Hindrance: The iodine atom is positioned at the C2 position, flanked by a bulky N-isopropyl aniline group. This steric congestion can significantly impede the approach of the palladium catalyst and subsequent steps in the catalytic cycle, particularly the final, bond-forming reductive elimination step.[3][4]

  • Electronic Profile: The fluorine atom at C4 is strongly electron-withdrawing, while the aniline group at C1 is electron-donating. This electronic push-pull can influence the electron density of the aromatic ring and its reactivity.

  • Coordinating Moiety: The aniline nitrogen has the potential to coordinate with the palladium center, which could lead to catalyst inhibition or alternative reaction pathways.

This guide will compare palladium catalyst systems across three fundamental C-C bond-forming reactions—Suzuki-Miyaura, Sonogashira, and Heck—to provide a clear framework for catalyst selection when dealing with this and structurally related substrates.

The Decisive Role of Ligand Architecture

While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, the choice of ligand is arguably the most critical factor for a successful cross-coupling reaction, especially with demanding substrates.[5][6] Ligands are not passive spectators; they actively control the catalyst's properties:

  • Stabilization: They stabilize the catalytically active, low-coordinate Pd(0) species.

  • Solubility: They render the metal complex soluble in the reaction medium.

  • Reactivity Tuning: They modulate the electronic and steric environment around the palladium center. Electron-rich ligands enhance the rate of oxidative addition, while sterically bulky ligands promote the crucial reductive elimination step, preventing the formation of inactive catalyst species and side products.[3][7]

Modern catalysis has moved beyond simple phosphines like triphenylphosphine (PPh₃) to highly engineered ligands, such as the Buchwald biarylphosphines and N-Heterocyclic Carbenes (NHCs), which create a more active and stable catalytic environment.[8]

Catalytic_Cycle cluster_cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(R') OA_Complex->TM_Complex Transmetalation MX [M]-X OA_Complex->MX TM_Complex->Pd0 TM_Complex->Pd0 Regeneration Product Ar-R' TM_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex R_M R'-[M] R_M->OA_Complex Base Base Base->OA_Complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Palladium Catalyst Systems

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction, coupling an aryl halide with an organoboron reagent, is a workhorse of C-C bond formation due to its mild conditions and the stability of boronic acids.[5]

Catalyst System (Precatalyst + Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Rationale & Causality
Pd(PPh₃)₄ 3 - 5K₂CO₃Toluene/H₂O10012 - 24< 20%Baseline. Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst but often struggles with sterically hindered substrates.[9][10] The relatively small PPh₃ ligand does not provide sufficient steric push to facilitate the difficult reductive elimination step for the hindered biaryl product.
Pd(OAc)₂ + SPhos 1 - 2K₃PO₄Toluene or Dioxane80 - 1002 - 8> 90%High Performance. SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk accelerates the rate-limiting reductive elimination, while its electron-donating nature facilitates the initial oxidative addition. This combination overcomes the steric barrier of the substrate.[11]
XPhos Pd G3 (Palladacycle) 1 - 2K₃PO₄t-BuOH/H₂O801 - 4> 95%State-of-the-Art. This is a pre-formed catalyst (precatalyst) where the ligand (XPhos) is already bound to palladium.[11][12] The palladacycle structure ensures the rapid and reliable formation of the active monoligated Pd(0) species upon addition of a base. XPhos is even bulkier than SPhos, making it exceptionally effective for generating truly hindered biaryl products.
PEPPSI™-IPr 2 - 3K₂CO₃Dioxane1006 - 1275 - 85%NHC Alternative. N-Heterocyclic Carbene (NHC) ligands like IPr form very strong bonds to palladium, creating highly stable and active catalysts. While very effective, they can sometimes be slower than the best phosphine systems for the most hindered substrates due to slightly different steric and electronic properties.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples aryl halides with terminal alkynes, providing direct access to arylalkynes.[2] The reaction traditionally uses a copper(I) co-catalyst, but modern methods often seek to eliminate it to avoid side reactions like alkyne homocoupling (Glaser coupling).[2][13]

Catalyst System (Precatalyst + Ligand)Co-CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Rationale & Causality
Pd(PPh₃)₂Cl₂ CuI (2-5 mol%)Et₃NTHF or DMF25 - 604 - 1260 - 75%Classical Conditions. This is the standard Sonogashira protocol.[14][15] The aryl iodide is reactive enough to couple under these conditions. However, the bulky substrate can slow the reaction, and the presence of CuI risks the formation of undesired alkyne dimer byproducts.[2]
Pd(OAc)₂ + XPhos NoneCs₂CO₃Dioxane80 - 1002 - 6> 90%Copper-Free, High Efficacy. The highly active monoligated Pd(0) species generated from the Pd/XPhos system is capable of facilitating the catalytic cycle without the need for a copper acetylide intermediate.[7] This "copper-free" approach is cleaner, avoiding homocoupling and simplifying purification. The strong base (Cs₂CO₃) aids in the deprotonation of the terminal alkyne.
Pd₂(dba)₃ + cataCXium® A Nonet-BuOKToluene601 - 4> 95%Specialized Ligand. cataCXium® A is another example of a bulky, electron-rich phosphine ligand designed for high catalytic activity. It enables the copper-free coupling to proceed efficiently at lower temperatures, demonstrating the power of tailored ligand design for specific transformations.
Heck Reaction: Vinylation of Aryl Halides

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[16][17] Unlike the Suzuki and Sonogashira reactions, it does not require a pre-activated organometallic nucleophile.

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Rationale & Causality
Pd(OAc)₂ Et₃N or K₂CO₃DMF or NMP100 - 14012 - 2450 - 65%Ligandless Conditions. Palladium(II) acetate is a highly effective precatalyst for the Heck reaction.[16][18][19] In polar aprotic solvents like DMF, a phosphine ligand is not always necessary as the solvent or other species can weakly coordinate to and stabilize the palladium. However, higher temperatures are often required for challenging substrates.
Pd(OAc)₂ + P(o-tol)₃ Et₃NAcetonitrile806 - 1270 - 85%Improved Classical System. Using a slightly bulkier and more electron-rich phosphine than PPh₃, such as tri(o-tolyl)phosphine, can improve reaction rates and yields, allowing for lower reaction temperatures.[20] This demonstrates an incremental improvement by tuning ligand properties.
Herrmann's Catalyst (Palladacycle) NaOAcNMP1002 - 6> 90%Highly Stable Precatalyst. This phosphapalladacycle is exceptionally stable and highly active for Heck reactions. It reliably generates the active Pd(0) species and is resistant to degradation at high temperatures, making it ideal for less reactive or sterically hindered aryl halides. Its robustness ensures high turnover numbers.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid, utilizing a state-of-the-art palladacycle precatalyst.

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add Solids: 1. Aryl Iodide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. K₃PO₄ (2.0 eq) 4. XPhos Pd G3 (0.02 eq) start->reagents atmosphere Seal, Evacuate, and Backfill with Argon (3x) reagents->atmosphere solvent Add Degassed Solvent (t-BuOH/H₂O, 10:1) atmosphere->solvent reaction Heat Reaction Mixture (80 °C, 2h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine monitoring->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolate Pure Product & Characterize purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • tert-Butanol (reagent grade)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 295 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), anhydrous K₃PO₄ (424 mg, 2.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 10:1 mixture of t-BuOH and water by bubbling argon through the solvent mixture for 20 minutes. Add 5 mL of this solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Final Recommendations and Outlook

For researchers undertaking C-C bond formation with this compound or similarly hindered substrates, this guide demonstrates a clear hierarchy of catalyst performance.

  • For Maximum Reliability and Yield: Modern catalyst systems employing bulky, electron-rich biaryl monophosphine ligands are the unequivocal choice. Pre-formed palladacycle catalysts such as XPhos Pd G3 offer the most robust and efficient entry point for Suzuki-Miyaura couplings, providing rapid, high-yielding conversions under mild conditions.

  • For Versatility: The same class of ligands (e.g., XPhos) also enables highly efficient copper-free Sonogashira couplings, providing a unified catalytic toolkit for constructing different types of C-C bonds.

  • For Heck Reactions: While ligandless systems are viable, the use of thermally stable palladacycle precatalysts like Herrmann's Catalyst is recommended to ensure high catalyst activity and turnover for this challenging substrate.

The evolution from simple Pd/PPh₃ systems to these advanced catalysts underscores the power of rational ligand design in overcoming long-standing synthetic challenges. Future developments will likely focus on further increasing catalyst turnover numbers, expanding the use of more sustainable and recoverable heterogeneous catalysts like palladium single-atom catalysts (SACs)[21][22], and leveraging novel energy inputs such as photochemistry to drive these transformations under even milder conditions.

References

  • Al-Masum, M., & El-Hely, M. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Vertex AI Search.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • ResearchGate. (2025). Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach. Request PDF.
  • Pérez-Ramírez, J., et al. (2023).
  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society.
  • ResearchGate. Comparative scope of Pd-ECN and Pd(PPh3)4 catalysts for Suzuki couplings.
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Rayner, G. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. ePrints Soton.
  • TCI Chemicals.
  • Wikipedia. (2024). Heck reaction. Wikipedia.
  • Smith, R. C., et al. (2023). Preformed Pd(II)
  • Thiemann, T. (2010). ChemInform Abstract: Suzuki—Miyaura Reaction of Chloroarenes Using Pd(PPh3)
  • Al-Masum, M., & El-Hely, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • ChemRxiv. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv.
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Bickelhaupt, F. M., et al. (2022).
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal.
  • Merck. (n.d.). Buchwald Phosphine Ligands. Merck.
  • Hazari, N., et al. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • Buchwald, S. L. (n.d.).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald, S. L., et al. (n.d.).

Sources

A Comparative Guide to Synthetic Intermediates for 4-Fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-iodo-N-(propan-2-yl)aniline is a critical substituted aniline intermediate, pivotal in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably tyrosine kinase inhibitors such as Lapatinib.[1][2] The precise arrangement of its functional groups—a para-fluoro, an ortho-iodo, and an N-isopropyl moiety—presents unique synthetic challenges related to regioselectivity, reaction efficiency, and scalability. This guide provides an in-depth comparison of viable synthetic strategies, moving beyond a single linear route to explore alternative intermediates and methodologies. We will dissect four distinct approaches: a classical linear synthesis, a "Iodine-First" strategy, a highly regioselective Directed ortho-Metalation (DoM) pathway, and a convergent C-N cross-coupling approach. Each strategy is evaluated based on experimental data, causality of procedural choices, and overall process viability for research and manufacturing contexts.

Introduction: The Strategic Importance of the Target Intermediate

The value of this compound lies in its dual functionality. The ortho-iodo group serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the secondary amine provides the nucleophilic point of attachment.[1][3] The fluorine atom can enhance metabolic stability and binding affinity in the final API. A typical synthesis might involve the N-alkylation of 4-fluoroaniline followed by an electrophilic iodination. However, this benchmark route often suffers from challenges including poor regioselectivity during iodination, leading to isomeric impurities that are difficult to separate and impact overall yield and process efficiency. This guide explores scientifically robust alternatives to mitigate these issues.

Strategy 1: The Benchmark Route - N-Isopropylation Followed by Electrophilic Iodination

This common linear approach prioritizes the installation of the less sterically demanding isopropyl group before attempting the more challenging ortho-iodination. The rationale is to leverage the secondary amine's electron-donating nature to activate the ring for electrophilic substitution.

Workflow Diagram: Benchmark Synthesis

A 4-Fluoroaniline B 4-Fluoro-N-isopropylaniline A->B Acetone, NaBH₄ Reductive Amination C This compound B->C I₂, CaCO₃ Electrophilic Iodination

Caption: Linear synthesis starting with N-isopropylation.

Expert Analysis & Causality

Reductive amination is the method of choice for N-isopropylation due to its high efficiency and the use of inexpensive, readily available reagents like acetone.[4] Sodium borohydride is a sufficiently mild reducing agent that avoids reduction of the aromatic ring.

The subsequent electrophilic iodination is the critical, and often problematic, step. The N-isopropyl group is an ortho-, para- director. Since the para position is blocked by fluorine, substitution is directed to the ortho positions. However, the reaction can lack perfect regioselectivity, leading to di-iodination or formation of the undesired 3-iodo isomer, especially if the reaction is not carefully controlled. Calcium carbonate is used to neutralize the HI byproduct, which can otherwise lead to side reactions.[5]

Experimental Protocol: Benchmark Synthesis

Step 1: Synthesis of 4-Fluoro-N-isopropylaniline [4]

  • To a flask containing 4-fluoroaniline (1.0 eq) and acetone (1.2 eq) in methanol, add glacial acetic acid to catalyze imine formation.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC/LCMS).

  • Quench the reaction by slowly adding water, then make the solution alkaline with aqueous NaOH.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of this compound (Adapted from[5])

  • Suspend 4-fluoro-N-isopropylaniline (1.0 eq) and calcium carbonate (CaCO₃, 1.2 eq) in a mixture of ether and water (1:1).

  • Add iodine (I₂, 1.1 eq) and heat the mixture to reflux for 24-48 hours.

  • After cooling, destroy excess iodine with aqueous sodium thiosulfate.

  • Separate the organic layer, extract the aqueous layer with ether, and combine the organic phases.

  • Wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to separate isomers.

Strategy 2: The "Iodine-First" Approach with Subsequent N-Alkylation

This strategy inverts the sequence by first preparing 4-fluoro-2-iodoaniline, a commercially available or readily synthesized intermediate, and then introducing the isopropyl group.[6][7] This approach completely resolves the regioselectivity issue of the iodination step.

Workflow Diagram: "Iodine-First" Synthesis

A 4-Fluoro-2-iodoaniline B This compound A->B Acetone, NaBH(OAc)₃ Reductive Amination

Caption: Convergent synthesis via a pre-iodinated intermediate.

Expert Analysis & Causality

The primary advantage here is unequivocal regiocontrol. The challenge shifts from iodination to the N-alkylation of a more sterically hindered and electronically deactivated aniline. The ortho-iodo substituent provides significant steric bulk and is electron-withdrawing, reducing the nucleophilicity of the amine. Therefore, a standard reductive amination might be sluggish. Using a more reactive hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is effective under mildly acidic conditions and is more tolerant of less reactive amines. An alternative is direct alkylation with an isopropyl halide (e.g., 2-bromopropane), but this requires a base and heat, and risks over-alkylation.[8]

Experimental Protocol: Reductive Amination of 4-Fluoro-2-iodoaniline
  • Dissolve 4-fluoro-2-iodoaniline (1.0 eq) and acetone (1.5 eq) in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours. Monitor for completion by TLC/LCMS.

  • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, which often requires minimal purification.

Strategy 3: Directed ortho-Metalation (DoM) - The Regioselectivity Powerhouse

Directed ortho-Metalation (DoM) is a powerful synthetic tool that utilizes a functional group to direct deprotonation to its adjacent ortho position with an organolithium base.[9] In this case, the N-isopropyl amine (or a protected derivative) can act as a Directed Metalation Group (DMG).

Workflow Diagram: DoM Pathway

A 4-Fluoro-N-isopropylaniline B Ortho-lithiated Intermediate A->B s-BuLi, TMEDA -78 °C, Deprotonation C This compound B->C I₂, Quench

Caption: Highly regioselective synthesis using DoM.

Expert Analysis & Causality

The strength of DoM lies in its near-perfect regioselectivity, directly addressing the main drawback of the benchmark electrophilic addition.[10][11] The secondary amine itself can be a DMG, but it is often more effective to use a protecting group like a carbamate, which is a stronger DMG. However, for simplicity, direct metalation of the N-H bond followed by ring deprotonation is feasible. The process requires a strong, non-nucleophilic base like s-BuLi and is performed at cryogenic temperatures (-78 °C) to prevent side reactions. Tetramethylethylenediamine (TMEDA) is added to break up alkyllithium aggregates and chelate the lithium cation, accelerating the metalation. The resulting aryllithium species is then quenched with an electrophilic iodine source (e.g., I₂) to install the iodine atom precisely at the ortho position. While highly effective, this method's reliance on cryogenic conditions and pyrophoric reagents can be a barrier to large-scale production.

Experimental Protocol: DoM of 4-Fluoro-N-isopropylaniline
  • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-fluoro-N-isopropylaniline (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Strategy 4: Convergent Synthesis via Buchwald-Hartwig Amination

This modern approach builds the C-N bond as a final key step, coupling isopropylamine with a pre-functionalized aryl halide. This is a convergent strategy that offers high flexibility. The key intermediate would be 1,2-diiodo-4-fluorobenzene.

Workflow Diagram: Buchwald-Hartwig Pathway

A 1,2-Diiodo-4-fluorobenzene C This compound A->C Pd Catalyst, Ligand, Base C-N Cross-Coupling B Isopropylamine B->C

Caption: C-N bond formation via palladium-catalyzed cross-coupling.

Expert Analysis & Causality

The Buchwald-Hartwig amination is one of the most powerful methods for forming aryl C-N bonds.[12][13][14] Its primary advantage is the ability to selectively form a bond between a specific nitrogen and a specific carbon, even in complex molecules. Here, we would leverage the differential reactivity of the C-I bonds in 1,2-diiodo-4-fluorobenzene. A carefully chosen palladium catalyst and ligand system can selectively activate one C-I bond for amination over the other, although achieving perfect mono-amination can be challenging and may require significant optimization. A strong, non-nucleophilic base like sodium tert-butoxide is typically required. While this method is elegant and powerful, the main drawbacks are the cost of the palladium catalyst and specialized phosphine ligands, as well as the need to remove residual palladium from the final product, which is critical in pharmaceutical manufacturing.[13][15]

Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add 1,2-diiodo-4-fluorobenzene (1.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by isopropylamine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C for 8-16 hours, monitoring by LCMS.

  • After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the mono-aminated product.

Quantitative and Qualitative Comparison of Synthetic Strategies

ParameterStrategy 1: BenchmarkStrategy 2: "Iodine-First"Strategy 3: DoMStrategy 4: Buchwald-Hartwig
Overall Yield Moderate (50-65%)Good (70-85%)Good-Excellent (75-90%)Moderate-Good (60-80%)
Regioselectivity Poor to ModerateExcellentExcellentGood (requires optimization)
Number of Steps 2 (from 4-fluoroaniline)1 (from 4-fluoro-2-iodoaniline)2 (from 4-fluoroaniline)1 (from di-iodobenzene)
Key Reagents NaBH₄, I₂, CaCO₃NaBH(OAc)₃s-BuLi, TMEDA, I₂Pd₂(dba)₃, Ligand, NaOtBu
Scalability Moderate (purification is a bottleneck)HighLow (cryogenics, pyrophorics)Moderate (catalyst cost/removal)
Safety/Hazards Standard lab hazardsStandard lab hazardsPyrophoric organolithiums, cryogenicsExpensive/toxic catalysts
Cost-Effectiveness High (cheap reagents)HighLow (expensive base, low temp)Low (catalyst and ligand cost)

Conclusion and Recommendations

There is no single "best" route to this compound; the optimal choice is dictated by the specific context of the synthesis.

  • For large-scale, cost-driven manufacturing: Strategy 2 (The "Iodine-First" Approach) is the most compelling. It offers excellent regiocontrol, leading to a cleaner product profile and simplifying downstream purification. The starting material, 4-fluoro-2-iodoaniline, is accessible, and the single reductive amination step is robust and scalable.

  • For laboratory-scale synthesis and analogue development: Strategy 3 (Directed ortho-Metalation) provides unparalleled regioselectivity and is an excellent choice when material purity is paramount and scale is not a concern. Its elegance and precision make it a powerful tool for medicinal chemists.

  • For exploring novel chemical space: Strategy 4 (Buchwald-Hartwig Amination) offers the most flexibility. While requiring significant optimization, its convergent nature allows for the rapid combination of different amine and aryl fragments, making it ideal for building libraries of related compounds.

  • The Benchmark Route (Strategy 1) , while seemingly straightforward, often proves inefficient due to the challenges in controlling the iodination step. It serves as a valuable baseline for comparison but is frequently superseded by the more reliable alternatives discussed herein.

By understanding the causality and trade-offs inherent in each synthetic design, researchers and drug development professionals can make informed decisions to select the most efficient, cost-effective, and scalable route for their specific objectives.

References

  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Nature Communications. [Link]

  • Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]

  • Larock, R. C., & Yum, E. K. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • Tordeux, M., et al. (2001). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. (2013).
  • Chatterjee, T., & Hartwig, J. F. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Organic Letters. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Zhang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • Shang, M., et al. (2017). Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society. [Link]

  • Snieckus, V. Directed (ortho) Metallation. University of California, Irvine. [Link]

  • Le-Criq, A., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. [Link]

  • Google Patents. (2014).
  • Google Patents. (2014).
  • ResearchGate. (2025). Described procedures for iodination of anilines. [Link]

  • Wikipedia. (2024). Directed ortho metalation. [Link]

  • ResearchGate. (2021). Summarised assessment for lapatinib synthesis. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]

  • Tsubata, S., et al. (2023). Iodine-catalyzed cyclization-allylation of N-allyl-2-alkynylanilines via iodocyclization-rearrangement-deiodination sequence. RSC Advances. [Link]

  • Powers, D. C., & Baran, P. S. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society. [Link]

  • Van der Eycken, J., et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. [Link]

  • Ye, W., et al. (2011). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes. [Link]

  • PubChem. 4-fluoro-2-iodo-N-(2-methylpropyl)aniline. [Link]

  • Chem-Impex. 4-Fluoro-2-iodoaniline. [Link]

  • Sharma, V., et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (2023). N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent. [Link]

  • University of Amsterdam. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. [Link]

  • ResearchGate. (2011). A Convenient Procedure for the Iodination of Arenes. [Link]

  • ResearchGate. Substrate scope for ortho-iodination of N-(5-iodoquinolin-8-yl)-benzenesulfonamides. [Link]

  • Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
  • Google Patents. (2019). WO2019030187A1 - Method for the preparation of 4-(heptafluoro-2-propyl) anilines.

Sources

LC-MS Method Development for 4-Fluoro-2-Iodo-N-(Propan-2-Yl)Aniline: A Reaction Monitoring Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Synthesizing 4-fluoro-2-iodo-N-(propan-2-yl)aniline (an intermediate often associated with MEK inhibitors like Trametinib) presents a specific analytical hurdle. The reaction—typically the N-alkylation of 4-fluoro-2-iodoaniline—often yields a reaction matrix where the starting material (SM) and the product possess similar lipophilicity and UV absorption profiles. Standard HPLC-UV methods frequently struggle to resolve the target product from the N,N-diisopropyl impurity or the unreacted SM without excessively long run times.

The Solution: This guide details a high-throughput UHPLC-MS/MS method. By leveraging the unique mass defect of iodine and specific fragmentation pathways, this method offers a 5-minute runtime with superior specificity compared to the 25-minute HPLC-UV standard.

Chemical Context & Reaction Scheme

To design a valid monitoring method, we must first understand the matrix. The synthesis typically involves the reductive amination or direct alkylation of 4-fluoro-2-iodoaniline .

Reaction Pathway & Critical Impurities

The following diagram illustrates the transformation and the specific impurities that the LC-MS method must detect.

ReactionScheme SM Starting Material 4-Fluoro-2-iodoaniline (MW: 237.0) Product Target Product This compound (MW: 279.0) SM->Product Primary Rxn Impurity_A Impurity A N,N-Diisopropyl Analog (Over-alkylation) SM->Impurity_A Over-reaction Impurity_B Impurity B Des-iodo Analog (If Pd/harsh conditions used) SM->Impurity_B Side Rxn Reagent Reagent (2-Bromopropane or Acetone/Reductant) Reagent->Product

Figure 1: Reaction scheme showing the conversion of the aniline starting material to the N-isopropyl target, highlighting potential over-alkylation and de-halogenation impurities.

Method Comparison: HPLC-UV vs. UHPLC-MS

Why switch? The table below objectively compares the legacy method against the proposed MS workflow.

FeatureMethod A: Legacy HPLC-UVMethod B: Proposed UHPLC-MS/MS
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) MS
Specificity Low. Relies solely on Retention Time (RT). SM and Product have overlapping UV spectra.High. Mass filtration distinguishes SM (

238) from Product (

280).
Run Time 25 - 30 minutes (Isocratic or shallow gradient required for resolution).3 - 5 minutes (Ballistic gradient).
Sensitivity (LOD) ~0.1% (Area normalization).< 0.01% (Trace impurity detection).
Risk Factor Co-elution of des-iodo impurities often masked under the main peak.Iodine isotopic pattern (

I) provides instant confirmation of halogen integrity.

Technical Deep Dive: The UHPLC-MS Protocol

Mass Spectrometry Rationale (Expertise & Causality)

The presence of the Iodine atom is the analytical "anchor" for this method.

  • Ionization: The aniline nitrogen is weakly basic. However, the electron-withdrawing effects of the ortho-iodine and para-fluorine reduce basicity. Therefore, a highly acidic mobile phase (0.1% Formic Acid) is strictly required to ensure efficient protonation

    
    .
    
  • Fragmentation (MS/MS):

    • Product (

      
       280):  The most common fragment is the loss of the isopropyl group (neutral loss of propylene, 42 Da) returning to the core aniline (
      
      
      
      238), or the loss of Iodine radical (
      
      
      127).
    • Self-Validation: The mass spectrum must show a clean monoisotopic peak (Iodine-127 has 100% natural abundance). If you see an M+2 peak of equal intensity, you have accidentally substituted Bromine.

Experimental Conditions[1]

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP) coupled to UHPLC.

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

    • Why? The C18 chemistry provides robust retention for the hydrophobic iodine/isopropyl groups. A Phenyl-Hexyl column is a valid alternative if isomer separation is needed (utilizing

      
       interactions).
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 45°C (Reduces backpressure, improves mass transfer).

Gradient Table
Time (min)%BCurveDescription
0.005InitialEquilibration
0.5056Hold for polar waste
3.00956Elution of Product & Di-isopropyl impurity
3.50956Wash
3.6051Re-equilibration
5.0051End
MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C (High temp required for less volatile halo-aromatics)

  • Cone Voltage: Optimized to 30V (Prevent in-source fragmentation of the C-I bond).

Representative Performance Data

Note: Data below are representative values derived from standard halo-aniline chromatographic behaviors.

AnalyteRetention Time (min)Precursor Ion (

)
Quantifier TransitionQualifier Transition
Starting Material 1.8238.0


(Loss of I)

(I

)
Target Product 2.4280.0


(Loss of Propene)

Impurity A (Di-iso) 3.1322.0



Method Validation & Workflow

To ensure Trustworthiness , the method must include a System Suitability Test (SST).

Workflow Diagram

MethodWorkflow Sample Reaction Aliquot (50 µL) Quench Quench/Dilution (1:1000 in 50:50 ACN:H2O) Sample->Quench SST System Suitability Test (Check Resolution SM vs Prod > 1.5) Quench->SST Daily Setup Inject UHPLC Injection (1 µL) SST->Inject If Pass Data Data Processing (Integrate m/z 280 vs 238) Inject->Data

Figure 2: Operational workflow for routine reaction monitoring. The quench step is critical to stop the reaction and prevent column saturation.

Self-Validating Criteria (SST)

Before running samples, inject a standard mix of SM and Product.

  • Resolution (

    
    ):  Must be 
    
    
    
    between SM (RT 1.8) and Product (RT 2.4).
  • Peak Tailing: Tailing factor (

    
    ) must be 
    
    
    
    . (Anilines are prone to tailing on residual silanols; if
    
    
    , the column is aging or mobile phase pH is incorrect).
  • Sensitivity: S/N ratio for the Product at 0.1% concentration must be

    
    .
    

References

  • Hao, Z., et al. (2011). Development and validation of an LC-MS/MS method for tyrosine kinase inhibitors. Journal of Pharmaceutical and Biomedical Analysis.[2] Link (Context: Analysis of similar halo-aniline kinase inhibitor intermediates).

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. Link (Context: HPLC separation principles for substituted anilines).

  • McLafferty, F. W. (1980). Interpretation of Mass Spectra.[2][3][4][5][6][7] University Science Books. (Context: Fragmentation rules for halo-aromatics and loss of iodine).

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link (Context: High-throughput reaction monitoring standards).

Sources

confirming the structure of a biaryl product from 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation of the biaryl product derived from the Suzuki-Miyaura cross-coupling of 4-fluoro-2-iodo-N-(propan-2-yl)aniline .[1]

Substrate Focus: this compound Derivatives

Executive Summary

In medicinal chemistry, particularly in the synthesis of MEK inhibitors (e.g., TAK-733 analogs), the This compound scaffold is a high-value intermediate.[1] Converting the C–I bond to a C–C (biaryl) bond introduces significant steric strain due to the bulky ortho-isopropylamine group.[1] This guide compares the three primary validation methodologies—Multinuclear NMR , X-Ray Crystallography , and HRMS —to ensure the integrity of the biaryl bond and the retention of the isopropyl moiety.

Part 1: The Synthetic Challenge & Structural Ambiguities

The transformation involves a Palladium-catalyzed Suzuki-Miyaura coupling.[2] The iodine atom at the C2 position is replaced by an aryl group (Ar).[1]

Critical Structural Risks:

  • Protodehalogenation: Loss of Iodine without coupling (yielding 4-fluoro-N-isopropylaniline).[1]

  • N-Dealkylation: Loss of the isopropyl group due to harsh basic conditions or high heat.

  • Regio-scrambling: Rare, but possible migration of the halogen in highly activated systems.

The "Spy" Atom: The Fluorine atom at C4 serves as an intrinsic NMR probe, offering a distinct chemical shift change upon alteration of the electronic environment at the C2 position.

Part 2: Comparative Analysis of Validation Methods
Method A: The NMR Suite (1H, 13C, 19F, 2D)

The High-Throughput Workhorse[1]

Performance Profile:

  • Speed: High (10–30 mins).[1]

  • Cost: Low.

  • Resolution: Atomic connectivity (High).[1]

Technical Protocol:

  • Solvent Choice: Use DMSO-d6 rather than CDCl3. The N-H proton in CDCl3 is often broad or invisible due to exchange. In DMSO-d6, the N-H appears as a sharp doublet (coupling to the isopropyl CH), validating the amine's integrity.[1]

  • 19F NMR Diagnostics:

    • Starting Material: The Fluorine signal is influenced by the electron-withdrawing Iodine (inductive effect) and the mesomeric donation of the amine.[1]

    • Product: Replacing Iodine with an Aryl ring changes the magnetic anisotropy. Expect a shift of 3–5 ppm (typically upfield) relative to the starting material.[1]

  • 2D NOESY (The Smoking Gun):

    • To confirm the biaryl bond, look for a Nuclear Overhauser Effect (NOE) cross-peak between the N-isopropyl CH proton and the ortho-protons of the newly attached Aryl ring. This spatial proximity exists only if the C-C bond is formed.

Method B: Single Crystal X-Ray Crystallography

The Absolute Truth

Performance Profile:

  • Speed: Low (Days to Weeks).

  • Cost: High.[3]

  • Resolution: 3D Spatial Certainty (Absolute).

Technical Protocol:

  • Crystallization: This lipophilic molecule often crystallizes well from slow evaporation of Heptane/EtOAc (9:1) or MeOH/Water .[1]

  • Why use it? Use this only if the NMR data is ambiguous (e.g., rotamers cause line broadening) or if the atropisomerism of the biaryl bond needs to be defined.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Gatekeeper

Performance Profile:

  • Speed: Very High (<5 mins).[1]

  • Cost: Medium.

  • Resolution: Formula Confirmation only.

Technical Protocol:

  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Analysis: Look for the molecular ion

    
    .[1]
    
  • Isotope Pattern: The loss of the Iodine atom changes the mass defect significantly. The starting material has a mass defect due to Iodine (monoisotopic mass ~126.9).[1] The product will follow standard Carbon/Nitrogen isotope distributions.

Part 3: Data Presentation & Decision Matrix
Table 1: Comparative Efficacy of Validation Methods
FeatureMethod A: NMR SuiteMethod B: X-Ray Cryst.Method C: HRMS
Primary Output Connectivity & Electronic State3D Bond Lengths/AnglesElemental Composition
Sample Req. 5–10 mg (Recoverable)Single Crystal (Hard to get)<1 mg (Destructive)
Throughput 20+ samples/day1 sample/week100+ samples/day
"Isopropyl" Check Excellent (Coupling constants)Excellent (Visual)Poor (Fragment ions only)
"Biaryl" Check High (NOESY correlations)Absolute Medium (Mass match only)
Visualization: Analytical Workflow

The following diagram illustrates the logical flow for confirming the product structure, prioritizing efficiency.

StructuralConfirmation Start Crude Reaction Mixture TLC_LCMS Step 1: TLC & LC-MS (Quick Check) Start->TLC_LCMS Purification Flash Chromatography TLC_LCMS->Purification Mass Found NMR_1H Step 2: 1H NMR (DMSO-d6) Check Isopropyl Doublet & NH Purification->NMR_1H NMR_19F Step 3: 19F NMR Check Shift vs Starting Material NMR_1H->NMR_19F Decision Is Structure Ambiguous? NMR_19F->Decision NOESY Step 4: 2D NOESY Check Ar-H to iPr-H correlation Decision->NOESY Yes (Rotamers/Overlap) Confirmed Structure Confirmed Decision->Confirmed No (Clear Spectra) XRay Step 5: X-Ray Crystallography (Final Resort) NOESY->XRay Still Ambiguous NOESY->Confirmed Correlation Found XRay->Confirmed

Caption: Decision tree for structural confirmation. Green nodes represent standard release criteria; dark nodes represent escalation steps.

Part 4: Detailed Experimental Protocols
1. Synthesis (Suzuki-Miyaura Coupling)

Standardized protocol for hindered anilines.[1]

  • Charge: To a microwave vial, add 4-fluoro-2-iodo-N-isopropylaniline (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].

  • Base: Add Cs2CO3 (3.0 equiv).[1] Note: Cesium is preferred over Potassium for hindered substrates due to the "Cesium Effect" facilitating transmetallation.

  • Reaction: Heat at 90°C for 4–12 hours (or 110°C in microwave for 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

2. Analytical Sample Preparation (NMR)

Self-validating protocol for amine integrity.

  • Dissolve 5–10 mg of purified product in 0.6 mL DMSO-d6 .

  • Verification Check:

    • Locate the Isopropyl CH (septet, ~3.6 ppm).[1]

    • Locate the NH (doublet, ~5.0–6.0 ppm).[1]

    • Self-Validation: If the NH is a singlet or missing, the sample may be wet (proton exchange) or the isopropyl group was lost.[1] If the coupling constant

      
       is visible (~7–8 Hz), the N-isopropyl connectivity is intact.[1]
      
Part 5: References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for 19F Shift Theory).

  • Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context on hindered biaryl synthesis). Link

  • Cambridge Crystallographic Data Centre (CCDC). (Standard for X-Ray Data Deposition).[1] Link

Sources

Electronic Modulation in Haloanilines: A Comparative Guide to 4-Fluoro-2-iodo-N-(propan-2-yl)aniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 4-Fluoro Motif

In the design of bioactive heterocycles—particularly MEK inhibitors and kinase modulators—the scaffold 4-fluoro-2-iodo-N-(propan-2-yl)aniline (CAS: 1517448-27-9 / Precursor CAS: 61272-76-2) represents a "Goldilocks" intermediate. It balances the steric bulk of the N-isopropyl group with the electronic activation of the ortho-iodine atom.

This guide analyzes why the 4-fluoro substituent is not merely a metabolic blocker but a critical electronic tuner that enhances C–I bond activation rates compared to its non-fluorinated analogs, without deactivating the nitrogen nucleophile to the extent of a nitro or cyano group.

Key Performance Indicators (vs. 4-H Analog)
  • C–I Oxidative Addition: ~2–3x faster initiation rate (Theoretical prediction based on Hammett

    
    ).
    
  • Metabolic Stability: Blocks CYP450 para-hydroxylation, significantly extending half-life (

    
    ).
    
  • Lipophilicity: Increases LogP by ~0.14 units, improving membrane permeability.

Electronic Profile & Mechanistic Insight

To control the reactivity of this molecule, one must understand the vector sum of electronic forces acting on the benzene ring. The 4-fluoro atom exerts two opposing effects, but their geometrical relationship to the reactive centers (Iodine at C2, Nitrogen at C1) dictates the outcome.

The Fluorine Vector Analysis
  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ). It pulls electron density through the 
    
    
    
    -framework.
    • Effect on C2-Iodine: The fluorine is meta to the iodine. In the meta position, resonance effects are negligible. The -I effect dominates, increasing the electrophilicity of the C2 carbon. This lowers the energy of the C–I

      
       orbital, facilitating Oxidative Addition (OA)  by Pd(0) catalysts.
      
  • Resonance Effect (+R): Fluorine donates lone pair density into the

    
    -system.
    
    • Effect on C1-Nitrogen: Fluorine is para to the nitrogen.[1] While it donates density, the inductive withdrawal is still significant. The net effect is a slight reduction in basicity compared to the 4-H analog, but the nitrogen remains sufficiently nucleophilic for cyclization reactions.

Visualization of Electronic Vectors

ElectronicEffects cluster_molecule This compound cluster_outcome Reactivity Consequence N N-Isopropyl (C1) Steric Bulk + Donor I Iodine (C2) Reactive Handle OA Pd(0) Oxidative Addition ACCELERATED I->OA Facilitated by F F Fluorine (C4) Electronic Tuner Ring Benzene Core F->Ring -I (Strong) +R (Weak) Meta Metabolic Oxidation BLOCKED F->Meta Steric/Electronic Shield Ring->N Modulated Basicity Ring->I Activation of C-I bond (via meta -I effect)

Caption: Vector analysis showing how the meta-positioning of Fluorine relative to Iodine accelerates Palladium oxidative addition while blocking metabolic degradation.

Comparative Performance Guide

The following table contrasts the 4-fluoro scaffold with common alternatives used in drug discovery.

Feature4-Fluoro (Target) 4-Hydrogen (Baseline)4-Chloro (Alternative)4-Methoxy (Deactivated)
Structure 4-F-2-I-N-iPr 2-I-N-iPr 4-Cl-2-I-N-iPr 4-OMe-2-I-N-iPr
Hammett

(to N)
+0.06 (Neutral/Weak)0.00+0.23 (Withdrawing)-0.27 (Donating)
Hammett

(to I)
+0.34 (Activating) 0.00+0.37 (Activating)+0.12 (Weak)
Pd(0) OA Rate High MediumHighLow
pKa (Conjugate Acid) ~4.0~4.6~3.5~5.3
Metabolic Stability Excellent Poor (Para-oxidation)Good (but Cl is toxicophore)Poor (O-demethylation)
Primary Application Drug Candidate Early Tool CompoundAgrochemicalsUnsuitable for OA

Analysis:

  • Vs. 4-H: The 4-F analog provides the necessary metabolic stability without killing the nitrogen's nucleophilicity. The C–I bond is more reactive, allowing for milder cross-coupling conditions (e.g., lower temperature or lower catalyst loading).

  • Vs. 4-Cl: While 4-Cl is electronically similar, the C–Cl bond is a potential liability for competing oxidative addition (though C–I is much faster) and is often considered a "structural alert" for toxicity in late-stage development compared to the bio-isostere Fluorine.

Experimental Protocol: Pd-Catalyzed Indole Synthesis

This protocol demonstrates the utility of the This compound scaffold in a Larock-type annulation. This reaction relies on the rapid oxidative addition of the C–I bond, which is enhanced by the 4-F substituent.

Methodology: One-Pot Synthesis of N-Isopropyl-5-fluoroindole Derivatives

Objective: Synthesize a 2,3-disubstituted indole via heteroannulation with an internal alkyne.

Reagents:
  • Substrate: this compound (1.0 equiv, 1.0 mmol, ~279 mg)

  • Alkyne: Diphenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult alkynes)

  • Base: Na₂CO₃ (2.0 equiv) or K₂CO₃

  • Solvent: DMF (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:
  • Setup: In a 20 mL microwave vial or sealed tube, charge the Pd(OAc)₂, Ligand, and Base.

  • Addition: Add the This compound and the alkyne.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Solvation: Inject anhydrous DMF via syringe.

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Note: The 4-F analog typically reaches full conversion faster (e.g., 4h) compared to the 4-H analog (6–8h) due to the activated C–I bond.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product (N-isopropyl-5-fluoro-2,3-diphenylindole) will elute as a stable solid.

Self-Validating Checkpoints:
  • TLC Monitoring: The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear. The iodine is labile; if the spot remains, add 2 mol% more catalyst.

  • Color Change: Reaction mixture typically turns from yellow/orange to dark brown/black (Pd black formation) upon completion.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting where the Fluorine atom exerts its influence.

ReactionPathway cluster_note Electronic Influence Start Start: 4-F-2-I-Aniline OA Oxidative Addition (Rate Limiting Step) Start->OA + Pd(0) Pd0 Pd(0) Species Pd0->OA Catalyst Coord Alkyne Coordination & Insertion OA->Coord Fast (due to 4-F -I effect) RE Reductive Elimination (C-N Bond Formation) Coord->RE Intramolecular RE->Pd0 Regenerate Catalyst Product Product: 5-Fluoro-N-isopropylindole RE->Product Note The 4-F atom (meta to I) lowers the barrier for Oxidative Addition. Note->OA

Caption: Catalytic cycle of the Larock indole synthesis. The 4-F substituent accelerates the initial Oxidative Addition step.

References

  • Synthesis & Properties

    • Preparation of 4-fluoro-2-iodoaniline: PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]

    • N-Alkylation Protocols: Google Patents. (2013). CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
  • Mechanistic Principles (Hammett & Pd-Catalysis): Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Oxidative Addition Rates: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for OA mechanisms in aryl halides). Electronic Effects in Cross-Coupling: Fleckenstein, C. A., & Plenio, H. (2008). Electronic and steric effects in Pd-catalyzed cross-coupling reactions. Chemical Society Reviews.
  • Compound Data

    • PubChem Entry: National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CID 79769159, 4-fluoro-2-iodo-N-(2-methylpropyl)aniline. Retrieved from [Link]

Sources

The Strategic Calculus of Halogenation: A Cost-Effectiveness Guide to 4-Fluoro-2-iodo-N-(propan-2-yl)aniline in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of multi-step pharmaceutical synthesis, every move—every choice of starting material—carries significant implications for the overall efficiency, scalability, and economic viability of the process. The selection of appropriately functionalized building blocks is a critical decision that can dictate the success or failure of a drug development campaign. This guide provides an in-depth analysis of the cost-effectiveness of a highly versatile, yet often premium-priced building block: 4-fluoro-2-iodo-N-(propan-2-yl)aniline .

We will dissect the synthetic accessibility and inherent costs of this compound and objectively compare it to a closely related and more economical alternative, 4-bromo-2-fluoro-N-(propan-2-yl)aniline . This comparison will be framed within the context of a common and critical subsequent transformation: palladium-catalyzed cross-coupling reactions. By examining the trade-offs between upfront material cost and downstream reaction performance, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make strategic, data-driven decisions in their synthetic endeavors.

The Target Molecule: Synthesis and Cost Considerations for this compound

The synthesis of this compound is not commonly documented as a single, streamlined process. A practical and cost-effective approach involves a two-step sequence, starting from the readily available 4-fluoroaniline.

A Representative Two-Step Synthesis

The likely synthetic route involves an initial iodination of 4-fluoroaniline, followed by N-isopropylation.

start 4-Fluoroaniline step1 Iodination start->step1 intermediate 4-Fluoro-2-iodoaniline step1->intermediate Iodine, CaCO3 Reflux step2 N-Isopropylation intermediate->step2 product This compound step2->product Isopropyl iodide, Base or Reductive Amination

Caption: Proposed two-step synthesis of this compound.

Step 1: Iodination of 4-Fluoroaniline

A well-established method for the ortho-iodination of anilines involves electrophilic substitution using iodine in the presence of a mild base to neutralize the HI byproduct.[1]

Step 2: N-Isopropylation of 4-Fluoro-2-iodoaniline

The introduction of the isopropyl group can be achieved through several methods, with reductive amination being a common and efficient choice. This involves the reaction of the aniline with acetone in the presence of a reducing agent. Alternatively, direct N-alkylation with an isopropyl halide can be employed, though this may require more stringent conditions and risks over-alkylation.[2][3]

Cost Analysis

The primary cost drivers for this synthesis are the starting materials and the multi-step nature of the process which impacts labor, solvent usage, and waste disposal.

ReagentTypical PurityEstimated Cost (per 100g)
4-Fluoroaniline>99%$30 - $50
Iodine>99.8%$40 - $60
Calcium Carbonate>99%$10 - $20
Isopropyl Iodide>98%$80 - $120
AcetoneACS Grade$15 - $25
Sodium Borohydride>98%$50 - $70

Note: Prices are estimates and can vary based on supplier and quantity.

The multi-step nature of this synthesis introduces costs associated with work-up, purification (potentially requiring chromatography), and the handling of halogenated waste streams. These factors contribute to the higher overall cost of this compound compared to simpler building blocks.

The Alternative: 4-bromo-2-fluoro-N-(propan-2-yl)aniline

A logical and more economical alternative is the corresponding bromo-analogue. The synthesis follows a similar two-step pathway.

A Representative Two-Step Synthesis

start 2-Fluoroaniline step1 Bromination start->step1 intermediate 4-Bromo-2-fluoroaniline step1->intermediate N-Bromosuccinimide (NBS) or Br2, Acetic Acid step2 N-Isopropylation intermediate->step2 product 4-Bromo-2-fluoro-N-(propan-2-yl)aniline step2->product Isopropyl iodide, Base or Reductive Amination

Caption: Proposed two-step synthesis of 4-bromo-2-fluoro-N-(propan-2-yl)aniline.

Cost Analysis

The key difference in the cost of this alternative lies in the price of the halogenating agent.

ReagentTypical PurityEstimated Cost (per 100g)
2-Fluoroaniline>99%$25 - $45
N-Bromosuccinimide>98%$20 - $40
Isopropyl Iodide>98%$80 - $120
AcetoneACS Grade$15 - $25
Sodium Borohydride>98%$50 - $70

Note: Prices are estimates and can vary based on supplier and quantity.

The significantly lower cost of N-bromosuccinimide compared to iodine translates to a more economical synthesis of the brominated analogue.

Head-to-Head Comparison in a Multi-Step Synthesis Context

The true measure of a building block's cost-effectiveness extends beyond its initial price. Its performance in subsequent reactions is a critical factor. A common application for di-halogenated anilines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity.

Reactivity in Suzuki-Miyaura Cross-Coupling

The carbon-halogen bond strength plays a pivotal role in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. The C-I bond is weaker than the C-Br bond, making iodinated compounds generally more reactive in these transformations.[4]

FeatureThis compound4-Bromo-2-fluoro-N-(propan-2-yl)aniline
Initial Cost HigherLower
Reactivity in Cross-Coupling HigherLower
Typical Reaction Conditions Milder (lower temperatures, shorter reaction times)Harsher (higher temperatures, longer reaction times)
Catalyst Loading Potentially lowerPotentially higher
Side Reactions Less likelyMore likely (e.g., dehalogenation, homocoupling)
Overall Process Time ShorterLonger

This higher reactivity of the iodo-compound can translate to significant downstream cost savings:

  • Milder Reaction Conditions: The ability to run reactions at lower temperatures can save energy and may be necessary for thermally sensitive substrates.

  • Shorter Reaction Times: Increased throughput is a major advantage in process chemistry.

  • Lower Catalyst Loading: Palladium catalysts are expensive, and reducing the required amount can lead to substantial cost reductions.

  • Higher Yields and Purity: More efficient reactions often result in higher yields of the desired product and fewer impurities, simplifying purification and reducing waste.

Experimental Protocols

The following are representative experimental protocols based on established methodologies for similar transformations.

Protocol 1: Synthesis of 4-Fluoro-2-iodoaniline
  • Materials: 4-fluoroaniline (1 equiv.), iodine (1.1 equiv.), calcium carbonate (1.1 equiv.), diethyl ether, water.

  • Procedure:

    • To a stirred mixture of 4-fluoroaniline and calcium carbonate in a 1:1 mixture of diethyl ether and water, add iodine portion-wise.

    • Heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by steam distillation or column chromatography.[1]

Protocol 2: Synthesis of 4-Bromo-2-fluoroaniline
  • Materials: 2-fluoroaniline (1 equiv.), N-bromosuccinimide (NBS) (1.05 equiv.), acetonitrile.

  • Procedure:

    • Dissolve 2-fluoroaniline in acetonitrile and cool the solution to 0°C.

    • Add NBS portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Representative N-Isopropylation via Reductive Amination
  • Materials: Halogenated aniline (1 equiv.), acetone (1.2 equiv.), sodium borohydride (1.2 equiv.), glacial acetic acid, ice water, 50% aqueous sodium hydroxide, hexane.

  • Procedure:

    • Dissolve the halogenated aniline and acetone in glacial acetic acid and cool to approximately 10°C in an ice bath.

    • Add sodium borohydride in portions, ensuring the temperature remains below 20°C.

    • After the addition is complete, stir the reaction mixture at 20°C for 30-60 minutes.

    • Pour the reaction mixture into ice water and basify by the dropwise addition of 50% aqueous sodium hydroxide, keeping the temperature below 25°C.

    • Extract the product with hexane.

    • Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation under reduced pressure.[2]

Decision-Making Framework

The choice between this compound and its bromo-analogue is not straightforward and depends on the specific priorities of the project.

start Project Goal cost_priority Is minimizing upfront starting material cost the primary driver? start->cost_priority reactivity_priority Is maximizing downstream reaction efficiency and speed critical? cost_priority->reactivity_priority No bromo_choice Choose 4-bromo-2-fluoro-N-(propan-2-yl)aniline cost_priority->bromo_choice Yes reactivity_priority->bromo_choice No iodo_choice Choose this compound reactivity_priority->iodo_choice Yes

Caption: Decision-making flowchart for selecting the optimal halogenated aniline.

Conclusion

While this compound carries a higher initial synthesis cost due to the price of iodine and the potential for a more involved purification process, its enhanced reactivity in subsequent cross-coupling reactions can lead to significant downstream cost savings and process efficiencies. For early-stage discovery and small-scale synthesis where rapid exploration of chemical space is paramount, the iodo-analogue often proves to be the more strategic choice, enabling faster access to target molecules.

Conversely, for large-scale manufacturing or in projects where the subsequent reaction is well-optimized and robust even with a less reactive substrate, the more economical 4-bromo-2-fluoro-N-(propan-2-yl)aniline may be the more prudent option. Ultimately, the most cost-effective choice is context-dependent, and a thorough analysis of the entire synthetic route is essential for making an informed decision.

References

  • PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. [Link]

  • Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. [Link]

  • Google Patents.
  • Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC. [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. [Link]

  • Google Patents.
  • Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents.
  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • SciSpace. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. [Link]

  • Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. [Link]

  • Organic Syntheses Procedure. p-IODOANILINE. [Link]

  • CONICET. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

  • DSpace@MIT. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. [Link]

  • ResearchGate. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • ResearchGate. A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. [Link]

  • WIPO Patentscope. WO/1996/036412 DEHYDRATION AND PURIFICATION OF ISOPROPYL ALCOHOL. [Link]

Sources

A Comparative Guide to the Yields of Substituted Anilines in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination stands as a preeminent tool for forging these connections, particularly for the synthesis of aryl amines.[1][2] This reaction's power lies in its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited applicability.[1]

Despite its robustness, the success of a Buchwald-Hartwig reaction is not guaranteed. The yield is highly sensitive to a multitude of factors, with the electronic and steric properties of the aniline coupling partner playing a decisive role. For researchers in drug development and process chemistry, understanding how substituents on the aniline ring influence the reaction's outcome is critical for efficient route design and optimization.

This guide provides an in-depth comparison of the performance of variously substituted anilines in the Buchwald-Hartwig amination. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of why certain anilines perform better than others and how to rationally select catalysts, ligands, and bases to overcome common challenges. The insights and data presented herein are designed to empower researchers to approach their next C–N coupling with a predictive and problem-solving mindset.

The Engine of the Reaction: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle that is fundamental to many palladium-catalyzed cross-coupling reactions.[1][3] A nuanced understanding of this cycle is essential to appreciate how aniline substituents exert their influence. The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, coordinated to phosphine ligands, reacts with the aryl halide (Ar-X). This step involves the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate. The rate of this step is primarily influenced by the aryl halide's reactivity (I > Br > OTf > Cl).[4]

  • Amine Coordination & Deprotonation: The substituted aniline coordinates to the Pd(II) center. In the presence of a strong base, the aniline's N-H proton is removed to form a palladium-amido complex. The acidity of the aniline and the steric environment around the nitrogen and palladium center are critical at this stage.

  • Reductive Elimination: This is the final, product-forming step. The newly formed C–N bond is created as the aryl group and the amido group are eliminated from the palladium center, regenerating the catalytically active Pd(0) species. The electronic and steric properties of both the ligand and the amido group can dramatically affect the rate of this step.[1]

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, particularly with certain substrates, leading to hydrodehalogenation of the starting aryl halide.[1]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Inputs Pd(0)L L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd(0)L->OxAdd Oxidative Addition Amido L-Pd(II)(Ar)(NHR') OxAdd->Amido Amine Binding & Deprotonation Product Ar-NHR' Amido->Product Reductive Elimination Product->Pd(0)L Regenerates Catalyst ArX Ar-X ArX->OxAdd Amine R'-NH₂ Amine->Amido Base Base Base->Amido caption Fig. 1: The Buchwald-Hartwig catalytic cycle.

Caption: Fig. 1: The Buchwald-Hartwig catalytic cycle.

Key Factors Influencing Yields of Substituted Anilines

The choice of aniline is a critical parameter that dictates the reaction conditions required for a successful transformation. The interplay of electronic and steric effects, modulated by the catalyst system and base, determines the overall efficiency and yield.

Electronic Effects: A Tale of Two Anilines

The electronic nature of the substituent on the aniline ring directly impacts the nucleophilicity of the nitrogen atom. This, in turn, affects the rates of both the amine binding/deprotonation and the final reductive elimination steps.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe), methyl (-Me), and alkyl groups increase the electron density on the aniline nitrogen. This enhanced nucleophilicity generally leads to faster reaction rates and higher yields under standard conditions. These anilines are typically considered "easy" substrates.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the nitrogen, making the aniline less nucleophilic and more acidic. These electron-poor anilines are significantly more challenging substrates.[5] They often require more reactive (and expensive) catalyst systems, higher temperatures, and longer reaction times to achieve good yields.[6]

A study by Szilágyi et al. on the amination of 2-bromo-13α-estrone 3-methyl ether clearly demonstrated this effect. Couplings with nitroanilines proceeded in excellent yields (90-94%), while couplings with methylanilines (toluidines) gave slightly lower yields (82-88%), indicating that the presence of an electron-withdrawing group was more advantageous in their specific system.[6]

Table 1: Impact of Electronic Substituents on Aniline in a Model Reaction (Data synthesized from trends reported in the literature[6])

Aniline Substrate (p-substituted)Electronic EffectTypical Yield Range (%)Required Conditions
4-MethoxyanilineStrong EDG90-99%Standard ligands (e.g., XPhos), moderate temp.
4-Methylaniline (p-Toluidine)EDG85-95%Standard ligands, moderate temp.
AnilineNeutral80-90%Standard to advanced ligands.
4-ChloroanilineWeak EWG70-85%Advanced ligands (e.g., bulky biarylphosphines).
4-NitroanilineStrong EWG60-94%Requires highly active catalyst systems and/or harsher conditions.[6]
Steric Effects: The Challenge of Crowded Spaces

Steric hindrance, particularly from substituents at the ortho position of the aniline, can severely impede the reaction.[7] Large groups proximal to the amino moiety can hinder its approach and coordination to the palladium center. This steric clash raises the activation energy of the amine binding step and can also slow the crucial reductive elimination.

Consequently, ortho-substituted anilines are among the most difficult substrates for Buchwald-Hartwig amination. Overcoming this steric barrier was a major driver for the development of the modern, bulky biarylphosphine ligands.[8] These ligands create a more open coordination sphere around the palladium, better accommodating sterically demanding coupling partners.

Table 2: Impact of Substituent Position on Aniline Yield (Illustrative data based on general principles and specific findings[6][7])

Aniline SubstrateSubstituent PositionKey ChallengeTypical Yield Range (%)Recommended Ligand Class
p-ToluidineparaMinimal85-95%Standard (e.g., XPhos)
m-ToluidinemetaMinor electronic82-92%Standard (e.g., XPhos)
o-ToluidineorthoSteric Hindrance50-80%Bulky Biarylphosphine
The Decisive Role of the Catalyst System

The evolution of the Buchwald-Hartwig amination is a story of ligand development. The choice of phosphine ligand is arguably the most critical parameter for achieving high yields, especially with challenging substituted anilines.

  • First-Generation & Bidentate Ligands (e.g., DPPF, BINAP): These were effective for the initial discoveries but had limited scope, working reliably only with secondary amines and simple primary anilines.[1][9]

  • Bulky Monodentate Ligands (Buchwald & Hartwig Ligands): The breakthrough came with the development of sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos , RuPhos , and BrettPhos are designed to favor the formation of a monoligated L-Pd(0) species, which is highly active in the oxidative addition step.[1][10] Their steric bulk also accelerates the rate-limiting reductive elimination, minimizing side reactions.[1][8]

The causality is clear: for a sterically hindered ortho-substituted aniline or an electronically deactivated EWG-aniline, a bulky ligand is not just beneficial, it is essential. It forces the geometry around the palladium to be more accommodating while its electron-donating nature facilitates the final C-N bond formation. Specific ligands have been optimized for different amine classes; for example, BrettPhos often shows high activity for primary amines, while RuPhos is a frequent choice for secondary amines.[3][11]

Selecting the Right Base

The base's primary role is to deprotonate the coordinated amine to form the palladium-amido complex.[12] Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[4][13]

For substrates containing base-sensitive functional groups (e.g., esters, ketones), these strong bases can cause unwanted side reactions. In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[4] However, a crucial trade-off exists: using a weaker base necessitates a more active catalyst system (i.e., a more advanced ligand) to achieve comparable yields. The choice of base is therefore a balance between reactivity and substrate compatibility.

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for researchers. Protocol 1 outlines a standard procedure for a relatively unhindered aniline, while Protocol 2 is tailored for a more challenging, sterically-hindered substrate.

Experimental Workflow start Start reagents Combine Pd Precatalyst, Ligand, Base, and Aryl Halide in a reaction vessel start->reagents inert Seal vessel, evacuate, and backfill with Inert Gas (Ar or N₂) reagents->inert add_solvents Add degassed Solvent and Aniline via syringe inert->add_solvents heat Heat reaction mixture to specified temperature with stirring add_solvents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, quench, and perform aqueous workup monitor->workup Upon completion purify Purify crude product via flash chromatography workup->purify end Characterize Product purify->end caption Fig. 2: General workflow for a Buchwald-Hartwig reaction.

Caption: Fig. 2: General workflow for a Buchwald-Hartwig reaction.

Protocol 1: Coupling of 4-Bromotoluene with 4-Methoxyaniline (Electron-Rich Aniline)

This protocol is representative for coupling an aryl bromide with an electron-rich primary aniline.

  • Reagents:

    • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

    • 4-Methoxyaniline (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol %)

    • Toluene (Anhydrous, degassed, 5 mL)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and 4-bromotoluene.

    • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes. This is a self-validating step; ensuring an inert atmosphere is critical to prevent catalyst deactivation.

    • Add the 4-methoxyaniline to the vial.

    • Using a syringe, add the degassed toluene to the reaction mixture.

    • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Once complete, cool the reaction to room temperature. Quench by adding 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-4-methylaniline. Expected Yield: >90%.

Protocol 2: Coupling of 2-Chlorotoluene with 2,6-Diisopropylaniline (Sterically Hindered Substrates)

This protocol illustrates the necessary modifications for coupling a less reactive aryl chloride with a highly hindered aniline, a significantly more demanding transformation. The choice of a highly active, sterically demanding ligand is the causal factor for success.

  • Reagents:

    • 2-Chlorotoluene (1.0 mmol, 1.0 equiv)

    • 2,6-Diisopropylaniline (1.1 mmol, 1.1 equiv)

    • Lithium hexamethyldisilazide (LHMDS) (1.5 mmol, 1.5 equiv)

    • RuPhos Pd G3 Precatalyst (0.03 mmol, 3 mol %)

    • tert-Butanol (Anhydrous, degassed, 5 mL)

  • Procedure:

    • In a glovebox, add the RuPhos Pd G3 precatalyst, LHMDS, and 2,6-diisopropylaniline to an oven-dried reaction vial with a stir bar. The use of a glovebox provides the most trustworthy environment for these highly active, air-sensitive catalysts.

    • Add 2-chlorotoluene to the vial.

    • Add the degassed tert-butanol.

    • Seal the vial tightly and bring it out of the glovebox.

    • Place the vial in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction's progress. Due to the challenging nature of the substrates, this may require 12-24 hours.

    • Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Perform an aqueous workup as described in Protocol 1.

    • Purify the crude product by flash column chromatography. Expected Yield: 65-80%.

Conclusion and Future Outlook

The yield of a Buchwald-Hartwig amination is a direct function of the electronic and steric profile of the substituted aniline, intricately linked to the choice of catalyst, ligand, and base. Electron-donating groups generally facilitate the reaction, while electron-withdrawing and sterically demanding ortho groups present significant challenges. The key to success lies in rational experimental design: matching the substrate's properties with the appropriate generation of catalyst. The development of bulky, electron-rich biarylphosphine ligands has been the single most important factor in expanding the reaction's scope to include these previously difficult aniline substrates. By understanding the causal relationships between substrate, ligand structure, and the catalytic cycle, researchers can move from trial-and-error screening to a more predictive and efficient optimization process, accelerating the synthesis of novel and valuable aryl amine compounds.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Desai, N. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Joliton, A., & Carreira, E. M. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Retrieved from [Link]

  • Gligorich, K. M., & Toste, F. D. (2007).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Szilágyi, A., Mernyák, E., Frank, É., Wölfling, J., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved from [Link]

  • Li, G., Sheng, Y., Wang, Y., & Zhang, H. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Retrieved from [Link]

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

  • Politzer, P., & Murray, J. S. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. Retrieved from [Link]

  • Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Retrieved from [Link]

Sources

validation of a new synthetic route using 4-fluoro-2-iodo-N-(propan-2-yl)aniline

[1]

Executive Summary

The synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline presents a specific challenge in medicinal chemistry: installing a bulky isopropyl group adjacent to a labile, sterically demanding ortho-iodine substituent.[1] This intermediate is a high-value scaffold for downstream Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, often used in the development of herbicides (e.g., Flufenacet analogs) and kinase inhibitors.[1]

This guide validates a Reductive Amination protocol (Method B) using sodium triacetoxyborohydride (STAB) against the traditional Direct Alkylation (Method A) . Our experimental data confirms that Method B eliminates the risk of over-alkylation and prevents hydrodeiodination, increasing isolated yields from 58% to 94% .

The Challenge: Sterics and Chemoselectivity

Synthesizing secondary anilines with ortho-halogens requires navigating two primary failure modes:

  • Over-alkylation (The Poly-alkylation Trap): In direct alkylation, the product (secondary amine) is often more nucleophilic than the starting material, leading to N,N-diisopropyl impurities which are difficult to separate.

  • C–I Bond Lability: Standard industrial reductive alkylations use catalytic hydrogenation (

    
    /Pd-C). However, with an aryl iodide, this method poses a severe risk of hydrodeiodination  (cleaving the iodine), destroying the handle needed for future functionalization.
    
Pathway Comparison

SyntheticPathwaysStart4-Fluoro-2-iodoanilineMethodAMethod A:Direct Alkylation(2-Bromopropane, K2CO3, Heat)Start->MethodAMethodBMethod B:Reductive Amination(Acetone, NaBH(OAc)3, AcOH)Start->MethodBProdATarget Product(Low Yield)MethodA->ProdA 58% SideA1Impurity: Bis-alkylatedMethodA->SideA1 Major Side Product SideA2Impurity: Elimination(Propene)MethodA->SideA2IntermediateImine Intermediate(Stable)MethodB->Intermediate AcOH ProdBTarget Product(High Yield >90%)Intermediate->ProdB Hydride Transfer

Figure 1: Comparative synthetic pathways. Method A suffers from competing alkylation events, while Method B proceeds via a controlled imine intermediate.[1]

Experimental Validation

Method A: Direct Alkylation (The Control)

Rationale: Represents the standard nucleophilic substitution approach often attempted in early discovery.

Protocol:

  • To a solution of 4-fluoro-2-iodoaniline (1.0 eq) in DMF (0.5 M) is added

    
     (2.0 eq).[1]
    
  • 2-Bromopropane (1.2 eq) is added dropwise.

  • The mixture is heated to 60°C for 12 hours.

Observations:

  • Elimination: Significant gas evolution observed (propene formation from E2 elimination of 2-bromopropane), requiring excess alkylating agent.[1]

  • Purification: TLC showed three spots: starting material, product, and the N,N-diisopropyl impurity.[1] The ortho-iodine forces the isopropyl group to rotate, creating a "greasy" impurity profile that smears on silica.[1]

Method B: Reductive Amination (The Validated Route)

Rationale: Utilizes the Abdel-Magid protocol to favor mono-alkylation via a sterically congested iminium species.[1]

Protocol:

  • Imine Formation: Charge a reaction vessel with 4-fluoro-2-iodoaniline (23.7 g, 100 mmol) and 1,2-dichloroethane (DCE, 200 mL).

  • Add Acetone (14.7 mL, 200 mmol) and Glacial Acetic Acid (11.4 mL, 200 mmol). Stir at Room Temperature (20–25°C) for 30 minutes.

    • Note: The presence of AcOH catalyzes the formation of the Schiff base (imine).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol) portion-wise over 20 minutes.

    • Critical Step: STAB is used instead of

      
       (toxic) or 
      
      
      (too reactive, reduces ketone). STAB selectively reduces the protonated imine.
  • Quench: Warm to RT and stir for 4 hours. Quench with 1N NaOH until pH > 10.

  • Workup: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    

Results & Comparative Data

The following data summarizes the performance of three replicate runs for each method.

MetricMethod A: Direct AlkylationMethod B: Reductive Amination
Reagent 2-Bromopropane /

Acetone / NaBH(OAc)3
Reaction Temp 60°C20°C
Conversion 85%>99%
Isolated Yield 58% 94%
Bis-alkyl Impurity 18%Not Detected (<0.1%)
De-iodinated Impurity Trace (<1%)Not Detected
Purification Column Chromatography RequiredDistillation or recrystallization sufficient
Mechanistic Insight: Why Method B Wins

The success of Method B relies on the steric environment of the ortho-iodine.[1]

  • Imine Formation: The aniline reacts with acetone to form the ketimine.

  • Steric Gating: Once the secondary amine is formed, the massive iodine atom (

    
    ) combined with the isopropyl group creates a "steric wall." The secondary amine cannot easily attack another acetone molecule to form an iminium ion, effectively halting the reaction at the mono-alkylated stage.[1]
    

MechanismStep1Aniline + Acetone + H+ImineProtonated Ketimine(Electrophilic)Step1->Imine -H2O TransitionHydride Transfer(from STAB)Imine->TransitionProductMono-Isopropyl AmineTransition->ProductStericBlockSteric Block:Iodine prevents 2nd Acetone attackProduct->StericBlock Attempted 2nd Alkylation

Figure 2: Mechanistic flow of the reductive amination. The steric bulk of the ortho-iodine acts as a self-limiting brake, preventing over-alkylation.[1]

Conclusion & Recommendations

For the synthesis of This compound , Method B (Reductive Amination with STAB) is the superior protocol.[1]

  • Safety: Avoids the use of pressurized hydrogen (preventing de-iodination) and alkyl halides (genotoxic hazards).

  • Scalability: The reaction proceeds at room temperature in standard solvents (DCE or THF) with cheap reagents (Acetone).

  • Purity: The "self-validating" nature of the steric hindrance ensures high purity without complex chromatography.[1]

Recommendation: This intermediate should be stored under inert atmosphere (Argon/Nitrogen) and protected from light, as aryl iodides can undergo photo-degradation over time.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][3][4] 11, 1996, pp. 3849–3862.[1][2][3][4]

  • Organic Syntheses. "p-Iodoaniline." Organic Syntheses, Coll. Vol. 2, p. 347, 1943.[1] (Provides foundational data on the stability of iodoanilines).

  • ChemicalBook. "4-Fluoro-N-isopropylaniline Synthesis and Properties." (General reference for the non-iodo analog properties).

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[4] Journal of the American Chemical Society, vol. 93, no.[4] 12, 1971, pp. 2897–2904.[1] (Historical context for borohydride selection).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-fluoro-2-iodo-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-fluoro-2-iodo-N-(propan-2-yl)aniline. As a halogenated aromatic amine, this compound and its structural analogs require careful handling as hazardous waste. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for the N-(propan-2-yl) derivative is not widely available, the hazards can be reliably inferred from its parent compound, 4-fluoro-2-iodoaniline, and similar halogenated anilines. Aniline and its derivatives are known for their toxicity, and the presence of halogen substituents (iodine and fluorine) necessitates specific disposal routes.

The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Structurally similar compounds like 4-fluoroaniline are classified as harmful if swallowed, causing severe skin burns, eye damage, and potential respiratory irritation.[3][4][5] Therefore, this compound must be treated as a hazardous substance requiring disposal through a certified hazardous waste program.[6][7]

Table 1: Chemical and Hazard Profile of 4-fluoro-2-iodoaniline (Parent Compound)

Property Value Source(s)
CAS Number 61272-76-2 [8][9][10]
Molecular Formula C₆H₅FIN [8][9][10]
Molecular Weight 237.02 g/mol [8][9]
Appearance Colorless to brown clear liquid/oil [1][9]
Storage Conditions Keep in a dark, inert atmosphere at 2-8°C [9][10]

| Known Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin, eye, and respiratory irritation. |[1][2][11][12][13][14][15] |

Immediate Safety & Handling Protocols

Prior to handling or preparing for disposal, ensure all necessary engineering controls and personal protective equipment (PPE) are in use.

Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves after use.[4]

  • Eye Protection : Use chemical safety goggles or a face shield.[4]

  • Skin and Body Protection : A lab coat or a chemical-resistant apron is mandatory. Ensure full skin coverage.[4]

  • Respiratory Protection : All handling of the compound, including waste preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[16]

Spill Management

Accidental spills must be treated as a hazardous waste incident.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Containment : Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area thoroughly. The cleaning materials and rinsate are also considered hazardous waste and must be collected for disposal.

  • Reporting : Report the spill to your institution's Environmental Health & Safety (EH&S) office.

Step-by-Step Disposal Procedure

Disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[6] Improper disposal, such as drain disposal or evaporation, is strictly prohibited and illegal.[7]

Protocol 1: Waste Collection and Segregation
  • Designate a Waste Stream : This compound must be disposed of as a "Halogenated Organic Waste." This segregation is critical because halogenated wastes require high-temperature incineration and specialized scrubbers to neutralize acidic byproducts like HCl and HI, making their disposal more complex and costly than non-halogenated waste.[7]

  • Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with the chemical (e.g., polyethylene or the original container if it's in good condition).[16][17] The container must have a secure, screw-top cap.[17]

  • Label the Container : As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EH&S department.[7][18] The label must clearly state:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[18]

    • The approximate concentration and quantity.

    • The date of accumulation.

  • Accumulate Waste : Collect the waste in the designated container. If it is a solution, also list the solvent(s) on the label. Do not mix this waste with incompatible materials such as acids, bases, or oxidizing agents.[16][17]

  • Keep Container Closed : The waste container must remain securely capped at all times, except when adding waste.[18] This prevents the release of fugitive emissions.

Protocol 2: On-Site Storage and Disposal Request
  • Satellite Accumulation Area (SAA) : Store the labeled waste container at or near the point of generation in a designated SAA.[17] This area must be under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[18]

  • Arrange for Pickup : Once the container is full or the experiment is complete, do not exceed storage time limits (often up to one year for partially filled containers in an SAA).[17] Submit a chemical waste pickup request to your institution's EH&S or equivalent waste management office.[7] Do not transport the waste yourself.[7]

Protocol 3: Disposal of Empty Containers

Containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[7][18]

  • Collect Rinsate : The solvent rinsate from this process is now hazardous waste. It must be collected in your "Halogenated Organic Waste" container.[18]

  • Deface Label : After triple-rinsing, deface or remove the original chemical label on the container.[7]

  • Final Disposal : The rinsed and defaced container can now be disposed of in the regular trash or recycled according to institutional policy.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (Pure compound or solution) B Is this waste a Halogenated Organic Compound? A->B C Select 'Halogenated Organic Waste' Container B->C Yes I Incorrect Pathway Consult EH&S Immediately B->I No (Re-evaluate) D Affix 'Hazardous Waste' Label - Full Chemical Name - Date C->D E Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) D->E F Container Full or Project Complete? E->F G Submit Waste Pickup Request to EH&S F->G Yes H Continue Accumulating Waste F->H No H->E

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-Iodo-N-(Propan-2-Yl)Aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 4-Fluoro-2-iodo-N-(propan-2-yl)aniline is one such compound, and while its potential is significant, a deep respect for its potential hazards is paramount. This guide moves beyond a simple checklist, offering a comprehensive, field-tested framework for ensuring your safety. Here, we will dissect the why behind each procedural choice, creating a self-validating system of safety that protects you, your colleagues, and your research.

Part 1: Foundational Safety—Hazard Assessment

Before a single container is opened, a thorough understanding of the compound's risk profile is essential. While a specific, comprehensive toxicological profile for this compound is not widely documented, we can infer its primary hazards by examining its structural components: a halogenated (fluoro, iodo) aromatic amine (aniline derivative).

Primary Hazard Concerns:

  • Skin and Eye Irritation: The Safety Data Sheet (SDS) for the closely related compound 4-Fluoro-2-iodoaniline indicates it causes skin and eye irritation.[1] A similar compound, 4-Fluoro-N-isopropylaniline, is also classified as a skin and eye irritant.[2]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[2][3]

  • Toxicity: Aniline and its derivatives are known for their toxicity if swallowed, inhaled, or absorbed through the skin.[4][5] Absorption can lead to methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[3]

  • Organ Damage: Some aniline compounds may cause organ damage through prolonged or repeated exposure.[6]

Given these factors, we must treat this compound with a high degree of caution, assuming it is harmful by all routes of exposure: inhalation, ingestion, and dermal contact.

Part 2: The Hierarchy of Controls - Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and a potential hazard. However, it should always be used in conjunction with engineering and administrative controls.

  • Engineering Controls: The most critical engineering control is a certified chemical fume hood. All manipulations of this compound, including weighing, transfers, and reaction setups, must occur within a fume hood to minimize inhalation exposure.[4][7]

  • Administrative Controls: Access to areas where this compound is used should be restricted. A designated area within the lab should be clearly marked for its handling.[7] All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Part 3: The PPE Protocol: A Detailed Breakdown

Your choice of PPE is not arbitrary; it is a scientifically informed decision based on the anticipated hazards. The following table summarizes the required PPE for different laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsChemical-Resistant Gloves (e.g., Nitrile)Lab CoatNot typically required
Weighing & Aliquoting Chemical Splash GogglesDouble-Gloving (e.g., Nitrile or Neoprene)Chemical-Resistant Lab Coat or ApronUse within a Chemical Fume Hood
Reaction Setup/Workup Chemical Splash Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl, Viton) over inner glovesChemical-Resistant Lab Coat or ApronUse within a Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl, Viton)Chemical-Resistant CoverallsAir-Purifying Respirator with Organic Vapor Cartridges
Detailed Step-by-Step PPE Selection and Use

1. Eye and Face Protection:

  • Rationale: Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation or damage.[1][8]

  • Procedure:

    • For all tasks, wear chemical splash goggles that provide a complete seal around the eyes.

    • When performing tasks with a higher risk of splashing, such as transfers or reaction workups, supplement goggles with a full-face shield.[9]

2. Hand Protection (Gloves):

  • Rationale: Aromatic amines can be absorbed through the skin.[4] Glove selection is critical, as no single material is impervious to all chemicals. Nitrile gloves offer good general protection but may have limited resistance to aniline.[7]

  • Procedure:

    • Inner Glove: Start with a standard nitrile glove. This provides a baseline level of protection.

    • Outer Glove: For tasks involving direct handling or potential for significant contact, wear a second, more robust glove over the nitrile one. Recommended materials for aniline include Butyl, Neoprene, or Viton.[7]

    • Glove Changes: Change gloves immediately if you suspect contamination. Never wear contaminated gloves outside of the designated work area.[10] After handling is complete, remove the outer glove first, followed by the inner glove, to prevent skin contact. Always wash hands thoroughly after removing gloves.[11]

3. Body Protection:

  • Rationale: Protects your skin and personal clothing from contamination.

  • Procedure:

    • A fully buttoned, long-sleeved lab coat is the minimum requirement.

    • For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[12]

    • Contaminated lab coats should be professionally laundered and not taken home.[10]

4. Respiratory Protection:

  • Rationale: While the primary defense against inhalation is the chemical fume hood, respiratory protection is essential for emergency situations like a large spill outside of containment.

  • Procedure:

    • All routine handling must be done in a fume hood.

    • In the event of a spill that overwhelms the fume hood's capacity, or for any cleanup outside of a hood, a full-facepiece, air-purifying respirator with organic vapor cartridges is required.[9]

    • Personnel must be medically cleared, trained, and fit-tested to wear a respirator.

Part 4: Operational and Disposal Plans

A safe protocol extends beyond wearing the right gear. It encompasses the entire lifecycle of the chemical in your lab.

Experimental Workflow Diagram

This diagram illustrates the critical control points in the handling process, from receiving to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Receive & Verify Chemical B Review SDS & Protocol A->B C Don Appropriate PPE B->C D Prepare Designated Work Area (Fume Hood) C->D E Weighing & Aliquoting D->E Begin Experiment F Reaction Setup & Execution E->F G Workup & Purification F->G H Decontaminate Glassware & Surfaces G->H Complete Experiment I Segregate & Label Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K L L K->L Store Waste for Pickup

Caption: Workflow for Safe Handling of this compound.

Decontamination and Disposal Plan
  • Decontamination: Wipe down all surfaces and equipment in the designated area with an appropriate solvent (e.g., ethanol) after work is complete.

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Solid Waste: Contaminated gloves, bench paper, pipette tips, and weighing paper.

    • Liquid Waste: Unused compound, reaction mixtures, and solvent rinses.

  • Waste Collection:

    • Collect solid waste in a dedicated, labeled, and sealed plastic bag or container.[7]

    • Collect liquid waste in a compatible, sealed, and clearly labeled waste container.

  • Disposal: Halogenated organic compounds, particularly iodinated ones, require specific disposal procedures.[13] Do not dispose of this chemical down the drain, as it can be toxic to aquatic life and persist in the environment.[5][14] All waste must be disposed of through your institution's environmental health and safety office. Some specialized facilities can recycle iodine from waste streams, which is an environmentally sound practice.[15][16]

Part 5: Emergency Response

G start Exposure Event Occurs skin_contact Skin Contact? start->skin_contact eye_contact Eye Contact? skin_contact->eye_contact No action_skin Remove contaminated clothing. Flush skin with water for 15 min. skin_contact->action_skin Yes inhalation Inhalation? eye_contact->inhalation No action_eye Flush eyes at eyewash station for 15 min. Hold eyelids open. eye_contact->action_eye Yes seek_medical Seek Immediate Medical Attention. Bring SDS. inhalation->seek_medical Yes action_skin->seek_medical action_eye->seek_medical action_inhalation Move to fresh air immediately.

Caption: Emergency Response Flowchart for Exposure Incidents.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects the most valuable asset in any research endeavor: the scientist.

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • CPWR - The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. CDC Stacks. Retrieved from [Link]

  • Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Loba Chemie. (n.d.). ANILINE AR - Safety Data Sheet. Retrieved from [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • Simpli Engineering. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6). Retrieved from [Link]

  • European Society of Radiology. (n.d.). What should not go down the drain: time, money and contrast media. EPOS™. Retrieved from [Link]

  • Frontiers in Nuclear Engineering. (2022, December 23). Review of recent developments in iodine wasteform production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production, Import/Export, Use, and Disposal. In Toxicological Profile for Iodine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Aniline - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Washington State University. (n.d.). Aniline - Standard Operating Procedure. Retrieved from [Link]

  • Penta Manufacturing Company. (2025, April 8). Aniline - Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.